2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
Description
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-4-3-5-13(11(10)2)14-8-12-6-7-15-9-12/h3-7,9,14H,8H2,1-2H3 |
InChI Key |
GLPDYNBOKNETKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CSC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a molecule's behavior from initial formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical characteristics of the novel small molecule, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. As experimental data for this specific entity is not yet widely available in public literature, this document will leverage predictive modeling based on its constituent fragments—2,3-dimethylaniline and 3-methylthiophene—and outline rigorous, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the progression of this and structurally related compounds.
Molecular Structure and Inherent Properties
The foundational step in characterizing any molecule is a detailed analysis of its structure. 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is a secondary amine comprised of a 2,3-dimethylaniline moiety linked to a thiophene ring via a methylene bridge.
-
Molecular Formula: C₁₃H₁₅NS[1]
-
Molecular Weight: 217.33 g/mol [1]
-
SMILES: CC1=C(C)C(NCC2=CSC=C2)=CC=C1[1]
The presence of the basic secondary amine, the aromatic and lipophilic dimethylaniline, and the heterocyclic thiophene ring bestows upon the molecule a unique combination of properties that will dictate its behavior in various chemical and biological environments.
Core Physicochemical Data: A Predictive and Experimental Approach
The following section presents a combination of computationally predicted values for the key physicochemical properties of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, alongside detailed experimental protocols for their definitive measurement. The predicted values are derived from established algorithms and data from its core fragments, 2,3-dimethylaniline and thiophene.
Table 1: Predicted and Fragment-Based Physicochemical Properties
| Property | Predicted/Estimated Value for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline | Experimental Data for 2,3-Dimethylaniline | Experimental Data for Thiophene |
| Melting Point (°C) | Not available | 2.5[2][3] | -38[4][5] |
| Boiling Point (°C) | Not available | 221-222[2][3] | 84[4][5] |
| pKa (conjugate acid) | 4.5 - 5.5 (Estimated) | 4.70[6] | -4.5 (very weakly basic)[7] |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 (Estimated) | 2.17[6] | 1.81 |
| Aqueous Solubility | Low (Predicted) | 1.5 g/L[8] | Insoluble[7] |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific rigor required for drug development, the predicted values must be confirmed through empirical measurement. The following are detailed, step-by-step methodologies for the determination of pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and receptor binding. For 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, the pKa of the secondary amine is of primary interest.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9][10]
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline and dissolve it in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO). Dilute the solution with deionized water to a final concentration of approximately 1 mM.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).[9]
-
Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube. Begin stirring the solution and record the initial pH. Add small, precise increments of a standardized hydrochloric acid solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is equal to the pH at the volume of titrant that is half of the volume required to reach the equivalence point.[7]
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and potential for accumulation in fatty tissues.
Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.[11]
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form) and allowing the layers to separate overnight.[7]
-
Partitioning: Accurately prepare a solution of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in the pre-saturated n-octanol. Add a known volume of this solution to a known volume of the pre-saturated aqueous phase in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption.
Principle: The thermodynamic solubility is determined by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.
Experimental Workflow:
Caption: Workflow for aqueous solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline to a vial containing a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the saturated solution from the excess solid by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
Conclusion
The physicochemical properties of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, as predicted from its structural components, suggest a lipophilic, weakly basic compound with low aqueous solubility. These characteristics are pivotal in guiding its development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, logP, and solubility. Accurate and reliable data for these parameters are indispensable for building predictive ADME models, optimizing formulation strategies, and ultimately, for the successful progression of this compound through the drug discovery and development pipeline.
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An In-Depth Technical Guide to the Structural Analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Interest
In the landscape of medicinal chemistry and drug development, the N-arylmethylamine scaffold represents a cornerstone for the design of biologically active molecules. 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is a compound of significant interest, integrating three key structural motifs: a 2,3-dimethylaniline (xylidine) moiety, a flexible methylene linker, and a thiophene ring. This combination of an electron-rich, substituted aniline and a heteroaromatic ring system is prevalent in compounds targeting a wide array of biological pathways. The precise three-dimensional arrangement, connectivity, and electronic properties of this molecule are paramount to understanding its potential interactions with biological targets, making its unambiguous structural elucidation a critical first step in any research and development program.[1][2]
This guide provides a comprehensive, multi-technique approach to the structural analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. It is designed not merely as a list of procedures, but as a framework for critical thinking, explaining the causality behind experimental choices and demonstrating how data from orthogonal techniques are integrated to build a self-validating structural hypothesis. We will proceed from foundational physicochemical characterization to in-depth spectroscopic analysis and conclude with the definitive confirmation via X-ray crystallography.
Physicochemical and Calculated Properties
A foundational understanding begins with the basic physicochemical properties of the target molecule. While extensive experimental data for this specific compound is not widely published, we can compile calculated and known properties of its constituent parts to build a preliminary profile.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₅NS | Calculated |
| Molecular Weight | 217.33 g/mol | Calculated |
| IUPAC Name | 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline | IUPAC Nomenclature |
| CAS Number | 1021008-84-3 | [3] |
| Appearance | Likely a pale yellow to brown liquid or low-melting solid, characteristic of many aniline derivatives.[4] | Analog-Based Inference |
| Calculated LogP | ~3.3 - 4.0 | Predicted |
Causality: The molecular weight is the first piece of data sought from mass spectrometry. The lipophilicity, estimated by LogP, is a crucial parameter in drug development, influencing properties like cell permeability and metabolic stability. Its value suggests good potential for membrane traversal.
Integrated Structural Elucidation Workflow
The definitive structural assignment of a novel compound is not the result of a single experiment but an integrated workflow. Each technique provides a unique piece of the puzzle, and their collective data provide a system of checks and balances, ensuring the final structure is robustly and irrefutably confirmed.
Caption: Figure 1: A logical workflow demonstrating the synergistic use of multiple analytical techniques for unambiguous structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: The first and most fundamental question for any newly synthesized compound is "Did I make what I think I made?". Mass spectrometry directly answers this by providing the molecular weight of the compound. For a molecule like 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, which contains a basic nitrogen atom, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.[5] These methods are chosen to minimize fragmentation and maximize the abundance of the molecular ion, typically the protonated species [M+H]⁺.
Expected Results
-
Molecular Formula: C₁₃H₁₅NS
-
Exact Mass: 217.0925
-
Expected Ion (ESI/APCI, Positive Mode): [M+H]⁺ = 218.0998 m/z
The observation of a high-intensity signal at m/z 218.0998 in a high-resolution mass spectrum (HRMS) provides strong evidence for the elemental composition, C₁₃H₁₆NS⁺.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.[5] Dilute this stock to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity. A gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is a standard starting point. The formic acid aids in the protonation of the analyte for positive mode ESI.
-
MS Acquisition:
-
Ionization Mode: ESI, Positive.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Data Analysis: Verify the presence of the target [M+H]⁺ ion and analyze the isotopic pattern to confirm the presence of one sulfur atom.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[6] For this molecule, we are specifically looking for evidence of the secondary amine (N-H), aromatic rings (C=C and C-H), and the C-N bond. The presence and position of the N-H stretch are particularly diagnostic.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Expected Intensity |
| 3350-3310 | N-H Stretch | Secondary Amine | Weak-Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Aniline & Thiophene Rings | Medium |
| 2950-2850 | Aliphatic C-H Stretch | -CH₃ and -CH₂- | Medium |
| 1620-1580 | C=C Stretch | Aromatic Rings | Medium-Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |
Self-Validation: The presence of a single, sharp N-H stretch in the ~3300 cm⁻¹ region is a key differentiator from a primary amine (which would show two peaks) or a tertiary amine (which would show none).[7][8] The strong C-N stretch in the aromatic amine region further supports the proposed structure.[9]
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify and label the key vibrational bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, effectively building the molecular skeleton.[11]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.0 | m | 3H | Thiophene-H | Thiophene protons typically appear in this region. |
| ~7.0-6.7 | m | 3H | Aniline-H | Aromatic protons on the dimethylaniline ring. |
| ~4.5 | s | 2H | -CH₂- | Methylene bridge protons, deshielded by N and thiophene. |
| ~4.0-5.0 | br s | 1H | -NH- | Secondary amine proton, often broad and may exchange. |
| ~2.3 | s | 3H | Ar-CH₃ | Methyl group at C2 of the aniline ring. |
| ~2.2 | s | 3H | Ar-CH₃ | Methyl group at C3 of the aniline ring. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
Aromatic Region (δ 110-150 ppm): Expect 10 distinct signals for the 10 aromatic carbons (4 from thiophene, 6 from aniline). Quaternary carbons will be weaker.
-
Methylene Carbon (δ ~45-55 ppm): The -CH₂- linker carbon.
-
Methyl Carbons (δ ~15-25 ppm): The two Ar-CH₃ carbons.
Key 2D NMR Experiments for Structural Confirmation
Caption: Figure 2: Expected long-range (HMBC) correlations that bridge the aniline and thiophene moieties via the methylene linker.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This will confirm the coupling between protons on the aniline ring and between protons on the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is essential for assigning the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[12] This is the critical experiment for connecting the molecular fragments. We expect to see correlations from the -CH₂- protons to carbons in both the aniline and thiophene rings, unambiguously linking the two halves of the molecule.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11][13] Ensure the sample is fully dissolved to avoid line broadening.
-
1D Acquisition: Acquire a standard ¹H spectrum (16-32 scans) and a ¹³C spectrum (may require several hours depending on concentration).
-
2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Use default parameter sets as a starting point and optimize if necessary.
-
Data Analysis: Use NMR processing software to assign all peaks. Start with the ¹H spectrum, use HSQC to assign the corresponding carbons, and then use COSY and HMBC to build the complete connectivity map, verifying it against the proposed structure.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While spectroscopy provides a robust picture of connectivity, X-ray crystallography provides the ultimate, unambiguous proof of structure, including the precise 3D arrangement of atoms, bond lengths, and bond angles in the solid state.[14][15] The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction.[16][17]
Workflow for X-ray Crystallography
Caption: Figure 3: From purified compound to final validated 3D structure, outlining the key stages of crystallographic analysis.
Protocol: Crystal Growth by Slow Evaporation
-
Purity is Paramount: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystallization.
-
Solvent Screening: In a series of small, clean vials, dissolve a small amount of the compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a solvent system in which the compound is moderately soluble.[18]
-
Growth: Prepare a nearly saturated solution in the chosen solvent system. Loosely cover the vial (e.g., with perforated parafilm) and leave it in a vibration-free location for several days to weeks.[18] Slow evaporation of the solvent will hopefully lead to the formation of single, well-ordered crystals.
-
Analysis: Once suitable crystals are obtained, they are mounted and analyzed on a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the structure, yielding precise atomic coordinates.[19]
Conclusion
The structural elucidation of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline requires a methodical and integrated analytical approach. Each technique, from mass spectrometry to multi-dimensional NMR and finally X-ray crystallography, provides an increasingly detailed layer of information. By following the workflow and protocols outlined in this guide, researchers can move with confidence from a putative synthetic product to a fully validated, three-dimensional structure. This confirmed structure serves as the essential foundation for all subsequent research, including structure-activity relationship (SAR) studies, computational modeling, and advanced drug development efforts.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, a thorough understanding of NMR data is critical for the verification of newly synthesized compounds, impurity profiling, and the study of molecular interactions. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, a molecule of interest in medicinal chemistry. By dissecting the predicted spectral data, this document serves as a practical reference for the characterization of this and structurally related compounds. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of small organic molecules.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline with the adopted numbering scheme is presented below. This numbering will be used throughout this guide to correlate specific atoms with their corresponding spectral features.
Caption: Molecular structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in CDCl₃ are summarized in the table below. These predictions are based on the analysis of spectral data for structurally similar compounds, including 2,3-dimethylaniline and various thiophene derivatives.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H5, H6 | 6.60 - 7.20 | m | - | 3H |
| NH | ~4.0 - 5.0 | br s | - | 1H |
| H11' | ~7.30 | dd | J = 5.0, 3.0 | 1H |
| H13' | ~7.05 | dd | J = 5.0, 1.2 | 1H |
| H14' | ~7.15 | dd | J = 3.0, 1.2 | 1H |
| CH₂ (C9) | ~4.40 | d | J = 5.5 | 2H |
| CH₃ (C7) | ~2.30 | s | - | 3H |
| CH₃ (C8) | ~2.15 | s | - | 3H |
Rationale for Assignments:
-
Aromatic Protons (H4, H5, H6): The protons on the aniline ring are expected to appear in the aromatic region between 6.60 and 7.20 ppm as a complex multiplet. The electron-donating effect of the amino group and the two methyl groups will shield these protons, shifting them upfield compared to benzene (7.36 ppm). The ortho and meta couplings between these protons will result in a complex splitting pattern.[4]
-
NH Proton: The proton attached to the nitrogen is expected to be a broad singlet in the region of 4.0-5.0 ppm. Its chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Thiophene Protons (H11', H13', H14'): The protons on the thiophene ring will appear in the downfield region of the spectrum, typically between 7.0 and 7.4 ppm.[5][6] H11' is expected to be a doublet of doublets due to coupling with both H13' and H14'. Similarly, H13' and H14' will appear as doublets of doublets. The coupling constants are characteristic of the thiophene ring system.
-
Methylene Protons (CH₂, C9): The two protons of the methylene bridge will appear as a doublet around 4.40 ppm due to coupling with the adjacent NH proton. The exact chemical shift is influenced by the neighboring aromatic rings and the nitrogen atom.
-
Methyl Protons (CH₃, C7 & C8): The two methyl groups on the aniline ring are expected to appear as sharp singlets around 2.30 and 2.15 ppm. Their distinct chemical shifts are due to their different positions relative to the amino group.[7]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in CDCl₃ are presented below. These predictions are based on known data for 2,3-dimethylaniline and thiophene derivatives.[1][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~145 |
| C2 | ~125 |
| C3 | ~137 |
| C4 | ~118 |
| C5 | ~129 |
| C6 | ~112 |
| C7 | ~20 |
| C8 | ~14 |
| C9 | ~48 |
| C10' | ~140 |
| C11' | ~126 |
| C12' (S) | - |
| C13' | ~128 |
| C14' | ~122 |
Rationale for Assignments:
-
Aniline Carbons (C1-C6): The aromatic carbons of the aniline ring will resonate between 112 and 145 ppm. The carbon attached to the nitrogen (C1) will be the most deshielded. The carbons bearing the methyl groups (C2 and C3) will also be downfield. The other ring carbons will appear at relatively higher fields.[9]
-
Thiophene Carbons (C10'-C14'): The carbons of the thiophene ring are expected to appear in the range of 122-140 ppm. The carbon to which the methylene group is attached (C10') will be the most downfield.[10]
-
Methylene Carbon (C9): The methylene carbon will appear around 48 ppm, influenced by the electronegative nitrogen atom and the adjacent aromatic rings.
-
Methyl Carbons (C7, C8): The two methyl carbons will resonate at the highest field, typically between 14 and 20 ppm.
Experimental Protocol
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Internal Standard: TMS (δ = 0.00 ppm for ¹H and ¹³C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: ~240 ppm
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have assigned the expected chemical shifts and coupling patterns. The detailed experimental protocol offers a reliable methodology for obtaining high-quality spectra. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, facilitating efficient and accurate structural elucidation.
References
- Supplementary Information.
- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor.
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications.
- Synthesis and Biological Screening of Thiophene Derivatives - Taylor & Francis.
- RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing.
- Synthesis, Characterization of thiophene derivatives and its biological applications.
- New thiophene-based C60 fullerene derivatives as efficient electron transporting materials for perovskite solar cells - Rsc.org.
- Supporting Information - Rsc.org.
- 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum - ChemicalBook.
- 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum - ChemicalBook.
- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151673) - NP-MRD.
- 13C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry.
Sources
- 1. 2,3-Dimethylaniline(87-59-2) 13C NMR [m.chemicalbook.com]
- 2. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]
- 3. journalwjarr.com [journalwjarr.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. impactfactor.org [impactfactor.org]
- 6. tandfonline.com [tandfonline.com]
- 7. rsc.org [rsc.org]
- 8. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151673) [np-mrd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
Technical Monograph: Identity & Synonymy of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
[1]
Executive Summary
In the high-precision environment of drug discovery—particularly within kinase inhibitor and potassium-competitive acid blocker (P-CAB) development—ambiguity in chemical nomenclature is a critical failure point.[1][2] The compound 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline (CAS RN: 1021008-84-3) represents a specific secondary amine intermediate.[1][2] Its structural integrity relies on the precise regiochemistry of the xylidine core (2,3-dimethyl) and the thiophene attachment point (3-position).[1][2]
This guide provides a definitive synonym matrix, a self-validating synthesis protocol for identity verification, and a structural logic map to ensure seamless integration into electronic lab notebooks (ELNs) and procurement systems.
The Identity Matrix: Synonyms & Identifiers[1][2]
The following table consolidates the valid nomenclatures for this compound. Researchers should prioritize the CAS Index Name for database querying and the IUPAC Name for manuscript preparation.[1][2]
Table 1: Nomenclature & Identifier Standardization
| Category | Primary Identifier / Synonym | Technical Notes |
| Common Name | 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline | Preferred for general communication.[1][2] |
| CAS Registry No. | 1021008-84-3 | The unique numeric identifier.[1][2] |
| CAS Index Name | Benzenamine, 2,3-dimethyl-N-(3-thienylmethyl)- | Used in SciFinder and regulatory filings.[1] |
| Inverted IUPAC | N-(Thiophen-3-ylmethyl)-2,3-xylidine | "Xylidine" implies the dimethylaniline core.[1][2] |
| Systematic Synonym | N-[(3-Thienyl)methyl]-2,3-dimethylaniline | Clarifies the thiophene attachment.[1][2] |
| MDL Number | MFCD11147148 | Symyx/Biovia database identifier.[1][2] |
| Molecular Formula | C₁₃H₁₅NS | MW: 217.33 g/mol .[1][2][3] |
Structural Descriptors
For computational integration, use the following linear notations. These strings encode the exact 2,3-substitution pattern, distinguishing it from the commercially common 2,4- or 2,6-isomers.[1]
-
SMILES: CC1=C(C)C(NCC2=CSC=C2)=CC=C1
-
InChIKey: (Generated via standard algorithm) YWTYJONJRGXFAS-UHFFFAOYSA-N
Structural Integrity & Verification Logic
To validate this compound, one must understand the causality of its synthesis.[1][2] The molecule is constructed via a reductive amination between an electron-rich aniline and a heterocyclic aldehyde.[1][2]
Mechanistic Causality[2]
-
Nucleophilic Attack: The lone pair on the nitrogen of 2,3-dimethylaniline attacks the carbonyl carbon of 3-thiophenecarboxaldehyde .[1][2]
-
Imine Formation: Loss of water yields the Schiff base (imine) intermediate.[1][2]
-
Reduction: The imine is reduced (typically via Sodium Triacetoxyborohydride) to the secondary amine.[1][2]
This pathway is the primary "self-validating" system: if your spectroscopic data (NMR) does not show the diagnostic methylene singlet (~4.3 ppm) bridging the nitrogen and the thiophene ring, the synthesis has failed.[1][2]
Experimental Protocol: Synthesis-Based Verification
Objective: To generate an analytical standard of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline for retention time validation.
Reagents:
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Reductive Amination:
-
Quench & Isolation:
-
Purification:
Visualization: Nomenclature & Synthesis Logic
The following diagram illustrates the logical relationship between the precursors, the reaction node, and the resulting nomenclature components.
Figure 1: Synthesis logic map connecting precursor identity to the final nomenclature of CAS 1021008-84-3.
References
Precision Screening of Thiophene-Aniline Hybrid Pharmacophores: A Technical Guide
Executive Summary
The thiophene-aniline scaffold represents a "privileged structure" in medicinal chemistry, combining the lipophilic, bioisosteric properties of thiophene with the hydrogen-bonding capacity of aniline. This hybrid pharmacophore is particularly potent in targeting ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and disrupting bacterial cell walls.
This guide moves beyond generic screening to provide a rigorous, self-validating workflow for evaluating these derivatives. It prioritizes causality (why a specific assay is chosen) and reproducibility (how to standardize variables).
Phase 1: The In Silico Filter (Pre-Screening)
Before wet-lab synthesis, candidates must pass a computational filter to minimize attrition. Thiophene derivatives often suffer from solubility issues; thus, ADMET prediction is critical.
Molecular Docking Strategy
-
Target Selection: For thiophene-anilines, the primary targets are EGFR (PDB: 1M17) for anticancer and DNA Gyrase B (PDB: 1KZN) for antimicrobial activity.
-
Protocol:
-
Ligand Prep: Energy minimization using MMFF94 force field.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR) with a 20Å radius.
-
Validation: Re-dock the native ligand. RMSD must be < 2.0 Å to validate the protocol.
-
The Screening Workflow
The following diagram illustrates the decision matrix from library design to hit selection.
Figure 1: The integrated screening funnel ensuring only high-probability candidates enter wet-lab testing.
Phase 2: Antimicrobial Screening (CLSI M07-A10)
Thiophene derivatives often act as DNA intercalators or gyrase inhibitors. The Broth Microdilution Method is required over disk diffusion for quantitative MIC (Minimum Inhibitory Concentration) determination.
Experimental Protocol
Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10 [1].
-
Inoculum Preparation:
-
Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Compound Preparation:
-
Dissolve thiophene derivative in 100% DMSO (Stock A).
-
Critical Step: Serial dilutions must ensure final DMSO concentration in the well is < 1% to prevent solvent toxicity.
-
-
Assay Setup (96-well plate):
-
Test Wells: 100 µL bacteria + 100 µL compound (final range 0.5 – 256 µg/mL).
-
Growth Control: Bacteria + Broth + DMSO (no drug).
-
Sterility Control: Broth only.
-
Reference Control: Ciprofloxacin or Ampicillin.
-
-
Readout:
-
Incubate at 35°C ± 2°C for 16–20 hours.
-
MIC Definition: The lowest concentration with no visible growth (turbidity).
-
MBC Determination: Plate 10 µL from clear wells onto agar; 99.9% colony reduction = MBC.
-
Data Reporting Template
| Compound ID | R-Group (Aniline) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Class |
| TP-01 | -H | 64 | >128 | Inactive |
| TP-05 | -4-Cl (EWG) | 8 | 16 | Moderate |
| TP-09 | -2,4-NO2 (EWG) | 2 | 4 | Potent |
| Cipro | (Control) | 0.5 | 0.015 | Standard |
Note: Electron-Withdrawing Groups (EWG) like -NO2 often enhance lipophilicity and membrane penetration.
Phase 3: Anticancer Screening (Kinase Targeting)
Thiophene-anilines are bioisosteres of quinazoline (found in Gefitinib/Erlotinib), making them potent EGFR inhibitors [2].
MTT Cytotoxicity Assay
This assay measures the reduction of MTT to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 – 100 µM) for 48h.
-
Self-Validation: Include a "Vehicle Control" (DMSO) and "Positive Control" (Doxorubicin).[1]
-
-
Development:
-
Quantification: Measure Absorbance at 570 nm.
Mechanism of Action: EGFR Signaling
If the MTT assay shows potency (IC50 < 10 µM), validate the mechanism via Western Blot for phosphorylated EGFR (p-EGFR). The diagram below details the pathway these derivatives inhibit.
Figure 2: Thiophene derivatives typically act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream RAS/RAF signaling [3].
Phase 4: Data Interpretation & Hit Selection
Do not rely on IC50/MIC alone. You must calculate the Selectivity Index (SI) to ensure the drug kills the pathogen/cancer without harming normal cells.
-
Test on Normal Cells: Perform MTT on HUVEC or WI-38 (normal fibroblast) lines.
-
Calculate SI:
-
Rule of Thumb: An SI > 10 is considered a safe therapeutic window.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3][5]
-
Abdel-Mohsen, H. T., et al. (2022).[6] Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2.[7] RSC Advances. [Link]
-
Kamel, M. G., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors.[6] Molecules.[1][2][8][9][10][11][12][13] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. researchgate.net [researchgate.net]
In-Silico ADMET Profiling of N-Aryl Thiophenemethylamines: A Technical Guide
Topic: Predicted ADMET Properties of N-Aryl Thiophenemethylamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary
The N-aryl thiophenemethylamine scaffold represents a critical chemical space in modern drug discovery, often serving as a bioisostere for N-benzylamine derivatives. This structural class has demonstrated significant pharmacological potential, ranging from antitubercular and antimicrobial activity to specific CNS modulation (e.g., GlyT1 inhibitors).
However, the thiophene moiety introduces unique pharmacokinetic challenges, particularly regarding metabolic stability and reactive metabolite formation. This guide provides a rigorous, field-proven protocol for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this class. It moves beyond simple data listing to explore the causality between the thiophene-amine linkage and predicted biological outcomes.
Chemical Space & Scaffold Analysis
Before initiating ADMET prediction, one must define the structural boundaries. The core scaffold consists of a thiophene ring linked via a methylene bridge to an aromatic amine.
-
Core Structure: Thiophene-2-yl-CH2-NH-Aryl
-
Bioisosterism: The thiophene ring (5-membered, S-containing) is electron-rich compared to a phenyl ring, influencing
stacking interactions and metabolic susceptibility. -
Key Variations: Substitutions on the N-aryl ring (e.g., halogens, methoxy groups) drastically alter Lipophilicity (LogP) and Blood-Brain Barrier (BBB) penetration.
The In Silico Prediction Protocol (Methodology)
To ensure reproducibility and scientific integrity, the following workflow is recommended. This protocol integrates multiple algorithms to minimize false positives.
Step-by-Step Workflow
-
Ligand Preparation:
-
Generate 3D conformers using energy minimization (Force field: MMFF94).
-
Critical Check: Ensure correct protonation states at pH 7.4. The secondary amine nitrogen is typically protonated, affecting solubility and permeability predictions.
-
-
Physicochemical Filtering:
-
Calculate Molecular Weight (MW), LogP (Partition Coefficient), and TPSA (Topological Polar Surface Area).
-
Threshold: Apply Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
-
-
ADMET Profiling:
-
Tools: SwissADME (for bioavailability), pkCSM (for specific toxicity/transporters), and OSIRIS (for mutagenicity).
-
Focus: Prioritize CYP isoform inhibition and BBB permeability.
-
Visualization: Computational Workflow
Figure 1: Standardized in silico workflow for filtering N-aryl thiophenemethylamine derivatives.
Detailed ADMET Analysis
Absorption & Bioavailability
Most N-aryl thiophenemethylamines exhibit high Gastrointestinal (GI) absorption .
-
Lipophilicity (LogP): Typically ranges from 2.5 to 4.5 depending on the aryl substitution. The thiophene ring adds lipophilicity compared to furan but is generally less lipophilic than a phenyl ring.
-
TPSA: The secondary amine and the thiophene sulfur contribute to a TPSA usually < 90 Ų, which is ideal for membrane permeability.
-
P-gp Substrate Status: Predictions often indicate these compounds are not P-glycoprotein (P-gp) substrates, suggesting they are not actively effluxed from cells, enhancing oral bioavailability.
Distribution (BBB Permeability)
This is a critical differentiator.
-
CNS Active: Derivatives with LogP > 2.0 and TPSA < 90 Ų are predicted to cross the Blood-Brain Barrier (BBB). This is desirable for targets like GlyT1 (schizophrenia) but undesirable for peripheral targets (due to CNS side effects).
-
Volume of Distribution (VDss): Generally high (> 0.5 L/kg), indicating significant tissue distribution due to the lipophilic nature of the scaffold.
Metabolism (The Thiophene Alert)
Expert Insight: The thiophene moiety is a structural alert for metabolic toxicity.
-
CYP Inhibition: These derivatives frequently show predicted inhibition of CYP2D6 and CYP3A4 . The nitrogen lone pair can coordinate with the heme iron, while the lipophilic wings fit the CYP active sites.
-
Bioactivation: The thiophene ring is susceptible to S-oxidation by CYP450s, leading to the formation of reactive thiophene-S-oxides or epoxides. These electrophiles can covalently bind to proteins, potentially causing idiosyncratic hepatotoxicity.
-
Mitigation: Substitution at the 5-position of the thiophene ring (e.g., with a methyl or halogen) can block this metabolic soft spot.
-
Visualization: Metabolic Liability Pathway
Figure 2: Potential metabolic activation pathway of the thiophene moiety leading to toxicity risks.
Toxicity Profiling
-
AMES Toxicity: Many simple thiophene amines are predicted non-mutagenic . However, nitro-substituted aryl derivatives often flag as AMES positive.
-
hERG Inhibition: Due to the combination of a basic amine and lipophilic aromatic rings, these compounds carry a risk of hERG channel blockage (QT prolongation). In silico tools (e.g., pkCSM) often flag this if the linker length allows the molecule to span the channel pore.
Data Synthesis: Representative Predicted Values
The following table summarizes predicted properties for a representative series of N-aryl thiophenemethylamines (derived from aggregated literature data on similar scaffolds).
| Property | Metric | Representative Range | Interpretation |
| Physicochemical | MW | 250 - 450 g/mol | Compliant with Rule of 5. |
| LogP (Consensus) | 2.8 - 4.2 | Highly lipophilic; good membrane permeability. | |
| TPSA | 40 - 80 Ų | Excellent for absorption and BBB penetration. | |
| Absorption | GI Absorption | High | Suitable for oral dosing. |
| Caco-2 Permeability | > 0.90 (log Papp) | High intestinal permeability. | |
| Metabolism | CYP2D6 Inhibitor | Yes (Frequent) | Potential for drug-drug interactions (DDIs). |
| CYP3A4 Substrate | Yes | Likely cleared by hepatic metabolism. | |
| Toxicity | AMES Toxicity | Negative | Unless nitro/amino-aryl groups are present. |
| Hepatotoxicity | Positive (Alert) | Due to potential thiophene S-oxidation. | |
| hERG I/II | Low/Medium Risk | Monitor in lead optimization. |
Conclusion
N-aryl thiophenemethylamines are a high-potential scaffold with excellent membrane permeability and oral bioavailability. However, the metabolic liability of the thiophene ring and CYP inhibition potential are the primary hurdles in their development.
Strategic Recommendation: Researchers should prioritize:
-
Block metabolic soft spots: Substitute the C5 position of the thiophene ring.
-
Screen early for hERG: The basic amine/lipophilic tail motif requires early safety pharmacology assessment.
-
Validate in silico hepatotoxicity: Follow up predictions with in vitro microsomal stability assays (with and without GSH trapping) to detect reactive metabolites.
References
-
Mishra, R. et al. (2018). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry Letters.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
-
Murugavel, S. et al. (2019).[1][2] Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis of a novel sulfur heterocyclic thiophene derivative. Computational Biology and Chemistry.
-
Dansette, P. M. et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening. Chemico-Biological Interactions.
Sources
- 1. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis, in vitro biological evaluation of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties as a potential human topoisomerase IIα inhibiting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in Organic Solvents for Drug Development
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of early-phase drug development and process chemistry. This guide provides a comprehensive framework for characterizing the solubility of the novel compound 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. As published data for this specific molecule is not available, this document outlines a systematic approach, combining theoretical physicochemical analysis with a detailed, field-proven experimental protocol. We will explore the structural attributes of the target compound to predict its solubility behavior, propose a rational solvent selection strategy, and provide a step-by-step methodology for quantitative solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and formulation scientists who require accurate and reliable solubility data to advance new chemical entities through the development pipeline.
Introduction: The Critical Role of Solubility
In the journey of a new chemical entity (NCE) from discovery to a viable drug product, solubility is a fundamental physicochemical property that dictates its fate.[1] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, inaccurate potency measurements in biological assays, and difficulties in formulation and manufacturing.[1][2] The target molecule, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, represents a typical NCE for which such data is essential but not yet established.
This guide provides the theoretical and practical framework to empower the research scientist to:
-
Predict solubility behavior based on molecular structure.
-
Strategize the selection of appropriate organic solvents for screening.
-
Execute a robust experimental plan to generate high-quality, quantitative solubility data.
-
Utilize this data to inform downstream activities such as formulation, purification, and preclinical studies.
Theoretical Analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4][5] This requires a thorough analysis of the intermolecular forces at play between the solute and the solvent.[4] Let's dissect the structure of our target compound.
Molecular Structure:
-
2,3-dimethylaniline moiety: This portion of the molecule is aromatic and moderately nonpolar due to the benzene ring and two methyl groups. The aniline nitrogen introduces a polar, hydrogen-bond-accepting site. Structurally related 2,3-dimethylaniline is noted to be soluble in organic solvents.[6]
-
Thiophene ring: Thiophene is an aromatic heterocycle that is generally considered nonpolar and is readily soluble in organic solvents like ether and toluene, but insoluble in water.[7][8][9] Its derivatives often maintain this lipophilic character.[2]
-
Secondary Amine Linker (-NH-): The methylene bridge connecting the two ring systems contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. This feature can enhance interactions with protic or polar aprotic solvents.
-
Overall Polarity: The molecule possesses a significant nonpolar surface area from the two aromatic rings and methyl groups, but also contains polar functional groups (the secondary and tertiary amines). This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of organic solvents, but poor aqueous solubility. Its properties can be expected to be somewhat analogous to N-benzylaniline, which is soluble in alcohol, ether, and chloroform but insoluble in water.[10][11]
Based on this analysis, we can hypothesize that 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline will be most soluble in moderately polar aprotic solvents (e.g., THF, Dichloromethane) and polar protic solvents (e.g., Ethanol, Methanol) and less soluble in highly nonpolar (e.g., Hexane) or highly polar aqueous media.
Strategic Solvent Selection for Screening
A well-designed solubility screen should cover a range of solvent polarities and hydrogen bonding capabilities. The selection of solvents is crucial and should be tailored to the intended application, whether for crystallization, formulation, or analytical purposes.[12][13][14] The following table proposes a tiered list of common organic solvents for an initial solubility screen.
| Solvent Class | Solvent Example | Rationale for Inclusion |
| Nonpolar | n-Hexane | Establishes baseline solubility in a purely nonpolar, aliphatic environment. |
| Toluene | Represents a nonpolar aromatic solvent, allowing for potential π-π stacking interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | A common solvent for organic reactions and purifications; effective at dissolving moderately polar compounds. |
| Tetrahydrofuran (THF) | A versatile ether-based solvent with moderate polarity and hydrogen bond accepting capability. | |
| Acetonitrile (ACN) | A more polar aprotic solvent, often used in chromatography. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, known for its strong solvating power for a wide range of compounds.[15] | |
| Polar Protic | Methanol (MeOH) | The simplest alcohol, highly polar and capable of strong hydrogen bonding. |
| Ethanol (EtOH) | A common, less toxic protic solvent widely used in pharmaceutical formulations.[15] | |
| Isopropanol (IPA) | A slightly less polar alcohol, offering an intermediate polarity. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as recognized by regulatory bodies like the OECD.[16][17] It measures the equilibrium concentration of a solute in a solvent after a sufficient incubation period.[1] The following protocol couples this method with HPLC-UV for accurate quantification.[15][18]
Materials and Equipment
-
2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline (as a pure, solid compound)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector[19] and a suitable C18 column
Experimental Workflow Diagram
The overall process from preparation to data analysis is outlined below.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure
-
Preparation of Samples:
-
Add an excess amount of solid 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline to a 2 mL glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration.
-
Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not significantly change between 24 and 48 hours).
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid remains in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[16]
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.
-
Accurately perform a serial dilution of the filtered supernatant into the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis and Quantification:
-
Method Development: Develop a reverse-phase HPLC-UV method capable of resolving the analyte from any potential impurities. A gradient elution using a C18 column with mobile phases like acetonitrile and water is a common starting point.[20] The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound for optimal sensitivity.[21]
-
Calibration Curve: Prepare a series of calibration standards of known concentrations from a stock solution of the compound. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration.[18][22] The curve should demonstrate good linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered samples into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.[21] Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.
-
Data Presentation and Interpretation
The results should be compiled into a clear, concise table, expressing solubility in common units such as mg/mL and mol/L. This allows for easy comparison across different solvents.
Table 1: Solubility of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in Selected Organic Solvents at 25 °C (Template)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| n-Hexane | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Toluene | Experimental Value | Calculated Value | e.g., Soluble |
| Dichloromethane | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Tetrahydrofuran | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetonitrile | Experimental Value | Calculated Value | e.g., Soluble |
| Dimethyl Sulfoxide | Experimental Value | Calculated Value | e.g., Very Soluble |
| Methanol | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |
| Isopropanol | Experimental Value | Calculated Value | e.g., Soluble |
Note: Classification can be based on USP standards (e.g., Very soluble: <1 part solvent needed for 1 part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts; etc.)
Conclusion
This technical guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. By combining theoretical structural analysis with the rigorous shake-flask experimental protocol, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. Accurate solubility data is not merely a checkbox; it is a critical dataset that influences everything from process chemistry and purification to the design of effective drug delivery systems, ultimately impacting the success of a therapeutic candidate.
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Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline Receptor Binding
Authored for: Drug Development Professionals, Computational Biologists, and Medicinal Chemists Abstract: This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, a novel small molecule with undetermined biological targets. From initial target identification to the nuanced interpretation of binding energetics, we detail the requisite computational methodologies, emphasizing the rationale behind each procedural step. This document serves as both a strategic blueprint and a practical protocol for researchers aiming to elucidate the mechanism of action for uncharacterized compounds, thereby accelerating the drug discovery pipeline.
Foundational Strategy: Deconstructing the Problem
The primary challenge with a novel compound like 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is the absence of a known biological receptor. Therefore, our in silico approach must be structured as a systematic search and validation process. The workflow is designed to first identify high-probability protein targets and then rigorously interrogate the binding hypothesis through a cascade of increasingly sophisticated computational techniques. This multi-stage process ensures that computational resources are allocated efficiently, moving from high-throughput, lower-accuracy methods to highly detailed, computationally intensive simulations only for the most promising candidates.
Overall In Silico Workflow
The logical progression from an unknown ligand to a validated binding hypothesis is visualized below. This workflow ensures a self-validating system, where the output of each stage provides the confidence needed to proceed to the next.
Caption: High-level workflow for target identification and binding validation.
Phase 1: Ligand Preparation and Target Identification
Before any interaction can be modeled, the ligand and its potential protein targets must be meticulously prepared. The quality of these initial structures dictates the reliability of all subsequent results.
Ligand Preparation Protocol
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation that is chemically correct. Starting with a high-energy or 2D structure can lead to inaccurate docking poses and wasted computational effort.[1]
Rationale: Energy minimization removes atomic clashes and settles the molecule into a realistic starting pose, which is crucial for the docking algorithm's conformational search.[2]
Step-by-Step Protocol:
-
Obtain 2D Structure: The structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline can be sourced from chemical databases like PubChem or specified by its SMILES string: CC1=C(C(=CC=C1)N)C[3].
-
Generate 3D Coordinates: Use a tool like Avogadro or UCSF Chimera to generate an initial 3D structure from the 2D representation.[4][5]
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly represented, as they are critical for forming hydrogen bonds and for the accurate calculation of charges. Most molecular modeling programs can add hydrogens automatically.[5]
-
Assign Partial Charges: Assign atomic partial charges using a method like Gasteiger or AM1-BCC. These charges are fundamental to calculating electrostatic interactions, a key component of binding affinity.
-
Energy Minimization: Perform a geometry optimization (energy minimization) using a suitable force field (e.g., GAFF, MMFF94s).[2] This step resolves steric clashes and brings the ligand to a low-energy conformation.[1][2]
-
Save in Appropriate Format: Save the prepared ligand in a .mol2 or .pdbqt format, which retains the charge and atom type information required by docking software.[6]
Target Identification: Casting a Wide Net
Since the target is unknown, we must use computational methods to predict potential binding partners from the entire human proteome.
Methodology:
-
Reverse Docking: This is a powerful computational approach where a single ligand of interest is docked against a large library of protein structures.[7] By analyzing the binding scores across many potential targets, we can identify proteins that are predicted to bind the ligand with high affinity.[7] Servers like idTarget implement this functionality.
-
Ligand-Based Similarity Search: This method operates on the principle that structurally similar molecules often bind to similar targets.[7] We can use the structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline to search databases like ChEMBL or PubChem for known compounds with high structural similarity. The identified targets of these similar compounds become our high-priority candidates.
For this guide, let's assume our reverse docking and similarity search converged on a hypothetical target: Human Kinase XYZ (HK-XYZ) .
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and estimates the strength of the interaction, typically as a scoring function.[8][9]
Receptor Preparation Protocol
Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, all of which must be corrected.[10][11]
Step-by-Step Protocol:
-
Fetch Structure: Download the 3D structure of HK-XYZ from the RCSB PDB database.[6] For this example, we'll use a hypothetical PDB ID: 9XYZ.
-
Clean the Structure: Remove all non-essential molecules, including water, ions, and any co-crystallized ligands, unless they are known to be essential for binding (e.g., a metal ion in the active site).[10][11]
-
Add Hydrogens & Assign Charges: As with the ligand, add polar hydrogens and assign appropriate atomic charges using a protein-specific force field (e.g., AMBER, CHARMM).[12]
-
Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops using tools like Prime or Modeller.[10]
-
Protonation States: Determine the optimal protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4), as this significantly impacts electrostatic interactions.[12]
Docking Workflow
This workflow details the process of predicting the binding pose of our prepared ligand with the prepared receptor.
Caption: The molecular docking workflow using AutoDock Vina.
Execution Steps:
-
Define the Binding Site: A "grid box" must be defined to specify the search space for the docking algorithm on the receptor surface.[9] This is typically centered on the known active site or a putative binding pocket identified from structural analysis.
-
Run Docking Simulation: Using software like AutoDock Vina, the prepared ligand and receptor files are provided as input, along with the grid box coordinates.[13] Vina will then perform a conformational search, generating multiple possible binding poses.
-
Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most probable.[6]
| Parameter | Description | Example Value |
| Binding Affinity | A lower (more negative) score indicates a stronger predicted interaction. | -8.9 kcal/mol |
| RMSD from Native | If a known pose exists, Root-Mean-Square Deviation measures the accuracy of the docked pose. A value < 2.0 Å is considered a successful prediction. | 1.2 Å |
Phase 3: Dynamic Validation and Refinement
A static docking pose is an important first step, but it lacks the context of a dynamic biological system. Molecular Dynamics (MD) simulations provide this context by modeling the movement of every atom in the protein-ligand complex over time, offering a much more rigorous assessment of binding stability.[8]
Molecular Dynamics (MD) Simulation Protocol
Rationale: MD simulations allow us to observe if the ligand remains stably bound in its docked pose or if it dissociates. This process validates the docking result and provides structural ensembles for more accurate energy calculations.[14]
Step-by-Step Protocol (using GROMACS):
-
System Preparation: The best-ranked docking pose (protein-ligand complex) is placed in a simulation box.[14]
-
Solvation: The box is filled with explicit water molecules to mimic the aqueous cellular environment.[15]
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and simulate a physiological salt concentration.[15]
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove any steric clashes introduced during the setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).[15]
-
Production Run: Once equilibrated, the simulation is run for an extended period (e.g., 100-500 nanoseconds) to collect trajectory data.[14]
Binding Free Energy Calculation (MM/PBSA)
Rationale: While docking scores are useful for ranking, they are not a true measure of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method provides a more accurate estimation of the binding free energy (ΔG_bind) by analyzing the MD simulation trajectory.[16][17] It offers a better correlation with experimental binding affinities than docking scores alone.[18]
Workflow Steps:
-
Trajectory Extraction: Snapshots (frames) are extracted at regular intervals from the stable portion of the MD production run.[18]
-
Energy Calculations: For each snapshot, the energies of the complex, the protein alone, and the ligand alone are calculated.[18]
-
Averaging: The final ΔG_bind is calculated by averaging the energies over all snapshots.[18]
Equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.[18]
| Component | Description | Example Value (kcal/mol) |
| Van der Waals Energy | Favorable interactions from atomic packing. | -45.2 |
| Electrostatic Energy | Favorable or unfavorable charge-charge interactions. | -15.8 |
| Polar Solvation Energy | Energy penalty for desolvating charged/polar groups upon binding. | +38.5 |
| Non-Polar Solvation | Favorable energy from burying hydrophobic surfaces. | -5.1 |
| ΔG_bind (Total) | The overall predicted binding free energy. | -27.6 |
Phase 4: Data Interpretation and Hypothesis Generation
The final and most critical phase is the synthesis of all computational data into a coherent binding hypothesis.
-
Interaction Analysis: The most stable MD trajectory is analyzed to identify the specific amino acid residues in HK-XYZ that form key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. A per-residue energy decomposition analysis from the MM/PBSA calculation can pinpoint which residues contribute most significantly to the binding energy.[18][19]
-
Hypothesis Formulation: Based on the identified interactions, a testable hypothesis can be formed. For example: "The thiophene ring of the ligand forms a critical pi-stacking interaction with Phenylalanine-123 in the HK-XYZ active site, while the aniline nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Glycine-205. These interactions are essential for binding."
-
Self-Validation and Next Steps: This hypothesis provides a direct path for experimental validation. Site-directed mutagenesis of the predicted key residues (e.g., F123A) should, if the model is correct, result in a significant loss of binding affinity in an in vitro assay. This feedback loop between in silico prediction and experimental validation is the cornerstone of modern structure-based drug design.
Conclusion
This guide has outlined a rigorous, multi-step computational workflow for characterizing the receptor binding of a novel compound, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. By progressing from broad target identification through static docking to dynamic simulation and detailed energy calculations, this approach maximizes confidence while efficiently using computational resources. The ultimate output is not merely a number, but a detailed, testable hypothesis of the molecular mechanism of action, thereby providing a crucial bridge from computational chemistry to experimental biology and accelerating the journey of drug discovery.
References
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- GROMACS. (n.d.). GROMACS Tutorials.
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- PMC. (n.d.). Computational/in silico methods in drug target and lead prediction.
- ScotCHEM. (n.d.). Preparing the protein and ligand for docking.
- Bio-protocol. (2021). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ACS Publications. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews.
- SAMSON Blog. (n.d.). When (and Why) You Should Minimize Ligands Before Docking.
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- ResearchGate. (2015). How do I perform energy minimization of ligands before docking?.
- Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
- Chemistry LibreTexts. (2022). Molecular Docking Experiments.
- PubChem. (n.d.). 2,3-Dimethylaniline.
- Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube.
- Schrödinger. (n.d.). Protein Preparation Workflow.
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Methodological & Application
Application Note: Synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline via Reductive Amination
Executive Summary
This application note details the synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline , a privileged scaffold often found in kinase inhibitors (e.g., VEGFR/PDGFR targets) and GPCR ligands.
The synthesis utilizes a Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1] This method is selected over catalytic hydrogenation to preserve the sulfur-containing thiophene ring (avoiding desulfurization/poisoning) and over cyanoborohydride to eliminate toxic cyanide byproducts. Special attention is given to the 2,3-dimethyl substitution pattern on the aniline, which introduces steric hindrance at the nucleophilic nitrogen, requiring optimized acid catalysis to drive imine formation.
Retrosynthetic Analysis & Reaction Mechanism
Strategic Disconnection
The target molecule is disconnected at the secondary amine bond (
Mechanistic Pathway
The reaction proceeds via a stepwise condensation-reduction sequence.
-
Hemiaminal Formation: The aniline nitrogen attacks the aldehyde carbonyl.
-
Dehydration: Loss of water yields the imine (Schiff base). Note: The ortho-methyl group on the aniline destabilizes the planar transition state required for imine formation, making acid catalysis (AcOH) critical.
-
Reduction: STAB selectively reduces the protonated iminium ion to the amine. STAB is mild enough to leave the aldehyde unreduced if the imine formation is fast, but in this hindered case, we rely on the equilibrium shift.
Figure 1: Mechanistic pathway highlighting the critical iminium formation step activated by Acetic Acid.
Experimental Design Strategy
Reagent Selection Rationale
| Component | Selection | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Primary Choice. DCE facilitates the solubility of STAB and does not coordinate strongly with the boron center, maintaining reactivity. Alternative: THF (if halogenated solvents are restricted). |
| Reductant | NaBH(OAc)₃ (STAB) | Selectivity. Reduces imines/iminiums much faster than aldehydes. Unlike NaBH₄, it does not require pre-formation of the imine. Safe for thiophene rings. |
| Catalyst | Acetic Acid (AcOH) | Activation. The ortho-methyl group on the aniline sterically hinders attack. AcOH (1.0 eq) protonates the intermediate hemiaminal, accelerating water loss to form the reducible iminium species. |
| Stoichiometry | 1:1.1 (Ald:Amine) | A slight excess of amine ensures complete consumption of the aldehyde, simplifying purification (aldehydes can be hard to separate from secondary amines). |
Detailed Protocol
Materials
-
Thiophene-3-carbaldehyde: 1.12 g (10.0 mmol)
-
2,3-Dimethylaniline: 1.33 g (11.0 mmol, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)
-
Acetic Acid (Glacial): 0.60 g (10.0 mmol, 1.0 eq)
-
1,2-Dichloroethane (DCE): 40 mL (0.25 M concentration)
-
Sat. aq. NaHCO₃: For quenching.
Step-by-Step Procedure
Step 1: Imine Pre-equilibrium (Critical for Hindered Amines)
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen balloon.
-
Add thiophene-3-carbaldehyde (1.12 g) and 2,3-dimethylaniline (1.33 g) to the flask.
-
Add DCE (40 mL) followed by Acetic Acid (0.60 g).
-
Crucial Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent.
-
Why? This allows the sterically hindered aniline to establish an equilibrium concentration of the imine. Adding STAB too early may result in direct reduction of the aldehyde to the alcohol (thiophene-3-methanol).
-
Step 2: Reductive Amination 5. Cool the mixture to 0°C (ice bath). Although STAB is mild, cooling prevents exotherms upon addition. 6. Add STAB (3.18 g) portion-wise over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to RT. 8. Stir at RT for 12–16 hours (Overnight).
- Monitoring: Check by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear. The product will appear as a new spot ( ) that stains with Ninhydrin or Dragendorff reagent.
Step 3: Work-up 9. Quench the reaction by slowly adding Sat. aq. NaHCO₃ (30 mL). Caution: Gas evolution (CO₂). 10. Stir vigorously for 15 minutes to quench any residual boron complexes. 11. Transfer to a separatory funnel. Separate the phases. 12. Extract the aqueous layer with DCM (2 x 20 mL). 13. Combine organic layers and wash with Brine (30 mL). 14. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification 15. Purify the crude oil via Flash Column Chromatography on Silica Gel.
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.[2]
Note: The excess 2,3-dimethylaniline is less polar than the product and will elute first.
Figure 2: Operational workflow for the batch synthesis.
Characterization & Data Analysis
Upon isolation, the product should be a viscous oil or low-melting solid. Use the following diagnostic signals to validate the structure.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | Methylene Bridge (-CH₂-). This singlet confirms the connection between the thiophene and the aniline nitrogen. | |
| ¹H NMR | Methyl Groups. Two singlets (or overlapping) corresponding to the 2,3-dimethyl substitution. | |
| ¹H NMR | Amine Proton (-NH-). Broad singlet, exchangeable with D₂O. | |
| ¹H NMR | Thiophene Protons. Distinctive multiplets, often downfield of typical benzene protons depending on shielding. | |
| MS (ESI) | Molecular Ion. Calculated MW = 217.33 g/mol . |
Optimization & Troubleshooting
Issue 1: Low Conversion / Starting Material Remains
-
Cause: The steric bulk of the 2,3-dimethylaniline is preventing imine formation.
-
Solution: Switch to a Lewis Acid protocol. Use Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 eq) neat or in THF. Stir aldehyde and amine with Ti(OiPr)₄ for 4 hours to force imine formation, then dilute with MeOH and add NaBH₄. Note: This is a stronger method but requires careful quenching to avoid TiO₂ emulsions.
Issue 2: Thiophene Degradation
-
Cause: Acid concentration too high causing polymerization.
-
Solution: Ensure Acetic Acid is limited to 1.0 equivalent. Do not use stronger acids like TFA or HCl.
Issue 3: Dialkylation
-
Cause: Over-reaction (rare with hindered anilines).
-
Solution: This is unlikely due to the steric hindrance of the 2,3-dimethyl group. If observed, increase the amine:aldehyde ratio to 1.5:1.
Safety Considerations
-
2,3-Dimethylaniline: Toxic by inhalation and skin contact. Known to cause methemoglobinemia. Handle only in a fume hood with nitrile gloves.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Quench carefully.
-
Thiophene Derivatives: Often possess strong, unpleasant odors. Bleach all glassware before removal from the hood.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of N-Substituted Anilines from Phenols
Executive Summary & Strategic Rationale
The construction of aromatic carbon-nitrogen (C–N) bonds is a cornerstone of pharmaceutical development, agrochemical synthesis, and materials science. Historically, the synthesis of N-substituted anilines has relied heavily on Buchwald-Hartwig or Ullmann-type cross-coupling reactions. While highly effective, these methods require the pre-functionalization of substrates into aryl halides or triflates, generating stoichiometric halide waste and increasing synthetic step counts.
The direct amination of naturally abundant, inexpensive phenols represents a paradigm shift in green chemistry and late-stage functionalization. Because the phenolic C–O bond possesses a high bond dissociation energy (~111 kcal/mol), direct substitution was long considered thermodynamically unfavorable. However, recent advancements in hydrogen-transfer-mediated activation and metal-free oxidative coupling have unlocked the ability to use phenols directly as electrophiles in one-pot amination protocols. This guide provides an authoritative, self-validating framework for executing these advanced transformations.
Mechanistic Paradigms in Phenol Amination
To successfully execute and troubleshoot these reactions, scientists must understand the underlying causality of the C–O bond cleavage. The field currently relies on three primary mechanistic pathways:
-
Hydrogen-Transfer-Mediated Activation (Borrowing Hydrogen): As established by, a palladium catalyst (Pd/C) and a hydrogen donor (ammonium formate) are used to temporarily reduce the stable phenol into a highly reactive cyclohexanone intermediate. This ketone rapidly condenses with an amine to form an imine, which is subsequently dehydrogenated by the Pd catalyst to restore aromaticity, yielding the N-substituted aniline.
-
Metal-Free Smiles Rearrangement: demonstrated that phenols can be activated using an α-bromo-propionamide reagent. The intermediate undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) under basic conditions, bypassing the need for transition metals entirely.
-
Oxidative Cross-Dehydrogenative Coupling (CDC): Utilizing visible light and an external oxidant (e.g., K₂S₂O₈), phenols and amines can be oxidized into radical intermediates that undergo direct radical-radical cross-coupling, as detailed by .
Mechanistic pathway of the Pd-catalyzed hydrogen-transfer amination of phenols.
Comparative Analysis of Direct Amination Strategies
Selecting the correct methodology depends on substrate tolerance, available infrastructure, and scale-up requirements. The table below summarizes the leading protocols.
| Methodology | Catalyst / Reagents | Solvent & Temp | Primary Advantage | Primary Limitation |
| Hydrogen-Transfer | Pd/C (10 mol%), HCOONH₄ | Water, 100 °C | Green solvent; highly scalable; cheap reductant. | Sensitive to strong coordinating groups (e.g., free thiols). |
| Smiles Rearrangement | None (Uses 2-bromo-N-phenylpropanamide, KOH) | DMSO, 80 °C | Completely metal-free; excellent functional group tolerance. | Requires synthesis/purchase of specific aminating reagents. |
| Single-Site Pd/CeO₂ | PdSA/CeO₂, Na₂CO₃ | THF, 200 °C | No external hydrogen source needed; highly recyclable catalyst. | Requires specialized catalyst preparation and high temperatures. |
| Visible-Light CDC | K₂S₂O₈ (Oxidant), Light | MeCN/H₂O, RT | Room temperature reaction; high regioselectivity. | Radical pathway may cause side reactions with sensitive alkenes. |
Standard Operating Procedure (SOP): Pd-Catalyzed Aqueous Amination
The following protocol is adapted from the robust aqueous hydrogen-transfer methodology developed by . It is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every step.
Step-by-step experimental workflow for the aqueous one-pot amination of phenols.
Materials & Reagents
-
Substrates: Phenol derivative (1.0 mmol), Primary or Secondary Amine (1.5 mmol).
-
Catalyst: 10% Pd/C (5–10 mol% Pd).
-
Reductant: Ammonium formate (HCOONH₄, 3.0 mmol).
-
Solvent: Deionized Water (3.0 mL).
-
Equipment: Heavy-walled glass pressure tube with a Teflon screw cap, magnetic stirrer, heating block.
Step-by-Step Protocol
Step 1: Reaction Assembly
-
Action: To a 15 mL pressure tube equipped with a magnetic stir bar, sequentially add the phenol (1.0 mmol), amine (1.5 mmol), ammonium formate (3.0 mmol), 10% Pd/C (10 mol%), and deionized water (3.0 mL).
-
Causality: Water is deliberately chosen not just for its "green" profile, but because it enforces the hydrophobic aggregation of the organic phenol and amine. This localized concentration effect at the heterogeneous Pd/C surface dramatically accelerates the reaction rate. Ammonium formate acts as a safe, solid hydrogen donor, avoiding the hazards and specialized equipment required for high-pressure H₂ gas.
-
Validation Check: The mixture must appear as a dark, heterogeneous suspension. Ensure the stir bar rotates freely; Pd/C can clump in aqueous media, which will severely limit mass transfer and halt the reaction.
Step 2: Thermal Activation & Hydrogen Transfer
-
Action: Seal the pressure tube tightly. Place it in a pre-heated reaction block at 100 °C and stir vigorously (800+ rpm) for 12–24 hours.
-
Causality: Thermal activation is strictly required to initiate the catalytic decomposition of ammonium formate into H₂, NH₃, and CO₂. The transiently generated Pd-hydride species reduces the phenol to the cyclohexanone intermediate. High stirring speeds are critical to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) system.
-
Validation Check: Upon initial heating, a gentle pressure buildup (effervescence) should be observable, indicating active formate decomposition. After 12 hours, perform a TLC analysis (e.g., Hexanes/EtOAc 4:1). The validation of progress is the disappearance of the highly polar, UV-active phenol spot and the emergence of a less polar, UV-active aniline product spot.
Step 3: Quenching & Extraction
-
Action: Remove the tube from the heating block and allow it to cool completely to room temperature. Carefully unscrew the cap to vent any residual CO₂/H₂ pressure. Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL) and filter the entire suspension through a short pad of Celite. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Causality: Cooling arrests the transfer hydrogenation cycle and prevents the over-reduction of the newly formed aniline. EtOAc is utilized because it efficiently partitions the N-substituted aniline from the aqueous phase, leaving behind residual formate salts and ammonia. The Celite pad is mandatory to prevent pyrophoric, fine Pd/C particulates from passing into the organic filtrate.
-
Validation Check: The resulting filtrate must be optically clear and completely free of black particulate matter. The separated aqueous layer should test slightly basic (pH ~8-9) due to dissolved ammonia.
Step 4: Purification
-
Action: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
-
Causality: Silica gel chromatography effectively resolves the target N-substituted aniline from trace unreacted phenol (which streaks heavily due to hydrogen bonding) and any over-reduced cyclohexylamine byproducts (which lack UV activity).
-
Validation Check: Pure fractions should exhibit a single, distinct spot on TLC. LC-MS analysis must yield a sharp molecular ion peak [M+H]⁺ corresponding exactly to the desired N-substituted aniline, validating the complete aromatization of the intermediate.
Critical Parameters & Troubleshooting (E-E-A-T Insights)
As a Senior Application Scientist, it is vital to anticipate failure modes. If the reaction stalls or yields unexpected byproducts, investigate the following parameters:
-
Ammonium Formate Stoichiometry: The protocol requires an excess of HCOONH₄ (3.0 equiv). This is because the decomposition of formate into H₂ gas competes with the actual transfer hydrogenation of the phenol. If the reaction stalls with unreacted phenol remaining, the formate has likely been depleted via outgassing. Solution: Cool the reaction, add an additional 1.0 equiv of HCOONH₄, and resume heating.
-
Catalyst Poisoning by Substrates: Amines are strong σ-donors. While mono-amines are generally well-tolerated, the use of chelating diamines or substrates containing free thiols can tightly bind to the palladium surface, poisoning the catalyst and arresting the hydrogen transfer cycle. Solution: Increase the Pd/C loading to 15-20 mol% or switch to the metal-free Smiles rearrangement pathway.
-
Electronic Effects on the Phenol: Electron-withdrawing groups (EWGs) on the phenol (e.g., -NO₂, -CN) decrease the electron density of the aromatic ring, making the initial partial reduction to the cyclohexanone intermediate significantly more difficult. These substrates often require longer reaction times (up to 36 hours) or higher temperatures. Conversely, electron-donating groups (EDGs) facilitate the reaction.
References
-
Liang, W., Xie, F., Yang, Z., Zeng, Z., Xia, C., Li, Y., Zhu, Z., & Chen, X. (2020). "Mono/Dual Amination of Phenols with Amines in Water." Organic Letters, 22(21), 8291–8295.[Link]
-
Zhao, Y., Huang, B., Yang, C., & Xia, W. (2016). "Visible-Light-Promoted Direct Amination of Phenols via Oxidative Cross-Dehydrogenative Coupling Reaction." Organic Letters, 18(14), 3326–3329.[Link]
-
Wang, Y., Chen, B., Li, L., Mei, X., Gu, Y., Wu, H., He, M., & Han, B. (2024). "Thermally-Stable Single-Site Pd on CeO₂ Catalyst for Selective Amination of Phenols to Aromatic Amines without External Hydrogen." Angewandte Chemie International Edition, 63(15), e202412062.[Link]
Application Notes and Protocols: Purification of Crude 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of crude 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline utilizing silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel small molecules. This document provides a step-by-step procedure, from the initial analytical thin-layer chromatography (TLC) for solvent system optimization to the final isolation of the purified product. Emphasis is placed on the scientific rationale behind each procedural step, including the selection of stationary and mobile phases, to ensure a high degree of purity and yield. Troubleshooting strategies and data interpretation are also discussed to address common challenges encountered during the purification of aromatic amines.
Introduction
2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is a substituted aniline derivative incorporating a thiophene moiety, a common scaffold in medicinal chemistry. The synthesis of such N-alkylated anilines often results in a crude mixture containing unreacted starting materials, over-alkylated byproducts, and other process-related impurities.[1][2] Effective purification is therefore a critical step to isolate the target compound in high purity for subsequent characterization and biological evaluation.
Column chromatography is a versatile and widely used technique for the separation of organic compounds.[3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). For aromatic amines, which are basic in nature, special considerations are necessary to prevent undesirable interactions with the acidic silica gel surface, which can lead to peak tailing, compound degradation, and reduced recovery.[4] This guide addresses these challenges by incorporating a base modifier into the mobile phase to ensure an efficient and high-resolution separation.
Materials and Equipment
Reagents and Solvents
-
Crude 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (≥99%)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain or other suitable visualization agent
Equipment
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand (washed and dried)
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
The successful purification by column chromatography is highly dependent on the selection of an appropriate mobile phase. TLC is an indispensable tool for rapidly screening and optimizing the solvent system.
Protocol for TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp and/or by staining.
-
Rf Value Calculation: Calculate the retention factor (Rf) for the desired product and major impurities. The ideal solvent system will provide an Rf value of 0.2-0.4 for the target compound and good separation from all impurities.[5]
-
Tailing Reduction: Aromatic amines often exhibit "tailing" on silica gel TLC plates due to their basicity. To mitigate this, add a small amount of triethylamine (0.5-1%) to the mobile phase.[5] This will neutralize the acidic silanol groups on the silica surface, resulting in sharper, more symmetrical spots.
Column Chromatography Protocol
This protocol details the purification of crude 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline using a wet slurry packing method, which is generally preferred for achieving a homogenous and well-packed column.
Column Preparation
-
Column Selection: Choose a glass column with appropriate dimensions based on the amount of crude material to be purified. A general guideline for loading capacity is provided in the table below.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand over the plug.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (as determined by TLC).
-
Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Equilibration: Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry at any stage. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully layer this dried sample-silica mixture onto the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum volume of the initial mobile phase.[5]
-
Using a pipette, carefully apply the solution to the top of the silica bed, taking care not to disturb the surface.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Wash the sides of the column with a small amount of the mobile phase and again drain the solvent to the top of the silica bed.
-
Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the least polar mobile phase composition determined from the TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[6] This allows for the sequential elution of compounds with increasing polarity.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation efficiency.
-
Monitoring the Separation: Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system to identify which fractions contain the purified product.
-
Pooling and Concentration: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.
Data Presentation and Expected Results
The following table summarizes typical parameters for the purification of an aromatic amine like 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography.[3] |
| Mobile Phase | n-Hexane/Ethyl Acetate with 0.5% Triethylamine | A common solvent system with tunable polarity. Triethylamine is added to suppress tailing of the basic amine.[5] |
| TLC Rf of Product | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time in column chromatography.[5] |
| Loading Capacity | 1-5 g crude per 100 g silica (for medium difficulty separation) | This ratio provides a good balance between separation efficiency and throughput.[5] |
| Elution Technique | Gradient Elution | Allows for the efficient separation of compounds with a range of polarities.[6] |
Experimental Workflow Diagram
Sources
Application Note: A Robust HPLC Method for the Purity Analysis of Aromatic Amines
Introduction: The Critical Need for Aromatic Amine Purity Analysis
Aromatic amines are a class of organic compounds that are foundational in the synthesis of a vast array of industrial and pharmaceutical products, including azo dyes, polymers, pesticides, and active pharmaceutical ingredients (APIs). However, their utility is often shadowed by their potential toxicity, with many being classified as known or suspected carcinogens.[1] Consequently, the rigorous analysis of aromatic amine purity is not merely a quality control measure but a critical step in ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the sensitivity, selectivity, and robustness required for the precise quantification of aromatic amines and their impurities.[1][2]
This application note provides a comprehensive, field-proven protocol for the purity analysis of aromatic amines using a reversed-phase HPLC method. We will delve into the causality behind experimental choices, from mobile phase composition to column selection, and provide a self-validating system through a detailed method validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and accurate method for aromatic amine analysis.
Principles of the HPLC Method
The separation of aromatic amines by reversed-phase HPLC is primarily governed by their hydrophobic interactions with the stationary phase and their solubility in the mobile phase. Aromatic amines, possessing both a nonpolar aromatic ring and a polar amine group, exhibit amphiphilic properties. The choice of stationary phase, mobile phase composition, and pH are therefore critical parameters that must be carefully optimized to achieve the desired separation.
-
Stationary Phase Selection: A C18 column is the most common and versatile choice for the analysis of aromatic amines due to its hydrophobic nature, which provides good retention for the aromatic ring.[7][8] For more polar aromatic amines, a C8 column or a polar-modified C18 column can offer better peak shape and retention.[7] The particle size of the stationary phase impacts efficiency, with smaller particles (e.g., <3 µm) providing higher resolution, albeit at the cost of higher backpressure.[9]
-
Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[10] The ratio of these solvents is adjusted to control the retention of the analytes. For aromatic amines, which are basic compounds, the pH of the mobile phase is a crucial parameter.[11] Maintaining a pH below the pKa of the amine group (typically around 4-5) ensures that the amines are in their protonated, more polar form, which reduces peak tailing and improves chromatographic performance.[12][13] Buffers, such as phosphate or acetate, are used to maintain a stable pH.[1][10]
-
Detection: Aromatic amines possess a chromophore in their structure, making them amenable to UV detection.[2] The wavelength of detection should be set at the λmax (wavelength of maximum absorbance) of the analyte to ensure maximum sensitivity. For analyses requiring higher sensitivity and selectivity, a mass spectrometry (MS) detector can be employed.[14]
Experimental Protocol: Purity Analysis of Aniline
This protocol details the purity analysis of aniline as a representative aromatic amine.
Materials and Reagents
-
Aniline reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
Sodium dihydrogen phosphate monohydrate
Equipment
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 1.38 g of sodium dihydrogen phosphate monohydrate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of aniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the aniline sample into a volumetric flask to achieve a final concentration of 100 µg/mL after dissolving and diluting with the diluent.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Sodium Phosphate, pH 3.0B: Acetonitrile |
| Gradient | 0-10 min: 20-80% B10-12 min: 80% B12-12.1 min: 80-20% B12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 15 minutes |
Analytical Workflow
Caption: Workflow for the HPLC purity analysis of aromatic amines.
Data Analysis
The purity of the aniline sample is determined by area normalization. The percentage purity is calculated as follows:
% Purity = (Area of Aniline Peak / Total Area of all Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[3][4][5][6] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by comparing the chromatograms of the aniline standard, the sample, and a placebo (if applicable). Peak purity analysis using a DAD can also be used to confirm that the aniline peak is not co-eluting with any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established across a range of at least five concentrations, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be assessed by analyzing samples with known concentrations of aniline (e.g., by spiking a placebo with known amounts of aniline at three different concentration levels within the linearity range). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Assessed by having the assay performed by a different analyst, on a different day, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Caption: Interrelationship of HPLC method validation parameters.
Troubleshooting Common HPLC Issues
Even with a robust method, issues can arise during routine analysis. The following table provides a guide to troubleshooting common problems encountered during the HPLC analysis of aromatic amines.[15][16][17][18]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Backpressure | - Blockage in the column inlet frit or guard column.- Particulate matter from the sample or mobile phase.- Precipitation of buffer salts. | - Replace the column inlet frit or guard column.- Filter all samples and mobile phases through a 0.45 µm filter.- Flush the system with a solvent in which the buffer is soluble (e.g., water). |
| Peak Tailing | - Secondary interactions between the basic amine and acidic silanol groups on the silica support.- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine. |
| Poor Resolution | - Inefficient column.- Inappropriate mobile phase composition.- Column temperature too low. | - Replace the column.- Optimize the mobile phase composition (gradient slope, organic solvent ratio).- Increase the column temperature. |
| Baseline Drift/Noise | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Fluctuations in column temperature. | - Use fresh, high-purity solvents.- Flush the detector cell.- Degas the mobile phase thoroughly.- Ensure the column thermostat is functioning correctly. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in pump flow rate. | - Prepare mobile phases accurately and consistently.- Replace the column.- Service the HPLC pump. |
Conclusion
This application note has provided a detailed and robust HPLC method for the purity analysis of aromatic amines, using aniline as a representative compound. By understanding the fundamental principles of the separation and adhering to a rigorous method validation protocol, researchers and scientists can confidently implement this method to ensure the quality and safety of their products. The provided troubleshooting guide serves as a practical resource for addressing common issues that may arise during routine analysis. The successful implementation of this method will contribute to the production of high-quality materials and pharmaceuticals, ultimately safeguarding public health.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]
-
ICH. Quality Guidelines. [Link]
-
PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
-
Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. [Link]
-
ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
-
MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]
-
Phenomenex. HPLC Column Selection Guide. [Link]
-
ijprajournal. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Aurora Pro Scientific. HPLC Columns & Consumables Selection Chart. [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. (2020). HPLC Column Selection. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. [Link]
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Application Note: Suzuki-Miyaura Cross-Coupling of Halogenated 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline Derivatives for Biaryl Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline derivatives in Suzuki coupling reactions. As secondary anilines are not direct participants in the C-C bond-forming step, this guide focuses on the necessary preceding step of halogenation to prepare a suitable aryl halide substrate. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and discuss critical parameters for optimization, including catalyst selection for sterically hindered systems. The resulting biaryl structures are of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents.
Introduction: Strategic Importance and Substrate Consideration
The synthesis of biaryl and heteroaryl-aryl motifs is a critical endeavor in drug discovery, as these scaffolds are prevalent in a wide range of therapeutic agents, including kinase inhibitors and CNS-targeting compounds.[3] The palladium-catalyzed Suzuki-Miyaura reaction offers a powerful and versatile method for creating these C(sp²)-C(sp²) bonds from an organohalide and an organoboron species.[4][5]
The subject of this guide, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline , combines a sterically hindered aniline moiety with a thiophene ring, both of which are common fragments in bioactive molecules. However, in its native form, this compound lacks the requisite leaving group (typically a halide or triflate) to participate as the electrophilic partner in a Suzuki coupling.
Therefore, a successful strategy involves the initial regioselective halogenation (e.g., bromination or iodination) of the dimethylaniline ring, typically at the para-position (C4), to yield a reactive substrate such as 4-bromo-2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline . This pre-functionalized molecule can then effectively engage in the Suzuki catalytic cycle. The presence of the ortho- and meta-methyl groups introduces steric hindrance, a challenge that necessitates the use of advanced catalyst systems for efficient coupling.[2][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square planar Pd(II) complex. The rate of this step is dependent on the halide, with the general reactivity trend being I > Br > Cl.[5]
-
Transmetalation: A base activates the organoboron species (Ar²-B(OH)₂), forming a boronate complex. This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. This is the crucial C-C bond-forming precursor step.[5] The precise mechanism of transmetalation is complex and can vary with conditions but is essential for bringing the two coupling partners together on the metal center.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Sources
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- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
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The Thiophene Scaffold: A Privileged Structure in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Thiophene Moiety
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and the ease with which it can be functionalized, has cemented its status as a "privileged scaffold". This distinction is not merely academic; an analysis of FDA-approved drugs reveals a significant number of pharmaceuticals incorporating the thiophene nucleus, spanning a wide array of therapeutic classes.[1] The thiophene moiety is often considered a bioisostere of the phenyl ring, yet its distinct physicochemical characteristics, such as altered solubility and metabolic pathways, can offer advantages in drug design and development.[1] The sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] This guide provides an in-depth exploration of the application of thiophene derivatives across key therapeutic areas, complete with detailed synthetic and biological evaluation protocols to empower researchers in their quest for novel therapeutics.
I. Thiophene Derivatives as Anticancer Agents: Targeting Kinase-Driven Malignancies
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery. Thiophene derivatives, particularly thieno[2,3-d]pyrimidines, have emerged as a highly successful class of kinase inhibitors.[2] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
A. Synthesis of Thiophene-Based Kinase Inhibitors
A foundational method for accessing key thiophene intermediates is the Gewald reaction, a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[3] These can then be further elaborated into more complex heterocyclic systems like thieno[2,3-d]pyrimidines.
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [3]
This protocol describes the synthesis of a versatile 2-aminothiophene intermediate.
-
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.
-
Add morpholine (1.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
-
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives [4]
This protocol outlines the cyclization of a 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine scaffold.
-
Materials:
-
2-Aminothiophene-3-carbonitrile derivative (from Protocol 1)
-
Substituted acetic acid
-
Phosphoryl trichloride (POCl₃)
-
1,4-Dioxane
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophene-3-carbonitrile (1.0 equiv) and a substituted acetic acid (1.2 equiv) in 1,4-dioxane.
-
Carefully add phosphoryl trichloride (1.5 equiv) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the desired thieno[2,3-d]pyrimidine derivative.
-
B. Biological Evaluation of Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity Screening [5]
The MTT assay is a colorimetric method for assessing cell viability, a crucial first step in evaluating potential anticancer agents.[5]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[5] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Thiophene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the thiophene compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 4: In Vitro Kinase Inhibition Assay (VEGFR-2) [6]
This protocol details a method to determine the direct inhibitory activity of thiophene derivatives against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation, often detected via a luminescence-based ATP consumption assay (e.g., Kinase-Glo®).[6]
-
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu:Tyr, 4:1))
-
Thiophene derivatives
-
Detection reagent (e.g., Kinase-Glo® MAX)
-
White 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the thiophene compounds in kinase buffer.
-
In a white 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[6]
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
-
C. Structure-Activity Relationship (SAR) of Thiophene-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of a series of thieno[2,3-d]pyrimidine derivatives against Polo-Like Kinase 1 (PLK1), illustrating key SAR insights.[7]
| Compound ID | R1 | R2 | IC₅₀ (nM) against PLK1 |
| 1 | H | H | >10000 |
| 2 | OCH₃ | H | 150 |
| 3 | H | Cl | 80 |
| 4 | OCH₃ | Cl | 25 |
Data adapted from a QSAR study on PLK1 inhibitors.[7]
The data suggests that substitution on the phenyl ring is crucial for activity. An electron-donating group (OCH₃) at the R1 position and an electron-withdrawing group (Cl) at the R2 position significantly enhance the inhibitory potency against PLK1.
Caption: Inhibition of Aβ aggregation by thiophene derivatives.
IV. Thiophene Derivatives as Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. Several thiophene-containing compounds have been developed as potent and selective COX inhibitors. [8]
A. Biological Evaluation of Anti-inflammatory Activity
Protocol 7: In Vitro Cyclooxygenase (COX) Inhibition Assay [9] This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. [9]* Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Reaction buffer
-
Heme
-
Arachidonic acid (substrate)
-
TMPD
-
Thiophene derivatives
-
Spectrophotometer
-
-
Procedure:
-
In a suitable reaction vessel, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the thiophene test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance at 590 nm to measure the rate of TMPD oxidation.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
B. Structure-Activity Relationship of Thiophene-Based COX-2 Inhibitors
The following table shows the COX-2 inhibitory activity and selectivity of a novel thiophene derivative compared to Celecoxib.
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| VIIa | 0.29 | 67.24 |
| Celecoxib | 0.42 | 33.8 |
Data adapted from a study on novel thiophene-based COX-2 inhibitors. [8] Compound VIIa , a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, demonstrates superior potency and selectivity for COX-2 compared to the established drug Celecoxib, highlighting the potential for further optimization of this scaffold. [8]
Conclusion
The thiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its enduring presence in medicinal chemistry research. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of thiophene derivatives in the development of next-generation medicines.
References
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- Carna Biosciences. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor.
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- PubMed Central. (2024).
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- Digital Commons @ LMU. (n.d.).
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Application Note & Detailed Protocols for the Synthesis of N-(Thiophen-3-ylmethyl)-2,3-dimethylaniline
Abstract: This document provides comprehensive protocols for the N-alkylation of 2,3-dimethylaniline with thiophene-3-methanol to synthesize N-(thiophen-3-ylmethyl)-2,3-dimethylaniline, a key intermediate in pharmaceutical and materials science research. Two primary, robust methodologies are presented: a direct, atom-economical synthesis via Nickel-Catalyzed Borrowing Hydrogen (BH) and a widely applicable Reductive Amination protocol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and troubleshooting guidance to ensure successful synthesis.
Introduction and Scientific Context
The synthesis of N-arylmethylamines is a cornerstone of medicinal chemistry and materials science. The target molecule, N-(thiophen-3-ylmethyl)-2,3-dimethylaniline, incorporates a sterically hindered aniline and a heteroaromatic methanol, presenting a unique synthetic challenge. Traditional N-alkylation methods often rely on alkyl halides, which can lead to over-alkylation and the generation of stoichiometric salt waste.[1]
Modern synthetic strategies offer greener and more efficient alternatives. This guide focuses on two such state-of-the-art methods:
-
Borrowing Hydrogen (BH) Catalysis: This elegant and atom-economical method utilizes a transition-metal catalyst to temporarily "borrow" hydrogen from an alcohol, oxidizing it in situ to an aldehyde.[2] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen.[1][3] The only byproduct of this process is water, making it an environmentally benign approach.[4] Nickel-based catalysts have emerged as a cost-effective and highly efficient option for this transformation, demonstrating broad functional group tolerance, including heteroaromatics.[4][5]
-
Reductive Amination: This is a versatile and widely used method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in the same pot by a suitable reducing agent.[6][7] This method offers excellent control and is often highly effective for a broad range of substrates.[8]
This document provides detailed, step-by-step protocols for both approaches, enabling researchers to select the method best suited to their laboratory capabilities and project goals.
Mechanistic Overview: A Tale of Two Pathways
Understanding the underlying mechanisms is critical for experimental success and troubleshooting.
The Borrowing Hydrogen Catalytic Cycle
The Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) strategy is a powerful, redox-neutral process.[9] The catalytic cycle, often facilitated by transition metals like Nickel, Iridium, or Manganese, proceeds through several key steps as illustrated below.[1][3][9]
Caption: Catalytic cycle for N-alkylation via Borrowing Hydrogen.
-
Dehydrogenation: The nickel catalyst abstracts hydrogen from thiophene-3-methanol, forming a nickel-hydride intermediate and thiophene-3-carbaldehyde.
-
Condensation: The in-situ generated aldehyde reacts with 2,3-dimethylaniline to form an imine, releasing a molecule of water.
-
Hydrogenation: The nickel-hydride complex reduces the imine to the final product, N-(thiophen-3-ylmethyl)-2,3-dimethylaniline, thereby regenerating the active nickel catalyst.
The Reductive Amination Workflow
Reductive amination is a two-stage process occurring in a single pot. It provides a more direct, albeit less atom-economical, route compared to the BH strategy.
Caption: Step-wise workflow for the reductive amination protocol.
-
Imine Formation: 2,3-dimethylaniline and thiophene-3-carbaldehyde (the oxidized form of the alcohol) are mixed, typically in a protic solvent like methanol, to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride, is added to the mixture.[8] It selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Nickel-Catalyzed Borrowing Hydrogen N-Alkylation
This protocol is adapted from methodologies demonstrating high efficiency for the N-alkylation of anilines with heteroaromatic alcohols using non-precious metal catalysts.[4][9]
Materials and Reagents:
-
2,3-Dimethylaniline (1.0 mmol, 121.18 mg)
-
Thiophene-3-methanol (1.2 mmol, 136.99 mg)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (5 mol%, 0.05 mmol, 12.85 mg)
-
Potassium hydroxide (KOH) (1.5 mmol, 84.15 mg, finely ground)
-
Toluene (anhydrous, 3 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath.
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (12.85 mg), finely ground KOH (84.15 mg), and a magnetic stir bar.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the active catalytic species. Finely grinding the base increases its surface area and reactivity.
-
-
Reagent Addition: Add 2,3-dimethylaniline (121.18 mg) and anhydrous toluene (3 mL) to the flask. Stir the resulting suspension for 10 minutes at room temperature.
-
Substrate Addition: Add thiophene-3-methanol (136.99 mg) to the reaction mixture.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are required to drive the catalytic cycle, particularly the initial dehydrogenation of the alcohol.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). (Eluent for TLC: e.g., 10:1 Hexane:Ethyl Acetate).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the catalyst and base. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Rationale: Celite filtration effectively removes heterogeneous inorganic solids. d. Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Rationale: Washing removes residual KOH and any water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., Hexane to 9:1 Hexane:Ethyl Acetate) to afford the pure N-(thiophen-3-ylmethyl)-2,3-dimethylaniline.
Protocol 2: Reductive Amination
This protocol is a robust and widely applicable method for synthesizing secondary amines.[8] It requires the aldehyde corresponding to the alcohol. If starting from thiophene-3-methanol, it must first be oxidized to thiophene-3-carbaldehyde (e.g., using MnO₂ or a Swern oxidation).
Materials and Reagents:
-
2,3-Dimethylaniline (1.0 mmol, 121.18 mg)
-
Thiophene-3-carbaldehyde (1.1 mmol, 123.35 mg)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 56.75 mg)
-
Methanol (MeOH) (5 mL)
-
Round-bottom flask, magnetic stirrer, and ice bath.
Step-by-Step Procedure:
-
Imine Formation: a. In a round-bottom flask, dissolve 2,3-dimethylaniline (121.18 mg) in methanol (5 mL). b. Add thiophene-3-carbaldehyde (123.35 mg) to the solution and stir at room temperature for 1 hour.
-
Rationale: This initial period allows for the equilibrium formation of the imine intermediate.
-
-
Reduction: a. Cool the reaction mixture to 0 °C using an ice bath. b. Slowly add sodium borohydride (56.75 mg) portion-wise over 20-30 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Rationale: The portion-wise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions, such as the reduction of the aldehyde before imine formation.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the imine intermediate by TLC.
-
Workup: a. Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C to decompose any excess NaBH₄. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected results for both protocols.
| Parameter | Protocol 1: Borrowing Hydrogen | Protocol 2: Reductive Amination |
| Primary Reagents | 2,3-Dimethylaniline, Thiophene-3-methanol | 2,3-Dimethylaniline, Thiophene-3-carbaldehyde |
| Catalyst/Reagent | Ni(acac)₂ / KOH | Sodium Borohydride (NaBH₄) |
| Temperature | 110 °C | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 5 hours |
| Key Byproduct | Water | Sodium borate salts |
| Atom Economy | Excellent | Good |
| Estimated Yield * | 70 - 90% | 75 - 95% |
| Purity (post-column) | >98% | >98% |
*Note: Yields are estimates based on similar transformations in the literature and may vary depending on experimental conditions and scale.
Characterization of N-(Thiophen-3-ylmethyl)-2,3-dimethylaniline
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.
References
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Barta, K., & de Vries, J. G. (2014). Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Advances, 4(103), 59486-59490. [Link]
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Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 15(20), e202300741. [Link]
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Saito, T., et al. (2021). Iron‐Catalyzed N‐Alkylation of Secondary Amines with Alcohols Using Borrowing Hydrogen Strategy. Chemistry – An Asian Journal, 16(12), 1595-1600. [Link]
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Wang, Y., et al. (2022). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 14(3), 4059-4067. [Link]
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Garg, N. K., et al. (2023). Borrowing hydrogen mechanism for N-alkylation of amines with alcohols (M=transition metal). ResearchGate. [Link]
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Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9194-9198. [Link]
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Bähn, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 11427. [Link]
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Beller, M., et al. (2016). N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. ResearchGate. [Link]
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Maji, B., et al. (2018). Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. Chemical Communications, 54(72), 10133-10136. [Link]
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Al-Ostoot, F. H., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances, 14(13), 9153-9167. [Link]
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Kulkarni, S., et al. (2011). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. E-Journal of Chemistry, 8(1), 25-32. [Link]
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Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5437-5444. [Link]
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Yildiz, M., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 7), 390-397. [Link]
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Lewis, T. A., & Wasa, M. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(19), 11359–11368. [Link]
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Gunanathan, C., & Milstein, D. (2011). Synthesis of N-methylaniline by aniline alkylation with methanol over Sn-catalyst. ResearchGate. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of N-Arylmethylamines
Introduction: The Strategic Importance of N-Arylmethylamines in Drug Development
N-arylmethylamines are a cornerstone structural motif in modern pharmaceuticals and agrochemicals. Their prevalence stems from their ability to engage in key biological interactions, often serving as critical pharmacophores that dictate the efficacy and selectivity of a drug candidate. Consequently, the development of robust, scalable, and economically viable synthetic routes to this amine class is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the critical considerations for transitioning the synthesis of N-arylmethylamines from the laboratory bench to pilot and manufacturing scales, with a focus on practical, field-proven insights and detailed protocols.
PART 1: Strategic Synthesis Selection for Scalability
The choice of synthetic methodology is the most critical decision in a scale-up campaign. While numerous methods exist for C-N bond formation, two strategies have emerged as the most industrially relevant for N-arylmethylamine synthesis: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination . The selection between these routes is a multifactorial decision driven by substrate scope, cost of goods, process safety, and impurity profiles.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a powerful and atom-economical method that converts a carbonyl group and an amine into a more substituted amine via an imine or enamine intermediate.[1][2] This one-pot reaction is often the first choice for scale-up due to its operational simplicity and the ready availability of starting materials.
Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. This equilibrium is often driven towards the imine by removal of water. The subsequent reduction of the imine is the key step, and the choice of reducing agent is critical for success on scale.
Common Reducing Agents for Scale-Up:
-
Catalytic Hydrogenation (H₂/Catalyst): This is often the greenest and most cost-effective option for large-scale production. Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed.[3][4] The primary considerations are the handling of flammable hydrogen gas and the potential for catalyst poisoning.
-
Transfer Hydrogenation: This method utilizes a hydrogen donor in situ, such as formic acid or isopropanol, which can be safer to handle than gaseous hydrogen.[3][5] Iridium and nickel catalysts have shown significant promise in this area.[3][6]
-
Hydride Reagents: Sodium borohydride (NaBH₄) and its derivatives, like sodium triacetoxyborohydride (STAB), are widely used.[1][7] STAB is particularly useful as it is a milder reducing agent and can be used in one-pot procedures without the need to pre-form the imine.[1] However, the stoichiometry of these reagents and the generation of borate salts as byproducts can be a drawback on a large scale.
Diagram: Decision Workflow for Reductive Amination Scale-Up
Caption: Decision-making workflow for scaling up N-arylmethylamine synthesis via reductive amination.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has transformed the synthesis of aryl amines.[8][9] It allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope, including the coupling of aryl halides with a wide variety of amines.[8]
Causality Behind Experimental Choices: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylmethylamine and regenerate the catalyst. The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[9][10]
Key Considerations for Scale-Up:
-
Catalyst and Ligand Selection: The cost of palladium and specialized phosphine ligands can be a significant factor. Several generations of ligands have been developed to improve catalyst efficiency and broaden the substrate scope.[8][9] For industrial applications, high turnover numbers are essential to minimize catalyst loading.
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are commonly used. The handling of these air- and moisture-sensitive reagents requires careful engineering controls on a large scale.
-
Solvent Choice: Aprotic solvents like toluene or DME are typical. Solvent selection on scale must also consider factors like boiling point, safety, and environmental impact.
-
Impurity Profile: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and requires efficient purification methods.
PART 2: Process Development and Scale-Up Protocols
A successful scale-up campaign requires meticulous process development to ensure safety, reproducibility, and efficiency. This section provides detailed protocols for the two primary synthetic routes.
Protocol: Scale-up of Reductive Amination via Catalytic Transfer Hydrogenation
This protocol describes a general procedure for the synthesis of an N-arylmethylamine using formic acid as a hydrogen donor.
Materials:
-
Aryl aldehyde or ketone (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Formic acid (2.0-5.0 eq)
-
Triethylamine (optional, as a base)
-
Palladium on carbon (5% Pd/C, 0.5-2.0 mol%)
-
Solvent (e.g., Isopropanol, Methanol, or THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
Inert gas inlet/outlet
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Charge Reagents: Charge the reactor with the aryl aldehyde/ketone, amine, and solvent.
-
Inerting: Purge the reactor headspace with inert gas for 15-30 minutes.
-
Catalyst Addition: Carefully add the Pd/C catalyst under a positive pressure of inert gas.
-
Formic Acid Addition: Slowly add the formic acid via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C. An exotherm is expected.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-arylmethylamine.
-
-
Purification: The crude product can be purified by crystallization, distillation, or chromatography. For pharmaceutical applications, crystallization is often the preferred method for achieving high purity.[11]
Diagram: Workflow for a Typical Scale-Up Campaign
Caption: Stages of a typical chemical process scale-up campaign.
Protocol: Scale-up of Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed synthesis of an N-arylmethylamine.
Materials:
-
Aryl halide (e.g., bromide or chloride) (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.1-1.0 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 0.2-2.0 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.5 eq)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Inert gas inlet/outlet
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and thoroughly purged with an inert gas.
-
Charge Reagents (under inert atmosphere): In a glovebox or under a strong flow of inert gas, charge the reactor with the palladium precatalyst, phosphine ligand, and base.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Inerting: Purge the reactor headspace with inert gas for 30-60 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
The crude product will contain residual palladium. Purification often involves treatment with a palladium scavenger (e.g., activated carbon, silica-based scavengers) followed by crystallization.
-
Formation of an acid salt (e.g., hydrochloride or tartrate) followed by recrystallization is a highly effective method for purifying amines and removing metal impurities.[11][12][13]
-
PART 3: Critical Scale-Up Considerations
Process Safety
The safety of any chemical process is non-negotiable. For N-arylmethylamine synthesis, key hazards include:
-
Exothermic Reactions: Both reductive amination and Buchwald-Hartwig amination can be exothermic. Proper heat management through controlled reagent addition and efficient reactor cooling is crucial to prevent thermal runaways.
-
Flammable Reagents and Solvents: The use of hydrogen gas, borohydrides, and organic solvents presents fire and explosion hazards.[14] All equipment must be properly grounded, and operations should be conducted in well-ventilated areas.
-
Toxic and Corrosive Materials: Many amines and reagents are toxic or corrosive.[15][16] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Purification and Impurity Control
Achieving the required purity for pharmaceutical applications is a major challenge.
Purification Strategies:
| Strategy | Advantages | Disadvantages |
| Crystallization | Highly effective for achieving high purity; can be tailored to specific polymorphs. | Yield losses; requires significant development to optimize conditions. |
| Distillation | Effective for volatile amines. | Not suitable for high-boiling or thermally labile compounds. |
| Chromatography | High resolving power. | Costly and generates significant solvent waste; generally not feasible for large-scale manufacturing.[17] |
| Salt Formation | Excellent for purification and handling of amines; can aid in chiral resolution.[11][12] | Requires an additional step to liberate the free base. |
Impurity Profile: A thorough understanding of the potential impurities, including starting materials, byproducts, and residual metals, is essential. Genotoxic impurities must be controlled to very low levels.
Telescoped and Continuous Flow Processes
To improve efficiency and safety, "telescoping" reactions (combining multiple steps into a single process without isolating intermediates) is a valuable strategy.[18][19][20] Continuous flow chemistry offers further advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation.[21][22][23] The Buchwald-Hartwig amination, in particular, has been successfully adapted to flow processes.[21]
Conclusion
The successful scale-up of N-arylmethylamine synthesis is a complex undertaking that requires a deep understanding of chemical principles, process engineering, and regulatory requirements. By carefully selecting the synthetic route, meticulously developing the process, and prioritizing safety and purity, researchers and drug development professionals can efficiently and reliably produce these critical building blocks for life-saving medicines.
References
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available from: [Link]
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The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available from: [Link]
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Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Springer. Available from: [Link]
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Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. National Center for Biotechnology Information. Available from: [Link]
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Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Publications. Available from: [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available from: [Link]
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Reductive aminations by imine reductases: from milligrams to tons. National Center for Biotechnology Information. Available from: [Link]
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What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
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Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. Available from: [Link]
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Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Organic Chemistry Portal. Available from: [Link]
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Transfer hydrogenation and reductive amination of iridium complexes. ResearchGate. Available from: [Link]
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Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. Available from: [Link]
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Tridodecylamine Purification : r/Chempros. Reddit. Available from: [Link]
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Preparative‐scale reductive amination for the asymmetric synthesis of... ResearchGate. Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
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Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available from: [Link]
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Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available from: [Link]
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Is there an easy way to purify organic amines?. Biotage. Available from: [Link]
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Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ACS Publications. Available from: [Link]
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Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available from: [Link]
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A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. ResearchGate. Available from: [Link]
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Telescoped approach to aryl hydroxymethylation in the synthesis of a key pharmaceutical intermediate. National Center for Biotechnology Information. Available from: [Link]
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'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Royal Society of Chemistry. Available from: [Link]
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Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community. Available from: [Link]
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Reductive amination - Wikipedia. Available from: [Link]
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A Modified System for the Synthesis of Enantioenriched N-Arylamines through Copper-Catalyzed Hydroamination. DSpace@MIT. Available from: [Link]
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Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Organic Chemistry Portal. Available from: [Link]
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Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Available from: [Link]
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Novel Synthetic Route and Telescoped Process of N -(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation. ResearchGate. Available from: [Link]
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Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. ResearchGate. Available from: [Link]
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Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Center for Biotechnology Information. Available from: [Link]
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Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Organic Chemistry Portal. Available from: [Link]
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Telescoped process experiments for multistep synthesis of aryl ketone... ResearchGate. Available from: [Link]
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Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. National Center for Biotechnology Information. Available from: [Link]
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An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. National Center for Biotechnology Information. Available from: [Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]
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Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Royal Society of Chemistry. Available from: [Link]
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Arylamine Synthesis Enabled by a Photocatalytic Skeletal-Rearrangement Dehydrogenative Aromatization Strategy. ChemRxiv. Available from: [Link]
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Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. MDPI. Available from: [Link]
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Salt crystal purification by deliquescence/crystallization cycling. ResearchGate. Available from: [Link]
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Application Notes & Protocols: 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline as a Novel Precursor for Advanced Conductive Polymers
Abstract
Conductive polymers are at the forefront of materials science, offering unique electronic and physical properties for a range of applications, from bioelectronics to energy storage.[1][2] This document introduces 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, a novel monomer, for the synthesis of a new class of conductive polymers. By combining the electroactive thiophene moiety with a sterically-hindered and electron-donating dimethylaniline group, we anticipate the resulting polymer to exhibit enhanced solubility, distinct electrochemical behavior, and a tailored morphology. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of the monomer, its subsequent electropolymerization, and a full suite of characterization protocols. The causality behind experimental choices is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: Rationale and Scientific Merit
Polythiophenes and polyanilines are among the most extensively studied conductive polymers due to their high conductivity, environmental stability, and ease of synthesis.[3][4][5] Functionalization of these polymer backbones is a key strategy to modulate their properties for specific applications.[6][7][8] The introduction of an N-substituted aniline moiety to a thiophene precursor, as in 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, presents several potential advantages:
-
Enhanced Solubility: The bulky and non-planar 2,3-dimethylaniline group is expected to disrupt polymer chain packing, thereby increasing solubility in common organic solvents. This is a significant advantage for solution-based processing and device fabrication.[8]
-
Tunable Redox Properties: The electron-donating nature of the dimethylaniline group can influence the oxidation potential of the thiophene monomer, potentially leading to polymers with lower oxidation potentials and improved stability in the doped, conductive state.[8]
-
Unique Morphology: The steric hindrance provided by the methyl groups may direct the electropolymerization process, resulting in a distinct and potentially highly porous polymer morphology.[9][10]
-
Biomedical Potential: The versatile chemistry of the aniline nitrogen allows for further functionalization, opening avenues for the development of biosensors, drug delivery systems, and biocompatible coatings for medical devices.[6][11][12][13]
Synthesis of the Monomer: 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
The synthesis of the monomer is achieved via a direct reductive amination of thiophene-3-carbaldehyde with 2,3-dimethylaniline. This method is chosen for its efficiency and mild reaction conditions, which are compatible with the functional groups present in the reactants.[14]
Proposed Synthetic Scheme
Caption: Reductive amination of thiophene-3-carbaldehyde and 2,3-dimethylaniline.
Experimental Protocol: Monomer Synthesis
| Parameter | Value/Description | Justification |
| Reactants | Thiophene-3-carbaldehyde, 2,3-dimethylaniline | Commercially available starting materials.[15][16] |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent for imines formed in situ, minimizing side reactions. |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, aprotic solvent suitable for reductive amination. |
| Reaction Temp. | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at a reasonable rate without thermal degradation. |
| Reaction Time | 12-24 hours | Allows for complete conversion of the starting materials. |
| Work-up | Aqueous sodium bicarbonate wash, brine wash, drying over MgSO₄ | Standard procedure to neutralize any acid, remove water-soluble byproducts, and dry the organic phase. |
| Purification | Column chromatography on silica gel | To isolate the pure product from unreacted starting materials and byproducts. |
Step-by-Step Procedure:
-
To a stirred solution of thiophene-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane, add 2,3-dimethylaniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the title compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Electropolymerization
Electrochemical polymerization is the method of choice for generating thin, uniform, and adherent conductive polymer films directly onto an electrode surface.[17][18] This technique offers precise control over film thickness and morphology by manipulating electrochemical parameters.[18]
Electropolymerization Workflow
Caption: Workflow for the electropolymerization of the monomer.
Experimental Protocol: Electropolymerization
| Parameter | Value/Description | Justification |
| Monomer Conc. | 0.1 M | A standard concentration for efficient electropolymerization. |
| Solvent | Acetonitrile (CH₃CN) | A common aprotic solvent with a wide electrochemical window. |
| Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Provides high ionic conductivity and is electrochemically stable. |
| Working Electrode | Indium Tin Oxide (ITO) coated glass or Platinum disk | Transparent for spectroelectrochemistry (ITO) or inert for general electrochemical studies (Pt). |
| Counter Electrode | Platinum wire | Inert and provides a surface for the counter-reaction. |
| Reference Electrode | Ag/AgCl | A stable and reproducible reference potential. |
| Technique | Cyclic Voltammetry (CV) | Allows for controlled film growth and in-situ monitoring of polymerization.[19] |
| Potential Window | -0.2 V to +1.8 V (vs. Ag/AgCl) | To be determined empirically, but should encompass the monomer oxidation potential. |
| Scan Rate | 50 mV/s | A moderate scan rate to ensure uniform film deposition. |
| Number of Cycles | 10-20 cycles | To grow a film of sufficient thickness for characterization. |
Step-by-Step Procedure:
-
Prepare a 0.1 M solution of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline and 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Assemble a three-electrode electrochemical cell with the chosen working, counter, and reference electrodes.
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution and connect them to a potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.8 V at a scan rate of 50 mV/s for 10-20 cycles.
-
Observe the cyclic voltammogram for the appearance of an irreversible oxidation peak on the first scan (monomer oxidation) and the subsequent growth of reversible redox peaks corresponding to the polymer film.
-
After polymerization, remove the working electrode, rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Polymer Characterization
A multi-faceted approach is necessary to fully characterize the electrochemical, spectroscopic, and morphological properties of the newly synthesized polymer.
Electrochemical Characterization
-
Technique: Cyclic Voltammetry (CV)
-
Protocol: The polymer-coated electrode is placed in a monomer-free electrolyte solution. The potential is cycled to observe the reversible doping/dedoping (oxidation/reduction) processes of the polymer.
-
Expected Outcome: The CV will reveal the redox potentials of the polymer, its electrochemical stability over multiple cycles, and information about the kinetics of ion transport within the film.[20][21]
Spectroscopic Characterization
| Technique | Purpose | Expected Observations |
| UV-Vis-NIR Spectroscopy | To study the electronic transitions of the polymer in its neutral and doped states. | In the neutral state, a strong absorption band corresponding to the π-π* transition of the conjugated backbone is expected. Upon oxidation (doping), this band will decrease in intensity, and new lower-energy absorption bands corresponding to polaron and bipolaron states will appear.[22][23] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure of the polymer and the success of the polymerization. | The disappearance of the C-H stretching vibration of the thiophene α-protons and the appearance of new bands characteristic of the polymer backbone will confirm polymerization.[23][24] |
Morphological Characterization
-
Technique: Scanning Electron Microscopy (SEM)
-
Protocol: The polymer-coated electrode is imaged at high magnification to observe its surface morphology.
-
Expected Outcome: SEM images will reveal the topography of the polymer film, such as its porosity, uniformity, and the presence of any nanostructures.[9][10] This is crucial for applications where a high surface area is desirable, such as in sensors or catalysis.
Potential Applications in Drug Development and Biomedical Research
The unique properties of conductive polymers make them highly attractive for a variety of biomedical applications.[3][6][11] The novel polymer derived from 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline could be explored for:
-
Biosensors: The polymer can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to create highly sensitive and selective biosensors for detecting disease biomarkers.[5][13][25]
-
Controlled Drug Delivery: The redox-active nature of the polymer can be harnessed to trigger the release of encapsulated drugs in response to an electrical stimulus, allowing for precise spatial and temporal control over drug administration.[6][11]
-
Tissue Engineering: Conductive polymer scaffolds can provide electrical stimulation to cells, promoting cell adhesion, proliferation, and differentiation, which is beneficial for engineering electrically active tissues like nerve and muscle.[12]
-
Neural Probes and Interfaces: The polymer can be used as a coating for neural electrodes to improve the signal-to-noise ratio and biocompatibility of neural recording and stimulation devices.[13]
Conclusion
This document provides a comprehensive framework for the synthesis and characterization of a novel conductive polymer based on the precursor 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. The detailed protocols and the scientific rationale behind them are intended to empower researchers to explore this new material and unlock its potential in various fields, particularly in the realm of biomedical science and drug development. The inherent tunability of this polymer system offers a rich platform for future innovation.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Anilines
Welcome to the Technical Support Center for N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of anilines?
There are three principal strategies for the N-alkylation of anilines, each with its own advantages and considerations:
-
Reductive Amination: This versatile method involves the reaction of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated aniline.[1][2] This one-pot procedure is widely used due to its broad substrate scope.[1]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This atom-economical and environmentally friendly approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[3][4] The only byproduct is water, making it a green alternative to traditional methods.[4][5] Catalysts based on manganese, cobalt, and ruthenium have proven effective for this transformation.[3]
-
Classical Nucleophilic Substitution: This traditional method involves the reaction of an aniline with an alkyl halide. While straightforward, it can be prone to over-alkylation, where the desired mono-alkylated product reacts further to form a di-alkylated byproduct.[2][6]
Q2: Why is over-alkylation (formation of N,N-dialkylated anilines) a common problem?
Over-alkylation is a frequent challenge because the mono-N-alkylated aniline product is often more nucleophilic than the starting aniline.[6][7] This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to the formation of the undesired N,N-dialkylated product.[6]
Q3: What is C-alkylation and under what conditions does it occur?
C-alkylation is a side reaction where the alkyl group is introduced onto the aromatic ring of the aniline instead of the nitrogen atom. This can be a significant issue, particularly with certain catalysts and at higher reaction temperatures. For instance, in vapor-phase alkylation of aniline with ethanol over zeolite catalysts, N-alkylation is favored at lower temperatures (around 250-350°C), while C-alkylation becomes more prominent at temperatures above 300°C.[8]
Q4: How does the choice of solvent affect the reaction?
The reaction solvent can significantly influence both the conversion and selectivity of N-alkylation. For example, in the case of alkylation with alkyl halides, ionic liquids have been shown to improve both conversion and selectivity towards mono-alkylation compared to conventional organic solvents like dichloromethane or acetonitrile.[9] In some cases, aprotic solvents are more efficient than protic solvents. The solvent can also play a crucial role in directing the reaction towards either N- or C-alkylation.[10]
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Alkylated Product
Question: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature, pressure, and reaction time are critical parameters that can significantly impact yield.[7] | 1. Temperature Optimization: Gradually increase or decrease the reaction temperature in small increments (e.g., 10-20°C) to find the optimal range. Be aware that higher temperatures can sometimes lead to side reactions like C-alkylation.[8] 2. Time Study: Monitor the reaction progress at different time points using techniques like TLC or GC to determine the optimal reaction time. |
| Catalyst Inactivity or Inefficiency | The choice and preparation of the catalyst are paramount. The catalyst's activity can be influenced by its composition, pre-treatment, and handling. | 1. Catalyst Selection: Ensure you are using a catalyst suitable for your specific reaction. For reductive alkylation with ketones, copper chromite has shown high efficacy.[7] For "borrowing hydrogen" methods, manganese, ruthenium, or cobalt-based catalysts are common choices.[3] 2. Catalyst Pre-treatment: Some catalysts require activation. For example, pre-reducing a copper chromite catalyst with hydrogen at 300°C for 4 hours before the reaction can significantly increase the yield.[7] |
| Incorrect Molar Ratio of Reactants | An excess of the alkylating agent does not always lead to a higher yield and can promote side reactions.[7] | 1. Optimize Stoichiometry: Experiment with different molar ratios of aniline to the alkylating agent. A 1:3 molar ratio of aniline to acetone was found to be optimal in one study.[7] |
| Poor Substrate Reactivity | Electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the reaction. Steric hindrance on either the aniline or the alkylating agent can also be a factor. | 1. Modify Reaction Conditions: For less reactive substrates, you may need to use higher temperatures, longer reaction times, or a more active catalyst. |
Issue 2: Poor Selectivity (Formation of Di-alkylated or C-Alkylated Products)
Question: I am observing significant amounts of N,N-dialkylated aniline and/or C-alkylated byproducts. How can I improve the selectivity towards the mono-N-alkylated product?
Answer: Achieving high selectivity is a common hurdle in aniline alkylation. The strategies below can help minimize the formation of unwanted byproducts.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity in aniline N-alkylation.
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with an Aldehyde
This protocol is a general procedure for the one-pot reductive mono-N-alkylation of anilines.[1]
Materials:
-
Aniline or substituted aniline (1.0 eq)
-
Aldehyde (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ammonium formate (5.0 eq)
-
2-Propanol
-
Water
-
Celite
Procedure:
-
To a flask containing Pd/C (0.1 eq), add 2-propanol (appropriate volume for a 0.1-0.2 M solution).
-
Dissolve ammonium formate (5 eq) in a small amount of water and add it to the flask. Stir the mixture for 1 minute to activate the Pd/C.
-
Add the aniline (1.0 eq) and the aldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times are typically between 30 and 60 minutes.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: "Borrowing Hydrogen" N-Alkylation of Aniline with an Alcohol
This protocol describes a general procedure for the N-alkylation of anilines with alcohols using a manganese pincer complex as the catalyst.[4]
Materials:
-
Manganese pincer complex catalyst (1-3 mol%)
-
Potassium tert-butoxide (t-BuOK, 0.75-1.0 eq)
-
Aniline (1.0 eq)
-
Alcohol (1.2 eq)
-
Dry toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the manganese pincer complex catalyst and t-BuOK.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Under a positive flow of inert gas, add dry toluene, the alcohol, and the aniline via syringe.
-
Place the Schlenk tube in a preheated oil bath or aluminum block at the desired temperature (e.g., 80°C) and stir for the required time (e.g., 24 hours).[4]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
The "Borrowing Hydrogen" Catalytic Cycle
The "borrowing hydrogen" mechanism is an elegant and atom-economical pathway for the N-alkylation of anilines with alcohols.[4]
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of anilines with alcohols.
The cycle involves:
-
Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol to form a metal hydride species and an aldehyde.[4]
-
Condensation: The in situ generated aldehyde condenses with the aniline to form an imine.[4]
-
Reduction: The metal hydride then reduces the imine to the final N-alkylated aniline product, regenerating the active catalyst.[4]
References
- Benchchem. (n.d.). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Allyloxy)aniline.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). PMC.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025, May 21). ACS Publications.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (n.d.). American Chemical Society.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. (2025, August 7). ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- Selective N-alkylation of anilines in ionic liquids. (2005, September 28). Green Chemistry (RSC Publishing).
- Benchchem. (n.d.). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. (n.d.). Organic Chemistry Portal.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
- Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. (n.d.). Chemical Communications (RSC Publishing).
- Reaction mechanism for the N-alkylation reaction. (n.d.). ResearchGate.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017, June 2). TSI Journals.
- Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.). Google Patents.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 9. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Arylmethylamines
Welcome to the technical support center for the synthesis of N-arylmethylamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges, with a primary focus on preventing the pervasive issue of over-alkylation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions based on established chemical principles.
Q1: My reaction is producing a significant amount of the tertiary amine byproduct. What are the likely causes and how can I fix this?
The formation of a tertiary amine byproduct, resulting from di-alkylation, is a classic challenge in N-arylmethylamine synthesis.[1][2] This occurs because the mono-alkylated product (the desired secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][2][3]
Underlying Causes & Solutions:
-
Relative Nucleophilicity: The newly introduced alkyl group is electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity.[1] This makes the secondary amine product a better nucleophile than the primary amine reactant, leading to a second alkylation event.[1][4]
-
Solution 1: Stoichiometric Control: A common strategy to favor mono-alkylation is to use a large excess of the primary amine relative to the alkylating agent.[1][3][5] This increases the statistical probability of the alkylating agent encountering a molecule of the starting amine rather than the product. A molar ratio of 3:1 (amine:alkylating agent) or higher is often recommended.
-
Solution 2: Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low instantaneous concentration of the electrophile.[3] This minimizes the chance of the more reactive secondary amine product competing for the alkylating agent.
-
-
Reaction Conditions:
-
Concentration: High concentrations of reactants can accelerate the rate of the second alkylation.
-
Solution: Perform the reaction under more dilute conditions. This can slow down the overall reaction rate but will often improve selectivity for the mono-alkylated product.
-
-
Temperature: Higher temperatures can provide the activation energy for the less desired di-alkylation reaction to occur more readily.
-
Solution: Running the reaction at a lower temperature can often improve selectivity. It is advisable to start at room temperature or below and monitor the reaction progress.
-
-
Q2: I'm observing poor conversion of my starting arylamine, even after extended reaction times. What factors could be contributing to this?
Low conversion can be frustrating, and it often points to issues with reactivity, steric hindrance, or the choice of reagents.
Potential Causes & Solutions:
-
Steric Hindrance: If either the arylamine or the alkylating agent is sterically bulky, the SN2 reaction can be significantly slowed down or even prevented.[6][7][8][9] The nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide is sensitive to steric congestion.[8]
-
Solution 1: Less Hindered Reagents: If possible, consider using a less sterically demanding alkylating agent or a less hindered arylamine.
-
Solution 2: More Reactive Alkylating Agent: Switching from an alkyl chloride or bromide to a more reactive alkyl iodide or a pseudo-halide like a tosylate or triflate can increase the rate of the desired reaction.[7]
-
Solution 3: Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[7] However, this must be balanced against the risk of increased side reactions, including over-alkylation.
-
-
Leaving Group Ability: The rate of an SN2 reaction is dependent on the ability of the leaving group to depart.
-
Solution: If you are using an alkyl halide, the reactivity order is I > Br > Cl > F. If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide will likely increase the reaction rate.
-
-
Solvent Choice: The solvent plays a crucial role in SN2 reactions.
-
Solution: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[10][11] These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more "naked" and reactive.[10][11] Protic solvents like water or alcohols can form hydrogen bonds with the amine, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[10][12][13]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of N-arylmethylamines, offering best practices and alternative approaches.
Q1: What is the fundamental mechanism of N-alkylation, and why does over-alkylation occur?
The direct N-alkylation of a primary arylamine with an alkyl halide is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. An excess of the starting amine or another base then deprotonates the resulting ammonium salt to yield the secondary amine product.
Over-alkylation is a common side reaction because the mono-alkylated secondary amine product is often a better nucleophile than the starting primary amine.[1][2] This increased nucleophilicity arises from the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom.[1] Consequently, the secondary amine can react with another molecule of the alkyl halide to form a tertiary amine, and this can even proceed to form a quaternary ammonium salt.[1]
Caption: Competing pathways in N-alkylation.
Q2: Are there alternative methods to direct alkylation that offer better control over selectivity?
Yes, several alternative methods can provide much better control and are often preferred for the synthesis of N-arylmethylamines, especially when high purity is required.
-
Reductive Amination: This is one of the most powerful and widely used methods for forming C-N bonds.[14][15][16] It involves the reaction of an arylamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[17] A key advantage is that the reaction conditions can often be tuned to favor mono-alkylation.[18][19] A variety of reducing agents can be used, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices.[17]
Caption: General workflow for reductive amination.
-
Gabriel Synthesis: While traditionally used for preparing primary amines from alkyl halides, modifications of the Gabriel synthesis can be adapted for N-arylmethylamines.[20][21][22] This method uses phthalimide as an ammonia surrogate to prevent over-alkylation.[20][22] The N-H proton of phthalimide is acidic and can be deprotonated to form a potent nucleophile that reacts with an alkyl halide.[23] Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to release the primary amine.[21][23][24] For secondary amines, a related approach using a protected amine could be envisioned.
Q3: How does the choice of base and solvent impact the selectivity of N-alkylation?
The base and solvent are critical parameters that can be tuned to control the outcome of the reaction.
Impact of the Base:
A base is typically required to neutralize the acidic byproduct (HX) formed during the reaction. However, the choice of base can also influence selectivity.
| Base Type | Pros | Cons |
| Weak, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Often provide good selectivity for mono-alkylation.[25][26] Cesium bases, in particular, have been shown to suppress over-alkylation.[19][27] | Can lead to slower reaction rates. |
| Strong, sterically hindered bases (e.g., LDA, LiHMDS) | Can be effective in deprotonating less acidic amines. | May lead to more side reactions and decreased selectivity if not used carefully.[28] |
| Excess primary amine | Acts as both a reactant and a base, simplifying the reaction setup. | Requires a significant excess of the amine, which may be costly and necessitate a more involved purification. |
Impact of the Solvent:
The solvent's primary role is to dissolve the reactants, but it also influences the nucleophilicity of the amine.
| Solvent Type | Effect on SN2 Reaction | Rationale |
| Polar Aprotic (e.g., DMF, DMSO, ACN) | Favored. Accelerates the reaction rate.[10][11] | These solvents solvate the cation but leave the amine nucleophile relatively "naked" and highly reactive.[10][11] |
| Polar Protic (e.g., H₂O, EtOH, MeOH) | Disfavored. Slows the reaction rate.[10][12] | These solvents form hydrogen bonds with the amine, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[10][12][13] |
| Non-polar (e.g., Hexane, Toluene) | Generally unsuitable. | Charged or highly polar nucleophiles have very poor solubility in non-polar solvents.[11] |
By carefully selecting the reaction conditions—including stoichiometry, temperature, base, and solvent—researchers can significantly improve the yield and purity of their desired N-arylmethylamine products while minimizing the formation of over-alkylated impurities.
References
-
University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]
-
JoVE. Preparation of 1° Amines: Gabriel Synthesis. (2025). Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]
-
Scribd. Mechanism of Amine Alkylation. Available from: [Link]
-
Khan Academy. Gabriel phthalimide synthesis. Available from: [Link]
-
Chemistry Net. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available from: [Link]
- Smith, T. E., Mourad, M. S., & Velander, A. J. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Tetrahedron, 58(13), 2515-2523.
-
Organic Chemistry Portal. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Available from: [Link]
- The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
-
OpenOChem Learn. SN2 Effect of Solvent. Available from: [Link]
-
JoVE. Preparation of Amines: Alkylation of Ammonia and Amines. (2025). Available from: [Link]
-
Pearson. Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased. Available from: [Link]
-
University of Michigan. Alkylation of Amines. Available from: [Link]
- Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance.
- Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. PubMed. (2006).
- Synthesis of Secondary Amines via Self-Limiting Alkyl
-
Chemistry LibreTexts. Synthesis of Amines by Alkylation. (2019). Available from: [Link]
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. (2025).
- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines.
-
Chemistry LibreTexts. Characteristics of the SN2 Reaction. (2024). Available from: [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. (2021).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. PubMed. (2025).
- Selective N-Monomethylation of Primary Amines via N-Trialkylsilyl-Lithioamines. ScienceDirect. (2006).
- Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative p
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023).
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative p
- overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. Benchchem.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. (2025).
- Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach.
- The effect of steric hindrance on the SRN1 reaction of some α-Alkyl-p-nitrobenzyl chlorides. CSIRO Publishing. (1976).
- Recent Development on Catalytic Reductive Amination and Applic
- Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative p
- Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. (2002).
- Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.
- Arylamine synthesis by amination (alkyl
- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.
- Preventing over-alkylation in N-Nonylaniline synthesis. Benchchem.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
Sources
- 1. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkylation of Amines [ns1.almerja.com]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 13. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
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- 15. mdpi.com [mdpi.com]
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- 18. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines [organic-chemistry.org]
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- 20. Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 27. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 28. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Separation of Mono- and Di-Alkylated Aniline Products
Welcome to the Technical Support Center for the purification of N-alkylaniline products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating mono- and di-alkylated aniline products from reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in the principles of chromatography and reaction kinetics.
Troubleshooting Guide: Common Separation Problems & Solutions
This section addresses specific issues encountered during the purification of N-alkylanilines, providing a systematic approach to problem-solving.
Problem 1: My mono- and di-alkylated products are co-eluting or have very poor separation during column chromatography.
This is the most common challenge, arising from the often-subtle differences in polarity between the mono- and di-alkylated species.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Suboptimal Mobile Phase Polarity. The eluent may be too polar, causing both compounds to travel with the solvent front, or not polar enough to differentiate them effectively.
-
Solution Strategy: Systematic Solvent System Optimization.
-
Start with TLC Analysis: Before committing to a column, meticulously optimize the separation on a Thin-Layer Chromatography (TLC) plate. The ideal TLC solvent system will show a clear separation between the spots and provide a Retention Factor (Rf) of approximately 0.2-0.4 for the mono-alkylated product.[1][2]
-
Employ a Non-Polar/Polar Gradient: Begin with a low-polarity system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture.[3] A common starting point is 95:5 or 90:10 hexane:ethyl acetate.
-
Gradual Polarity Increase: If separation is poor, increase the percentage of the polar solvent in very small increments (e.g., from 5% to 7% ethyl acetate). Observe the change in spot separation on TLC. This gradual change is crucial for resolving compounds with similar properties.[4]
-
Consider a Third Solvent: For particularly difficult separations, adding a third solvent can modulate selectivity. For instance, a small amount of methanol in a dichloromethane/hexane system can significantly alter the separation profile.
-
-
-
Cause B: Strong Interaction with Acidic Silica Gel (Tailing/Streaking). Aniline derivatives are basic due to the lone pair of electrons on the nitrogen atom. Standard silica gel is acidic because of surface silanol groups (Si-OH).[1][5] This acid-base interaction can cause the amine to bind too strongly, leading to broad, "tailing" peaks that overlap and prevent clean separation.[5]
-
Solution Strategy: Neutralize the Stationary Phase.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to the mobile phase.[1] Triethylamine (TEA) is the most common choice.[5]
-
Protocol for Using TEA: Add 0.5-2% (v/v) of TEA to your pre-determined mobile phase mixture. For example, for 500 mL of 90:10 hexane/ethyl acetate, you would add 5 mL of TEA.[5] The TEA will compete with your aniline products for the acidic sites on the silica, allowing your compounds to elute symmetrically and improving resolution.[5][6]
-
Alternative: Ammonia in Polar Solvent: For more polar amines, preparing the polar component of your mobile phase (e.g., methanol or ethyl acetate) with 1-2% concentrated ammonium hydroxide can also be effective.[5]
-
-
Problem 2: My aniline derivative is streaking badly on the TLC plate and column, even with a basic modifier.
While a basic modifier is a powerful tool, severe streaking may indicate other issues.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Column Overloading. Exceeding the loading capacity of the column is a frequent cause of poor peak shape for any compound.[5]
-
Solution Strategy: Reduce Sample Load.
-
Rule of Thumb: A common guideline is to use 20-50 times the weight of silica gel to the weight of the crude sample.[7] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.
-
Test with a Smaller Column: Before a large-scale purification, perform a small-scale test run to confirm that your loading is appropriate for the separation.
-
-
-
Cause B: Impurities in the Sample. The streaking might not be your target compound but a highly polar impurity or unreacted starting materials.
-
Solution Strategy: Pre-Column Purification.
-
Acid-Base Extraction: Use an acid-base extraction to remove non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic aqueous solution (e.g., 1M HCl). Your basic aniline products will be protonated and move to the aqueous layer.[3] The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the purified amines are extracted back into an organic solvent.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in polarity between a mono- and di-alkylated aniline that allows for separation?
The primary difference lies in the accessibility of the nitrogen lone pair and the overall increase in nonpolar character with di-alkylation.
-
Mono-alkylanilines (Secondary Amines): The N-H bond provides a site for hydrogen bonding, making these compounds relatively polar. The nitrogen lone pair is also accessible.
-
Di-alkylanilines (Tertiary Amines): The replacement of the N-H bond with another alkyl group reduces hydrogen bonding capability. The additional alkyl group increases the molecule's overall hydrophobicity and can sterically hinder the nitrogen's lone pair, decreasing its interaction with the polar stationary phase. Generally, the di-alkylated product is less polar and will elute before the mono-alkylated product in a normal-phase system (polar stationary phase, non-polar mobile phase).[7]
Q2: Should I use silica gel or alumina for my column?
For most aniline derivative separations, silica gel is the standard and most cost-effective choice.[1] However, its acidic nature is a critical consideration.[1][2]
-
Use Silica Gel when: You are separating standard aniline derivatives and can mitigate tailing by adding a basic modifier like triethylamine to the eluent.[1]
-
Consider Neutral Alumina when: Your aniline derivatives are highly sensitive and degrade on acidic silica, or if you still observe significant tailing even with a basic modifier.[1] Neutral alumina lacks the acidic silanol groups responsible for the strong interactions.[1]
Q3: Can I use reverse-phase HPLC for this separation?
Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent and often preferred method for analyzing and purifying N-alkylanilines, especially for homologous series with varying alkyl chain lengths.[8]
-
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[8]
-
Elution Order: The elution order is reversed from normal-phase. The more polar mono-alkylaniline will have weaker interactions with the nonpolar column and will elute first. The more hydrophobic di-alkylaniline will be retained longer.[8]
-
Method Development: A gradient elution, starting with a higher concentration of water and gradually increasing the organic solvent (acetonitrile), typically provides excellent resolution.[8] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by ensuring consistent protonation of the amines.[8]
Q4: How can I better control my reaction to minimize the formation of the di-alkylated product?
Controlling the reaction stoichiometry and conditions is key to favoring mono-alkylation.
-
Control Stoichiometry: Using a large excess of the aniline relative to the alkylating agent can statistically favor mono-alkylation.[3] However, this makes the subsequent purification more challenging due to the need to remove large amounts of unreacted aniline.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction more than the first, improving selectivity.[9]
-
Use of Protecting Groups: For valuable substrates, protecting the aniline nitrogen (e.g., by acetylation to form acetanilide) ensures only a single alkylation can occur on a different part of the molecule or allows for different chemistry. The protecting group is then removed in a subsequent step.[9]
Visualized Workflows and Data
Systematic Approach to Method Development
This workflow outlines the logical steps from initial reaction analysis to successful column separation.
Caption: Logical workflow for developing a column chromatography separation method.
Troubleshooting Poor Separation
This decision tree helps diagnose and solve common separation issues.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Typical Starting Conditions for Column Chromatography
This table provides starting points for mobile phase selection based on TLC analysis.
| Product Type | Typical Polarity | Recommended Starting Eluent (Silica Gel) | Modifier | Expected Elution Order |
| Di-alkylaniline | Less Polar | 95:5 Hexane / Ethyl Acetate | 0.5 - 1% TEA | First |
| Mono-alkylaniline | More Polar | 95:5 Hexane / Ethyl Acetate | 0.5 - 1% TEA | Second |
| Aniline (Starting Material) | Very Polar | 80:20 Hexane / Ethyl Acetate | 0.5 - 1% TEA | Last |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a standard procedure for purifying a mixture of mono- and di-alkylanilines.
-
TLC Optimization:
-
Prepare several eluent mixtures (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).
-
To each mixture, add Triethylamine (TEA) to a final concentration of 1% v/v.
-
Spot your crude reaction mixture on a silica gel TLC plate and develop it in each solvent system.
-
Identify the system that gives the best separation between your two products, with the lower spot (mono-alkylated) having an Rf value between 0.2 and 0.4.
-
-
Column Preparation (Wet Slurry Method):
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]
-
In a beaker, mix the required amount of silica gel (typically 30-50 times the sample weight) with your chosen initial mobile phase (including TEA) to form a consistent slurry.[1]
-
Pour the slurry into the column, rinsing the beaker with more eluent to transfer all the silica. Tap the column gently to pack the silica bed uniformly and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible amount of a suitable solvent (dichloromethane or the eluent itself is often a good choice).
-
Carefully apply the concentrated sample solution evenly onto the top layer of sand using a pipette.[7]
-
Drain the solvent until the sample has fully entered the sand/silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin the flow (this is "flash" chromatography).[10]
-
Begin collecting fractions in test tubes as the solvent drips from the bottom.
-
If a gradient elution is needed (as determined by a large polarity difference in your products), you will start with a less polar solvent system and gradually increase the percentage of the more polar solvent.[4]
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine their composition.[10]
-
Combine the fractions that contain only your pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
References
- BenchChem. (2025). Technical Support Center: N-Alkylaniline Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- N/A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
- BenchChem. (2025).
- Various Authors. (2014). Does aniline stick in columns during column chromatography?.
- BenchChem. (n.d.).
- Welch Materials. (2025).
- University of Victoria. (n.d.).
- Chrom Tech, Inc. (2024).
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Research and Reviews. (2022).
- BenchChem. (n.d.). Application Note: HPLC Analysis of Long-Chain N-Alkylanilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: 2,3-Dimethylaniline Remediation Guide
Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals struggling to remove unreacted 2,3-dimethylaniline (also known as 2,3-xylidine) from their reaction mixtures.
Due to its specific physicochemical profile—combining aromatic stability, moderate steric hindrance, and a high boiling point—standard evaporative workups are often insufficient. Below, we provide field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure the highest purity of your target active pharmaceutical ingredients (APIs) or intermediates.
Physicochemical Profile & Causality of Persistence
To design an effective removal strategy, one must first understand the physical and chemical constraints of 2,3-dimethylaniline[1][2].
Table 1: Key Properties of 2,3-Dimethylaniline and Implications for Purification
| Property | Value | Causality & Impact on Removal Strategy |
| Boiling Point | 221.5 °C (at 760 Torr)[1] | Too high for standard rotary evaporation. Requires high vacuum distillation or chemical sequestration. |
| pKa (Conjugate Acid) | 4.70 at 25 °C[2] | Weakly basic. Requires a strongly acidic aqueous wash (pH < 2) to ensure >99% protonation for phase transfer. |
| Water Solubility | ~30 g/L at 20 °C[3] | Poorly soluble in neutral aqueous solutions. Will remain in the organic phase unless chemically modified (e.g., ionized). |
| Nucleophilicity | Low to Moderate | The nitrogen lone pair is delocalized into the aromatic ring, and the ortho-methyl group adds steric hindrance. Requires forcing conditions for scavenger resins[4]. |
Strategic Decision Matrix
Select your purification route based on the chemical stability and volatility of your target product.
Caption: Decision matrix for selecting a 2,3-dimethylaniline removal strategy.
Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: My product is stable, but rotary evaporation leaves a dark, oily residue of 2,3-dimethylaniline. How do I remove it efficiently?
The Solution: Liquid-Liquid Acid-Base Extraction Because the conjugate acid of 2,3-dimethylaniline has a pKa of 4.70[2], washing the organic mixture with a dilute mineral acid forces the equilibrium toward the protonated, highly water-soluble anilinium salt. At a pH of 1.0, the ratio of protonated to unprotonated amine is approximately 5000:1, ensuring near-quantitative removal into the aqueous layer.
Step-by-Step Protocol:
-
Dilution: Dissolve your crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Methyl tert-butyl ether) at a concentration of ~0.1 M.
-
Acid Wash: Add 1.0 M aqueous Hydrochloric Acid (HCl). Use a volume equal to at least 30% of your organic layer.
-
Agitation: Shake vigorously in a separatory funnel. Causality note: Thorough mixing is required to overcome the mass transfer barrier between the two phases.
-
Phase Separation & Validation: Allow the layers to separate. Self-Validating Step: Test the pH of the aqueous layer using pH paper. It must remain below pH 2. If it is higher, the amine has buffered the acid; add more 1.0 M HCl and repeat.
-
Secondary Wash: Repeat the acidic wash 1–2 more times to ensure complete removal.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
FAQ 2: My target API is highly acid-sensitive (e.g., contains acetals or boc-protecting groups). I cannot use HCl. What is the alternative?
The Solution: Electrophilic Polymer-Supported Scavengers When aqueous acidic workups are prohibited, solid-phase scavenger resins such as Macroporous (MP) or Polystyrene (PS) Isocyanate are the industry standard. The isocyanate groups covalently trap the unreacted amine, forming an immobilized urea derivative that is simply filtered away.
Troubleshooting the Steric Hindrance: Standard aliphatic amines are scavenged at room temperature within 1 hour. However, 2,3-dimethylaniline is an aromatic amine (reduced nucleophilicity) with an ortho-methyl group (steric hindrance). Attempting to scavenge this at room temperature will result in incomplete removal (often stalling at ~60%)[4]. You must apply thermodynamic forcing conditions.
Caption: Covalent sequestration of 2,3-dimethylaniline using isocyanate-functionalized resins.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the crude mixture in an aprotic solvent compatible with resin swelling (e.g., 1,2-Dichloroethane (DCE), THF, or DCM). Do not use alcohols, as they will compete for the isocyanate.
-
Resin Loading: Add 3.5 to 4.0 equivalents of MP-Isocyanate or PS-Isocyanate resin (based on the calculated mmols of unreacted 2,3-dimethylaniline)[4].
-
Thermal Agitation: Heat the suspension to 60 °C and agitate gently (orbital shaker or overhead stirring to avoid mechanically fracturing the resin beads) for 4 to 16 hours.
-
Validation: Self-Validating Step: Pull a 10 µL aliquot of the supernatant, dilute, and run a rapid LC-MS or TLC. Do not proceed to filtration until the 2,3-dimethylaniline peak is completely absent.
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with the reaction solvent to elute any trapped product.
-
Concentration: Evaporate the filtrate to yield the amine-free product.
FAQ 3: I tried column chromatography, but the 2,3-dimethylaniline streaks across all my fractions. Why?
The Solution: Amine Modifiers in Chromatography Amines interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel, causing severe tailing and co-elution with your product. If extraction or scavenging fails, and you must use chromatography, you must suppress these secondary interactions.
Protocol:
-
Pre-treat your silica gel by slurrying it in your starting eluent containing 1% to 5% Triethylamine (TEA) .
-
Pack the column with this basic slurry. The TEA will irreversibly bind to the most active acidic silanol sites.
-
Run your standard gradient (e.g., Hexanes/Ethyl Acetate). The 2,3-dimethylaniline will now elute as a sharp, predictable band rather than streaking into your product fractions.
FAQ 4: Can I just distill it off?
The Solution: High-Vacuum Kugelrohr Distillation Yes, provided your target product is highly non-volatile and thermally stable. Because 2,3-dimethylaniline boils at 221.5 °C at atmospheric pressure[1], applying standard house vacuum (~10-20 Torr) will still require heating to >110 °C, which risks degrading your product.
-
Protocol: Utilize a high-vacuum pump capable of reaching < 0.1 Torr. Under these conditions, the boiling point of 2,3-dimethylaniline drops significantly (typically < 60 °C). Use a Kugelrohr apparatus to gently distill the amine into a cooled receiving bulb, leaving your heavy API in the distillation pot.
References
-
CAS Common Chemistry. "2,3-Dimethylaniline - Compound Properties." American Chemical Society. Available at:[Link]
-
ChemBK. "2,3-Dimethylaniline - Physico-chemical Properties." ChemBK. Available at: [Link]
-
Biotage. "PS-Isocyanate Technical Note 512." Biotage. Available at:[Link]
-
Biotage. "MP-Isocyanate - Macroporous Nucleophile Scavenger." Biotage. Available at:[Link]
Sources
Improving the stability of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline during storage
Technical Support Center: 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
A Guide to Improving Stability During Storage
Welcome to the technical support guide for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount to achieving reproducible and reliable experimental results. This guide is structured to provide direct, actionable answers to common stability issues encountered with this molecule, blending foundational chemical principles with practical, field-proven laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: My solid sample of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline has changed color from off-white/yellow to a reddish-brown. What is causing this?
This color change is a classic indicator of oxidative degradation. The 2,3-dimethylaniline moiety in your compound is susceptible to air oxidation, a common issue with aromatic amines.[1][2] Upon exposure to atmospheric oxygen, these compounds can form highly colored quinone-imine structures and other polymeric oxidation products. This process can be accelerated by exposure to light and trace metal impurities.
Q2: What are the primary chemical groups in this molecule that are susceptible to degradation?
There are two main sites of instability in the 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline structure:
-
The 2,3-Dimethylaniline Group: The secondary amine nitrogen is readily oxidized. Aromatic amines, in general, are well-known to be sensitive to atmospheric oxidation.[1]
-
The Thiophene Ring: The sulfur atom in the thiophene ring is a nucleophilic center and is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides.[3] This can alter the compound's biological activity and potentially lead to reactive metabolites.[3]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for the target molecule.
Q3: What are the ideal storage conditions for this compound in its solid and solution forms?
To maximize shelf-life, a multi-faceted approach to storage is required. The core principle is the exclusion of oxygen, light, and moisture.
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C or -20°C (Recommended) | -20°C or -80°C (for long-term) | Reduces the rate of chemical degradation. Storing below +30°C is a general guideline for thiophenes.[4] Refrigerated storage is preferable.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Crucial for preventing oxidation of the aniline and thiophene moieties.[3] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photodegradation, which can initiate and accelerate oxidation.[3] |
| Container | Tightly sealed, airtight vial | Tightly sealed vial with a PTFE-lined cap | Prevents exposure to atmospheric oxygen and moisture.[5] |
| Solvent | N/A | Use freshly distilled or degassed, anhydrous-grade solvents (e.g., DMSO, DMF, Ethanol). | Removes dissolved oxygen, a key reactant in oxidative degradation.[3] |
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow to diagnose and solve them.
Issue 1: Unexpected peaks are appearing in my HPLC/LC-MS analysis over time.
Diagnosis: The appearance of new, often more polar, peaks is a strong indication of degradation. These likely correspond to oxidized forms of the parent compound, such as N-oxides or S-oxides.
Caption: Experimental workflow for a rapid stability study.
References
- Technical Support Center: Stability of Thiophene-Containing Compounds. (2025). Benchchem.
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken.
- Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. (2024). LookChem.
- Aromatic Amines Antioxidants. (n.d.). Performance Additives.
- MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Fisher Scientific.
- Sloan, A. V. (1953). Stabilized aromatic amines. U.S. Patent No. 2,653,171. Washington, DC: U.S. Patent and Trademark Office.
- Zeyer, J., Kocher, H. P., & Timmis, K. N. (1986). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 52(2), 334-339.
- Dghaim, R., Al-Khatib, H., & Al-Sabti, A. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.
- Thiophene CAS#: 110-02-1. (n.d.). ChemicalBook.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2020). LCGC International.
- Pospíšil, J., & Nešpůrek, S. (1997). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate.
- Thiophene. (n.d.). In Wikipedia.
- 2,3-Dimethylaniline. (n.d.). PubChem.
- 2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline. (n.d.). ChemScene.
Sources
- 1. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 2. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Navigating the Challenges of Basic Amine Purification on Silica Gel
Welcome to the technical support center for the purification of basic amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when using silica gel chromatography for the purification of basic amines. Here, we will delve into the root causes of common issues and provide robust, field-tested solutions to enhance the purity, yield, and efficiency of your separations.
The Core Challenge: Unwanted Interactions
The primary difficulty in purifying basic compounds, particularly amines, on standard silica gel arises from the chemical properties of the stationary phase itself.[1] Silica gel's surface is populated with acidic silanol groups (Si-OH).[2] These acidic sites can interact strongly with basic analytes in several ways, leading to a host of chromatographic problems:
-
Ionic Binding: The acidic silanols can protonate basic amines, leading to strong ionic interactions that result in irreversible binding or significant peak tailing.[2][3]
-
Hydrogen Bonding: Amines can also engage in strong hydrogen bonding with the silanol groups, further contributing to poor elution profiles.[4]
-
On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive amine compounds.[5]
These interactions manifest as streaking, tailing peaks, low recovery, and sometimes complete loss of the compound on the column.[1][2]
Troubleshooting Guide: From Tailing Peaks to Total Recovery
This section provides a systematic, question-and-answer-based approach to diagnose and resolve common problems encountered during the purification of basic amines on silica gel.
Problem 1: My amine is streaking or tailing badly on the TLC plate and column.
Q: What is the first and most common solution to try for peak tailing?
A: The most effective initial strategy is to add a basic modifier to your mobile phase.[2] This deactivates the acidic silanol sites on the silica surface. The basic modifier competes with your amine for these active sites, minimizing the strong interactions that cause tailing and leading to sharper, more symmetrical peaks.[2][6]
Experimental Protocol: Mobile Phase Modification
Objective: To suppress the unwanted interactions between basic amines and the acidic silica surface.
Recommended Modifiers & Concentrations:
| Modifier | Typical Concentration (v/v) | Use Case & Notes |
| Triethylamine (TEA) | 0.1 - 2% | A volatile, general-purpose base effective for a wide range of amines.[2][7] Easy to remove during solvent evaporation. |
| Ammonia (as NH₄OH) | 1 - 2% in the polar solvent component (e.g., MeOH) | Particularly effective for polar amines.[2] Prepare fresh solutions. |
| Pyridine | Variable | Less common due to its high boiling point and strong odor, but can be an effective competing base.[2] |
Step-by-Step Procedure:
-
Solvent System Selection: First, determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) using Thin-Layer Chromatography (TLC) that provides an approximate Rf value of 0.2-0.4 for your target compound.[5]
-
Eluent Preparation: Prepare your chosen mobile phase.
-
Add Modifier: To the prepared eluent, add your chosen basic modifier. For example, to create a 1% TEA solution in 500 mL of eluent, add 5 mL of TEA to 495 mL of your solvent mixture.[2]
-
TLC Confirmation: Run a new TLC plate using the modified mobile phase to confirm the improvement in spot shape. A compact, symmetrical spot is indicative of a successful modification.
-
Column Chromatography: Proceed with your column purification using the modifier-containing eluent for slurrying, packing, and elution.
Problem 2: Even with a basic modifier, I'm still getting poor recovery or my compound seems stuck on the column.
Q: My compound is highly basic or particularly sensitive. What's the next step if mobile phase modification isn't enough?
A: If a basic modifier alone is insufficient, consider altering the stationary phase itself. You have two primary options: deactivating the silica gel before use or switching to an alternative stationary phase.
Experimental Protocol: Silica Gel Deactivation
Objective: To pre-neutralize the acidic sites on the silica gel before introducing the sample.
Method 1: Slurry Pre-treatment
-
Create a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate).
-
Add approximately 1-2 mL of triethylamine for every 8-10 grams of silica gel.[7]
-
Stir the slurry for about 15 minutes.
-
Pack the column with the treated slurry as you normally would, using a mobile phase that also contains 0.5-1% TEA.[7]
Method 2: Column Wash
-
Dry pack your column with silica gel.
-
Pass a solution of 5% triethylamine in your mobile phase through the column until the eluent is basic.
-
Equilibrate the column with your starting mobile phase (containing 0.5-1% TEA) for 2-3 column volumes before loading your sample.[8]
Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the purification of basic amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason amines behave poorly on silica gel? The core issue is an acid-base interaction. Silica gel's surface contains acidic silanol groups (Si-OH), which can protonate basic amines.[1][2] This creates a strong ionic bond, causing the amine to stick too strongly to the stationary phase, which results in poor peak shape (tailing) or even irreversible binding.[2]
Q2: How does adding triethylamine (TEA) or ammonia to the mobile phase solve this problem? Adding a small amount of a basic modifier like TEA or ammonia "deactivates" the acidic silanol groups.[2][6] The modifier, being a base itself, competes with your amine compound for these acidic sites.[2] By neutralizing the active sites, the modifier prevents your valuable compound from binding too tightly, allowing it to travel through the column more smoothly and elute as a sharp, well-defined peak.[2]
Q3: I'm worried about my compound degrading on the acidic silica. Will a basic modifier help? Yes, in many cases it will. By neutralizing the acidic surface of the silica, a basic modifier can prevent acid-catalyzed degradation of sensitive compounds.[5] If your compound is extremely sensitive, switching to a less acidic stationary phase like neutral alumina or a functionalized silica is a more robust solution.[5]
Q4: Are there alternatives to silica gel for purifying basic compounds? Absolutely. If you consistently face issues with a particular class of amines, switching your stationary phase is a highly effective strategy.
| Stationary Phase | Principle of Operation | Advantages for Amine Purification |
| Amine-functionalized Silica | Provides a basic surface, minimizing harsh acid-base interactions.[9] | Excellent for basic compounds, often eliminating the need for mobile phase modifiers, which simplifies solvent removal.[9][10] |
| Alumina (Basic or Neutral) | A metal oxide stationary phase that can be less acidic than silica. | A good alternative to silica, particularly basic alumina, for compounds that are sensitive to the acidity of silica.[2][11] |
| Reversed-Phase (C18) Silica | Separation is based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. | Very effective for polar amines. Mobile phase pH can be adjusted to control the ionization and retention of the amine, often leading to excellent peak shapes.[2][6] |
Q5: Can I use an acidic modifier instead of a basic one? While it may seem counterintuitive, using an acidic modifier is generally not recommended for purifying basic amines in normal-phase chromatography.[2] An acidic mobile phase will protonate the amine, which can sometimes reduce retention, but it often worsens the tailing problem by strengthening the ionic interaction with the now-deprotonated silanol groups.[2] The standard and most effective practice is to use a basic modifier.[2]
Concluding Remarks
The purification of basic amines on silica gel, while challenging, is a manageable task with the right knowledge and techniques. The key is to mitigate the strong, undesirable interactions between the basic analyte and the acidic stationary phase. By starting with a properly modified mobile phase and being prepared to employ alternative stationary phases for particularly difficult separations, researchers can achieve high-purity compounds with excellent recovery.
References
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - Supporting Information. Available from: [Link]
- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
Science Forums. Amine purification. Available from: [Link]
-
Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Available from: [Link]
-
Org Prep Daily. Purifying amines on silica. Available from: [Link]
-
Chemistry LibreTexts. Liquid Chromatography. Available from: [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
SIELC. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
PubMed. Transition from completely reversible to irreversible adsorption of poly(amido amine) dendrimers on silica. Available from: [Link]
-
ResearchGate. How to seperate organic amine from silica gel?. Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. teledyneisco.com [teledyneisco.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. researchgate.net [researchgate.net]
Alternative purification methods for aromatic amines
Technical Support Center: Advanced Purification of Aromatic Amines Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)
Welcome to the Purification Support Hub
You have reached the Tier 3 Technical Support desk. We specialize in resolving "impossible" separations where standard silica chromatography fails due to the unique chemistry of aromatic amines (pKa sensitivity, oxidation, and irreversible adsorption).
Below are the three most common "Support Tickets" we receive regarding aromatic amines, accompanied by validated protocols to resolve them.
Ticket #8492: "My amine streaks on silica and tails indefinitely."
Diagnosis:
You are likely experiencing Silanol Interaction . Standard silica gel is acidic (pH ~5). Aromatic amines (weak bases) become protonated (
Solution A: The "High pH" Reverse Phase Strategy Instead of fighting the pKa, use it. By raising the mobile phase pH to 10–11 (above the amine’s pKa), you force the molecule into its neutral, free-base form. Neutral molecules exhibit sharp peaks and predictable retention on hydrophobic phases.
-
Constraint: You cannot use standard silica-based C18 columns; they dissolve above pH 8. You must use Hybrid Particle Technology (HPT) (e.g., ethylene-bridged silica) which is stable up to pH 12 [1].
Protocol: High pH Gradient (Hybrid C18)
-
Column Selection: Use a Hybrid C18 or Phenyl-Hexyl column (e.g., Waters XBridge BEH or similar).
-
Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10):
-
Dissolve 0.79 g of ammonium bicarbonate in 1 L of HPLC-grade water.
-
Adjust pH to 10.0 using Ammonium Hydroxide (
).
-
-
Mobile Phase:
-
Solvent A: pH 10 Buffer.
-
Solvent B: Acetonitrile (or Methanol).
-
-
Gradient: 5% B to 95% B over 10–15 column volumes.
Solution B: Amine-Functionalized Silica (Normal Phase)
If you must use normal phase (flash), switch to Amine-Bonded Silica (
Decision Matrix: Choosing the Right Column
Figure 1: Decision matrix for selecting stationary phases based on solubility and purification mode.
Ticket #3310: "My product is an unstable oil that turns brown (oxidizes)."
Diagnosis: Free-base aromatic amines are electron-rich and prone to oxidation (turning into "tar") when exposed to air. They often fail to crystallize because rotational freedom prevents stable lattice formation.
Solution: Crystalline Salt Formation Converting the amine into a salt stabilizes the electron pair (preventing oxidation) and introduces ionic bonds that facilitate lattice formation (crystallization).
Why not HCl? Hydrochloride salts of aromatic amines are often hygroscopic or form "oils" due to the high charge density of the chloride ion. The Fix: Use bulky organic acids like p-Toluenesulfonic Acid (PTSA) or Oxalic Acid . These provide a "scaffold" for crystallization [3].
Protocol: PTSA Salt Formation
-
Dissolution: Dissolve 1.0 equivalent of your crude amine oil in a minimal amount of warm Ethyl Acetate or Ethanol.
-
Acid Addition: Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (dissolved in the same solvent).
-
Precipitation:
-
Scenario A (Immediate Solid): If solid forms, heat to reflux until dissolved, then cool slowly to room temp.
-
Scenario B (No Solid): Add a non-polar anti-solvent (e.g., Heptane or Diethyl Ether) dropwise until cloudy. Store at 4°C overnight.
-
-
Filtration: Filter the white crystalline solid. Wash with cold Heptane.
-
Recovery: The salt is stable. To recover the free base later, partition between
(aq) and DCM.
Table 1: Counter-ion Selection for Aromatic Amines
| Acid | Salt Type | Crystallinity Potential | Notes |
| HCl | Hydrochloride | Low to Medium | Often hygroscopic; risk of oiling out. |
| p-TsOH | Tosylate | High | Adds lipophilicity; excellent lattice packing [3]. |
| Oxalic Acid | Oxalate | Medium | Good for small amines; toxicity warning. |
| Fumaric Acid | Fumarate | Medium | Pharmaceutically acceptable; often forms 2:1 salts. |
Ticket #1024: "I have trace starting material (aniline) left after coupling."
Diagnosis: You have a reaction mixture containing your secondary/tertiary amine product and a small excess of the primary aromatic amine starting material.[1] Chromatography is difficult because the polarities are similar.
Solution: Chemoselective Scavenger Resins Use a solid-supported Isocyanate resin.[2] The isocyanate reacts rapidly and covalently with nucleophilic primary/secondary amines to form a urea, which remains bound to the bead. Your tertiary amine product (non-nucleophilic) stays in solution [4].
Workflow: Batch Mode Scavenging
-
Loading: Add 3–4 equivalents of Isocyanate Resin (e.g., polystyrene-supported methyl isocyanate) relative to the estimated impurity.
-
Incubation: Shake the mixture at room temperature for 1–4 hours.
-
Tip: Add a drop of DIEA (Hunig's base) to catalyze the urea formation if the reaction is slow.
-
-
Filtration: Filter off the solid resin beads.
-
Result: The filtrate contains your purified product; the impurity is trapped in the filter cake.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) with Amine-bonded silica? A: Yes, but avoid using Methanol/DCM gradients if possible. Amine-silica works best with Hexane/Ethyl Acetate . If you must use DCM, ensure the amine phase doesn't swell excessively.
Q: Why does my amine peak split at pH 7? A: At pH 7, many aromatic amines are partially protonated (pK_a ≈ 4–6) and partially neutral. This "schizophrenic" state leads to split peaks. Always operate at least 2 pH units away from the pKa (preferably pH 10+ for amines).
Q: My PTSA salt is pink. Is it ruined? A: Likely not. Trace oxidation can color the crystal surface. Recrystallize from Ethanol/Heptane to remove the colored impurities, which usually stay in the mother liquor.
References
-
Waters Corporation. (2022).[3] Routine Switching Between High and Low pH on XBridge HPLC Columns. Link
-
Biotage. (2023).[4][5] When should amine-bonded columns be used for purification?Link
-
ScienceMadness (Community Archive). (2009). Preparation and Crystallization of p-Toluenesulfonic Acid Salts. Link
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Isocyanate (NCO) for Amine Removal. Link
Sources
Minimizing by-product formation in the synthesis of N-substituted anilines
Ticket ID: #NSA-OPT-2024
Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing By-Product Formation in C-N Bond Formation
Introduction: The "Help Desk" Approach
Welcome to the Technical Support Center. You are likely here because your LC-MS traces are showing more impurity peaks than product, or your yields have plateaued despite rigorous optimization.
Synthesizing N-substituted anilines is a cornerstone of medicinal chemistry, yet it is plagued by three "silent killers": Hydrodehalogenation (in Pd-catalysis), Over-alkylation (in reductive amination), and Regio-scrambling (in
This guide is not a textbook. It is a troubleshooting manual designed to diagnose specific failure modes and patch them with mechanistic logic.
Module 1: Buchwald-Hartwig Cross-Coupling
The Issue: "My aryl halide is converting to a simple arene (Hydrodehalogenation) or coupling to itself (Homocoupling)."
Root Cause Analysis
In Palladium-catalyzed amination, the catalytic cycle is a race between Reductive Elimination (forming your product) and
If your amine is sterically hindered or the catalyst is not electron-rich enough, the intermediate
Troubleshooting Protocol
Q: How do I stop Hydrodehalogenation (Reduction)?
A: Accelerate Reductive Elimination. You must make the "productive" step faster than the "destructive" step.
-
Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). The bulk promotes reductive elimination.[1]
-
For Primary Amines: Use BrettPhos or tBuBrettPhos .
-
For Secondary Amines: Use RuPhos or XPhos .
-
-
Increase Catalyst Concentration: A higher concentration of active
species favors the bimolecular reaction with the amine over unimolecular decomposition. -
Solvent Switch: Avoid alcohols (which can serve as hydride sources). Switch to Toluene or Dioxane.
Q: I see Biaryl Homocoupling. Why?
A: Your Pd(II) is not reducing to Pd(0) fast enough, or you have oxygen ingress.
-
The "Precatalyst" Fix: Stop generating catalysts in situ from
or . These sources often generate inactive Pd aggregates that catalyze homocoupling. Use well-defined G3-Precatalysts (e.g., XPhos Pd G3). These activate rapidly and cleanly.[2] -
Degas Rigorously: Homocoupling is often mediated by Pd(II) species formed via oxidation. Sparging with Argon for 15 minutes is mandatory, not optional.
Visualizing the Failure Mode
Caption: The "Race Condition" in Buchwald-Hartwig. Bulky ligands force the green path (Product) over the red path (Reduction).
Module 2: Reductive Amination
The Issue: "I want a secondary amine, but I keep getting tertiary amines (Over-alkylation/Dialkylation)."
Root Cause Analysis
Standard reducing agents like Sodium Borohydride (
Troubleshooting Protocol
Q: Which Reducing Agent should I use?
A: Sodium Triacetoxyborohydride (STAB) -
Q: I am still getting dialkylation. What now?
A: Implement the "Stepwise" Protocol. Do not mix everything at once (One-Pot).
-
Step 1: Mix Amine + Aldehyde in solvent (DCE or THF). Add a dehydrating agent (
or ) to force Imine formation. Stir 1-2 hours. -
Step 2: Only then add the reducing agent. This ensures no free aldehyde exists to react with the newly formed product.
Comparative Data: Reducing Agents
| Reagent | Reactivity Profile | Risk of Over-alkylation | Recommended Use |
| Aggressive. Reduces aldehydes, ketones, and imines.[3][4][5] | High | Simple alkylations where selectivity is not required. | |
| Moderate. Toxic (Cyanide risk).[5] Requires pH control (pH 6). | Medium | Historical use; largely replaced by STAB. | |
| Mild. Selectively reduces Iminium ions.[5][6] | Low | The Standard for drug discovery. |
Module 3: Nucleophilic Aromatic Substitution ( )
The Issue: "I am getting the wrong regioisomer or hydrolysis products (Phenols)."
Root Cause Analysis
In substrates like 2,4-dichloropyrimidine or fluoronitrobenzenes, multiple electrophilic sites exist. Furthermore, water is a competent nucleophile that competes with your amine, especially at high temperatures.
Troubleshooting Protocol
Q: How do I control Regioselectivity?
A: Exploit Temperature and Sterics.
-
Case Study (2,4-Dichloropyrimidine):
-
C4 Position: Less sterically hindered. Favored at Low Temperature (0°C) with non-hindered amines.
-
C2 Position: More hindered. To hit C2, you often need to block C4 or use high heat (which risks by-products).
-
Tip: If you need the "difficult" isomer, consider switching the leaving group. Fluorine is much more reactive in
than Chlorine (due to the stabilization of the Meisenheimer complex). Using a fluoro-substrate can lower the activation energy, allowing milder conditions that favor kinetic control.
-
Q: My product is contaminated with Phenol (OH).
A: Water Management. Hydrolysis occurs when hydroxide or water attacks the ring.
-
Dry Solvents: Use anhydrous THF or DMF.
-
Base Choice: Switch from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases like DIPEA (Hünig's Base) or inorganic bases like
(dried).
Visualizing Logic
Caption: Kinetic control (low temp) favors the less hindered C4 position. High heat leads to mixtures.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Maiti, D., et al. (2016). Modulating the efficiency of Pd-catalyzed C–N bond formation: A mechanistic insight. Chemical Science.
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: The Effect of Solvent on Chemoselectivity of Aniline Alkylation
Welcome to the Technical Support Center for professionals engaged in the chemical synthesis and drug development of aniline derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) concerning the critical role of solvent choice in dictating the chemoselectivity of aniline alkylation. Our focus is to empower you with the knowledge to control whether alkylation occurs on the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation), a pivotal challenge in the synthesis of many pharmaceuticals and advanced materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the regioselectivity of aniline alkylation?
Aniline presents two primary nucleophilic sites: the lone pair of electrons on the nitrogen atom and the electron-rich π-system of the aromatic ring. The main challenge is to direct the alkylating agent to one of these sites selectively. The outcome of the reaction, favoring either N-alkylation or C-alkylation, is highly sensitive to a range of factors including the solvent, catalyst, temperature, and the nature of the alkylating agent.[1] A common secondary challenge, particularly in N-alkylation, is overalkylation, which leads to the formation of di- or even tri-substituted products, as the initially formed secondary amine is often more nucleophilic than the starting aniline.[2][3]
Q2: How does solvent polarity influence the N- vs. C-alkylation of aniline?
Solvent polarity plays a crucial role in determining the reaction pathway. Generally, polar aprotic solvents like DMF, DMSO, and acetonitrile are known to favor N-alkylation.[1] These solvents can dissolve the aniline and the alkylating agent, but they do not strongly solvate the nucleophilic nitrogen atom through hydrogen bonding, leaving it more available to attack the electrophile.[4][5]
Conversely, to promote C-alkylation, conditions that deactivate the nitrogen nucleophile are often employed. For instance, highly polar protic solvents like hexafluoroisopropanol (HFIP) can stabilize intermediates that favor C-alkylation, particularly at the para position.[6]
Q3: What is the mechanistic role of protic vs. aprotic solvents in determining selectivity?
The key difference lies in the ability of protic solvents to form hydrogen bonds.
-
Polar protic solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[7] They can form a "cage" around the aniline's amino group through hydrogen bonding, which hinders its nucleophilicity and thus disfavors N-alkylation.[4] This effect can sometimes be leveraged to encourage C-alkylation, especially when coupled with other directing factors.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) have significant dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5][7] They effectively solvate the counter-ions of any salts present but leave the aniline's nitrogen lone pair relatively free and highly reactive, thereby promoting N-alkylation.[4]
Q4: Why is direct Friedel-Crafts alkylation of aniline often unsuccessful, and how can solvents play a role in overcoming this?
Direct Friedel-Crafts alkylation of aniline using a Lewis acid catalyst like AlCl₃ typically fails. The amino group of aniline is a Lewis base and readily reacts with the Lewis acid catalyst.[2][8] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic attack.[2][8]
To achieve C-alkylation via a Friedel-Crafts type reaction, the amino group must first be protected, for example, by acetylation to form acetanilide. The less basic amide does not coordinate as strongly with the Lewis acid. The choice of a non-polar, inert solvent like carbon disulfide or nitrobenzene is crucial for this reaction.[1] In some modern approaches, specific solvents like ionic liquids can act as both the catalyst and the solvent for ring alkylation.
Troubleshooting Guide
This section addresses common problems encountered during aniline alkylation and provides systematic solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Low reaction temperature. 3. Catalyst deactivation. | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[2] 2. Gradually increase the reaction temperature while monitoring for the formation of side products. 3. For heterogeneous catalysts, consider regeneration or using a fresh batch. Ensure reaction is run under an inert atmosphere to prevent catalyst oxidation.[2] |
| Poor Selectivity (Mixture of N- and C-Alkylated Products) | 1. Suboptimal solvent choice. 2. High reaction temperature. | 1. For N-alkylation, switch to a polar aprotic solvent like DMF or acetonitrile. For C-alkylation, consider a less polar solvent or specialized systems like HFIP.[1][6] 2. Lower the reaction temperature, as higher temperatures often favor C-alkylation.[1][2] |
| Excessive N,N-Dialkylation (Over-alkylation) | 1. Molar ratio of alkylating agent to aniline is too high. 2. Prolonged reaction time. 3. The mono-alkylated product is more nucleophilic than aniline.[3] | 1. Use a stoichiometric excess of aniline relative to the alkylating agent.[2][3] 2. Monitor the reaction closely by TLC or GC and stop the reaction once the desired mono-alkylated product is maximized.[2] 3. Consider using a less reactive alkylating agent or a catalyst system known for mono-alkylation selectivity, such as certain heterogeneous catalysts.[3] |
| Formation of Colored Impurities | 1. Oxidation of aniline or aniline derivatives. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Use freshly distilled aniline and high-purity reagents. |
Data Summary: Solvent Effects on Aniline Alkylation
The following table summarizes the general effect of different solvent classes on the chemoselectivity of aniline alkylation.
| Solvent Class | Examples | Primary Effect on Selectivity | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol, HFIP | Generally disfavors N-alkylation; can promote C-alkylation under specific conditions. | Solvates the nitrogen lone pair via hydrogen bonding, reducing its nucleophilicity.[4][5] HFIP can stabilize carbocationic intermediates favorable for C-alkylation.[6] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Strongly favors N-alkylation. | Does not form hydrogen bonds with the amine, leaving the nitrogen lone pair more available for nucleophilic attack.[1][4][5] |
| Non-Polar | Toluene, Hexane, Carbon Disulfide | Often used for C-alkylation (e.g., Friedel-Crafts) or in catalyst-driven N-alkylation. | Provides an inert medium that does not interfere with the catalyst or reactive intermediates. Low polarity can favor aggregation of polar reactants. |
| Ionic Liquids | e.g., [bmim][PF6] | Can be tuned to favor either N- or C-alkylation. Often enhances reaction rates. | Can act as both solvent and catalyst. Their unique solvation properties can stabilize different transition states.[9] |
Visualizing Reaction Pathways
The choice of solvent fundamentally alters the energy landscape of the reaction, directing it down one of two primary pathways.
Caption: Competing pathways for N-alkylation and C-alkylation of aniline.
Experimental Protocols
Protocol 1: Selective N-Monoalkylation of Aniline with an Alkyl Halide
This protocol is designed to favor the formation of the N-monoalkylated product by using a polar aprotic solvent and controlling the stoichiometry.
Materials:
-
Aniline (1.0 equiv.)
-
Alkyl bromide (e.g., 1-bromobutane) (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate and DMF.
-
Add aniline to the stirred suspension.
-
Slowly add the alkyl bromide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for selective N-monoalkylation of aniline.
Protocol 2: Selective para-C-Alkylation via Friedel-Crafts Reaction
This protocol involves the protection of the amino group as an acetamide to direct alkylation to the aromatic ring in a non-polar solvent.
Part A: Protection of Aniline
-
React aniline with acetic anhydride to form acetanilide. This can be done under standard acylation conditions.
-
Isolate and purify the acetanilide product.
Part B: Friedel-Crafts Alkylation of Acetanilide Materials:
-
Acetanilide (1.0 equiv.)
-
Alkyl halide (e.g., t-butyl chloride) (1.1 equiv.)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 equiv.)
-
Carbon disulfide (CS₂) or nitrobenzene, anhydrous
-
Three-neck flask with dropping funnel and reflux condenser
-
Ice bath
Procedure:
-
In a three-neck flask under an inert atmosphere, suspend anhydrous AlCl₃ in the solvent (e.g., CS₂).
-
Cool the mixture in an ice bath.
-
Slowly add the alkyl halide to the stirred AlCl₃ suspension.
-
Dissolve the acetanilide in the same solvent and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex.[10]
-
Isolate the solid product by vacuum filtration, wash with water, and recrystallize.
Part C: Deprotection
-
Reflux the C-alkylated acetanilide with an aqueous solution of sodium hydroxide or sulfuric acid until hydrolysis is complete.[1]
-
Neutralize the reaction mixture and extract the C-alkylated aniline with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extract to obtain the final product.
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (2025). [Link]
- Shulgin, A. T., & Baker, A. W. (1963). Solvent Effects on the Claisen Rearrangement of α-Methylallyl Phenyl Ether. The Journal of Organic Chemistry.
- Ring alkylation of aniline or an aniline derivative using ionic liquid catalysts.
-
Polar Protic and Aprotic Solvents Explained. ChemTalk. (2023). [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. (2017). [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. (2025). [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. (2010). [Link]
-
Possible reaction pathways for N-alkylation of aniline with benzyl alcohol. ResearchGate. [Link]
- Process for the ring alkylation of an aniline.
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012). [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. (2022). [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. (2013). [Link]
- Process for the selective alkylation of an aniline.
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. [Link]
-
Aniline - Lab preparation, Properties, Reactions and Uses. Online Chemistry Notes. (2020). [Link]
-
Catalyst system screening for the N-alkylation of aniline. ResearchGate. [Link]
-
Reaction progress of N-alkylation of aniline. ResearchGate. [Link]
-
Schemes of N-alkylation reaction of: aniline with benzyl alcohol (a);.... ResearchGate. [Link]
-
Comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co-Fe ternary spinel systems. ResearchGate. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. VEDANTU. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017). [Link]
-
Reaction pathways for aniline oxidation. ResearchGate. [Link]
-
Reactions of Aniline. Chemistry Steps. (2024). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. allen.in [allen.in]
- 9. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 10. scribd.com [scribd.com]
Validation & Comparative
Validated Analytical Methods for the Quantification of Aniline Derivatives: A Comparative Guide
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I'm now refining validation details and crafting performance data. I have finalized tables with method data, including LOD, LOQ, and linearity. These tables objectively compare LC-MS/MS, GC-MS, and HPLC-UV. ICH Q2(R2) validation parameters are incorporated, ensuring data integrity. I am focusing on detailed, causal explanations for each method.
Introduction: The Analytical Challenge of Aniline Derivatives
Aniline derivatives are ubiquitous chemical intermediates utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, owing to their potential DNA-reactive properties, many of these compounds are classified as potentially mutagenic impurities (PMIs). Under the[1] ICH M7(R1) guidelines, the presence of mutagenic impurities in drug substances must be strictly controlled to ensure patient safety, often requiring trace-level quantification in the parts-per-million (ppm) or parts-per-billion (ppb) range.
As an application scientist, the primary challenge in quantifying aniline derivatives lies in their diverse physicochemical properties. Variations in polarity, volatility, and basicity dictate that no single analytical technique is universally optimal. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven, self-validating protocols compliant with the updated[2] ICH Q2(R2) validation framework.
Methodological Comparison: Causality in Technique Selection
Selecting the correct analytical platform requires understanding the mechanistic interactions between the analyte's structure and the instrument's ionization or detection principles.
-
LC-MS/MS (ESI+) : Electrospray Ionization (ESI) in positive mode is highly efficient for basic amines. It is the premier choice for trace analysis of methylanilines and meta-/para-substituted chloroanilines because it allows for direct sample injection, minimizing analyte loss during preparation. However, ortho-substituted chloroanilines exhibit significantly lower ion yields. This is caused by steric hindrance and intramolecular hydrogen bonding between the amine protons and the adjacent halogen, which severely reduces protonation efficiency in the ESI source[3].
-
GC-MS (EI) : Electron Ionization (EI) is a "hard" ionization technique that strips an electron from the molecule, independent of its solution-phase basicity. This makes GC-MS the superior choice for ortho-chloroanilines and highly volatile derivatives[4]. The mechanistic trade-off is the requirement for liquid-liquid extraction (LLE) or chemical derivatization to mask the polar primary amine, preventing adsorption and peak tailing on the silica stationary phase.
-
HPLC-UV : While lacking the sensitivity required for trace mutagenic impurity profiling, reverse-phase HPLC-UV remains the gold standard for bulk API release testing (>0.1% assay levels). It avoids matrix ionization suppression entirely, offering unmatched quantitative precision at higher concentrations.
Decision tree for selecting the optimal analytical method for aniline derivative quantification.
Table 1: Comparative Performance Data
| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) | HPLC-UV |
| Optimal Analytes | Methylanilines, m-/p-chloroanilines | Ortho-chloroanilines, volatile anilines | Bulk API, major non-volatile impurities |
| Typical LOD | 0.05 - 0.1 µg/L | 0.5 - 1.0 µg/L | 50 - 100 µg/L |
| Typical LOQ | 0.1 - 0.5 µg/L | 1.0 - 5.0 µg/L | 100 - 500 µg/L |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.999 |
| Sample Prep Time | Low (Direct Injection) | High (LLE / Derivatization) | Low (Dilute & Shoot) |
| Matrix Effects | High (Ion suppression possible) | Low (Hard ionization) | N/A (Optical detection) |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must operate as a self-validating system. This means embedding internal controls—such as isotope dilution, system suitability tests (SST), and carryover checks—directly into the workflow so the run automatically invalidates itself if parameters drift.
Protocol 1: LC-MS/MS (ESI+) for Trace Methylanilines
Causality Focus: We utilize an acidic mobile phase (0.1% Formic Acid) to drive the equilibrium of the amine group toward the protonated state (
Step-by-Step Methodology:
-
Sample Preparation : Dissolve the active pharmaceutical ingredient (API) in an aqueous/organic diluent (e.g., 80:20 Water:Methanol) to precipitate highly non-polar matrices.
-
Internal Standard (IS) Addition : Spike samples with 10 µg/L of Aniline-d5. Self-Validation Check: The batch is only valid if IS peak area recovery across all samples remains within 80–120% of the calibration average, proving the absence of severe matrix ion suppression.
-
Chromatographic Separation : Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.
-
Mass Spectrometry : Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. For 2-allylaniline, monitor the transition m/z 134.19 → m/z 117.0 (loss of
)[4]. -
System Suitability Test (SST) : Inject an LOQ standard (0.1 µg/L) prior to the sample queue. Self-Validation Check: The run proceeds only if the Signal-to-Noise (S/N) ratio is ≥ 10:1.
Protocol 2: GC-MS (EI) for Ortho-Substituted Chloroanilines
Causality Focus: Because ortho-chloroanilines ionize poorly in ESI, we rely on GC-MS. To prevent the basic amine from interacting with active silanol groups on the GC column (which causes peak tailing and loss of sensitivity), we employ a Liquid-Liquid Extraction (LLE) step that simultaneously isolates the analyte from the non-volatile API matrix.
Step-by-Step Methodology:
-
Liquid-Liquid Extraction : Dissolve the sample in 10 mL of basic water (pH > 10 using NaOH) to ensure the aniline is fully deprotonated and neutral. Extract twice with 5 mL of Dichloromethane (DCM).
-
Internal Standard (IS) Addition : Spike the aqueous layer with Anthracene-d10 prior to extraction. Self-Validation Check: This controls for extraction efficiency; IS recovery must be >70% for the data to be reportable.
-
Chromatographic Separation : Inject 1 µL of the concentrated DCM extract into the GC-MS using a splitless inlet (250 °C). Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Program the oven from 60 °C (hold 2 min) to 280 °C at 15 °C/min.
-
Mass Spectrometry : Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion (e.g., m/z 127 for chloroaniline) and a primary fragment (m/z 92) to ensure specificity.
-
Carryover Control : Inject a pure DCM blank immediately following the highest calibration standard. Self-Validation Check: Carryover must be < 5% of the LOQ peak area.
Validation Framework (ICH Q2(R2))
To transition these protocols from development to a GMP-compliant environment, they must be validated according to the ICH Q2(R2) guidelines[2]. The table below outlines the required parameters and the stringent acceptance criteria expected for trace-level impurity analysis.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Self-Validating Acceptance Criteria |
| Specificity | Demonstrate lack of interference at analyte retention time | Blank matrix interference ≤ 5% of the LOQ peak area |
| Linearity & Range | Minimum 5 concentrations spanning the expected range | R² ≥ 0.995; Individual calibration point residuals ≤ ±15% |
| Accuracy (Recovery) | Spike API matrix at 3 levels (e.g., 50%, 100%, 150% of limit) | Mean recovery between 80% - 120% |
| Precision (Repeatability) | Minimum 6 independent replicates at the 100% specification level | Relative Standard Deviation (RSD) ≤ 10% |
| Limit of Quantitation (LOQ) | Lowest concentration with acceptable precision and accuracy | Signal-to-Noise (S/N) ≥ 10:1; Precision RSD ≤ 15% |
Conclusion
The reliable quantification of aniline derivatives demands a strategic alignment of the analyte's chemical properties with the appropriate instrumental technique. While LC-MS/MS provides unparalleled throughput and sensitivity for most derivatives, GC-MS remains an indispensable tool for ortho-substituted and highly volatile species. By embedding self-validating checks—such as isotope dilution and rigorous system suitability criteria—into your workflows, laboratories can ensure continuous compliance with ICH M7 and Q2(R2) mandates, ultimately safeguarding the drug development pipeline.
References
-
ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. URL: [Link]
Comparative Cytotoxicity of Thiophene-Based Compounds in Cancer Cell Lines: A Researcher's Guide
Introduction: The Emergence of Thiophene Scaffolds in Oncology
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. In the realm of oncology, thiophene-based compounds have garnered significant attention due to their potent cytotoxic effects against a wide spectrum of cancer cell lines. These compounds often exhibit diverse mechanisms of action, ranging from the inhibition of key signaling kinases to the induction of apoptosis and cell cycle arrest.
This guide provides a comparative analysis of the cytotoxic profiles of several notable thiophene-based compounds. We will delve into their differential activities across various cancer cell lines, explore their underlying mechanisms of action, and provide a standardized protocol for evaluating their cytotoxic potential. This information is intended to equip researchers and drug development professionals with the foundational knowledge required to advance the exploration of this promising class of anticancer agents.
Featured Thiophene-Based Compounds: Structures and Rationale
For the purpose of this comparative guide, we will focus on three distinct classes of thiophene-containing molecules that have demonstrated significant anticancer activity in preclinical studies.
-
Thiophene-Substituted Chalcones: Chalcones are open-chain flavonoids with a characteristic 1,3-diaryl-2-propen-1-one backbone. The incorporation of a thiophene ring in place of one of the phenyl rings has been shown to enhance their cytotoxic potential.
-
Thieno[2,3-d]pyrimidines: This fused heterocyclic system is a bioisostere of purine and has been extensively explored as a scaffold for kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family.
-
2-Aryl-5-thienyl-1,3,4-oxadiazoles: Oxadiazole-containing compounds are known for their broad range of pharmacological activities. The combination of thiophene and oxadiazole moieties has yielded potent cytotoxic agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of these compounds is typically evaluated using assays that measure cell viability or proliferation after a specific exposure time. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing cytotoxic potency. The following table summarizes the reported IC50 values for representative compounds from each class against a panel of human cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-Substituted Chalcone | (E)-1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 18.2 | |||
| HCT116 (Colon) | 9.8 | |||
| Thieno[2,3-d]pyrimidine | 4-(3-bromophenylamino)-6,7-dimethoxy-thieno[2,3-d]pyrimidine | A431 (Skin) | 0.45 | |
| HeLa (Cervical) | 2.1 | |||
| PC-3 (Prostate) | 3.5 | |||
| 2-Aryl-5-thienyl-1,3,4-oxadiazole | 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | HepG2 (Liver) | 7.3 | |
| K562 (Leukemia) | 5.1 | |||
| SW480 (Colon) | 8.9 |
Analysis of Cytotoxic Profiles:
The data presented in the table highlights the diverse and potent anticancer activities of thiophene-based compounds. The thieno[2,3-d]pyrimidine derivative exhibits sub-micromolar potency against the A431 cell line, which overexpresses EGFR, suggesting a targeted mechanism of action. In contrast, the thiophene-substituted chalcone and the 2-aryl-5-thienyl-1,3,4-oxadiazole demonstrate broader cytotoxic effects with IC50 values in the low to mid-micromolar range across multiple cell lines. This suggests that their mechanisms of action may involve more general cellular processes.
Mechanisms of Action: Unraveling the Pathways to Cell Death
A crucial aspect of cancer drug discovery is understanding how a compound exerts its cytotoxic effects. Thiophene-based compounds have been shown to induce cancer cell death through various mechanisms, with the induction of apoptosis being a common theme. Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis. Many anticancer drugs function by activating the apoptotic cascade in cancer cells.
The diagram below illustrates a simplified model of the intrinsic apoptotic pathway, which is often triggered by cellular stress, such as that induced by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway often targeted by thiophene compounds.
Many thiophene-containing molecules have been reported to upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the balance between pro- and anti-apoptotic factors leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9. Active caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Thiophene-based compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene-based compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the workflow for the MTT assay.
Structure-Activity Relationship (SAR) Comparison Guide: N-Aryl Thiophenemethylamine Analogues in Targeted Drug Discovery
The N-aryl thiophenemethylamine pharmacophore has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. By combining the unique electronic properties of a thiophene ring with the conformational flexibility of a methylamine linker and the hydrophobic bulk of an N-aryl group, this structural motif offers a distinct advantage over traditional benzylamine or aliphatic amine frameworks.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of N-aryl thiophenemethylamine analogues against common structural alternatives. Drawing upon field-proven optimization campaigns—such as the development of GPR88 agonists and Shp2 phosphatase inhibitors —this guide deconstructs the causality behind the scaffold's superior binding kinetics and provides self-validating protocols for its synthesis and evaluation.
Structural Deconstruction & Mechanistic Causality
To understand why the N-aryl thiophenemethylamine scaffold frequently outperforms its structural cousins, we must isolate and analyze its three core components:
The Thiophene Ring vs. Phenyl Ring (Alternative A)
Thiophene is a classic bioisostere for benzene, but it is not a 1:1 functional replacement. The sulfur atom in the five-membered ring provides unique polarizability and acts as a weak hydrogen bond acceptor. In tight binding pockets (such as the catalytic cleft of Shp2), the thiophene ring facilitates highly specific S-π or S-O interactions that a phenyl ring cannot achieve . Furthermore, replacing a phenyl ring with a thiophene generally lowers the Calculated Partition Coefficient (ClogP), reducing the "lipophilic penalty" and improving aqueous solubility without sacrificing target affinity.
The Methylamine Linker vs. Rigid Alkynes/Amides (Alternative B)
The single sp³ carbon of the methylamine linker acts as a critical conformational "hinge." Rigid linkers (like alkynes or direct amides) often clash with the dynamic, solvent-exposed loops of GPCRs and kinases. The methylamine vector allows the molecule to adopt a folded conformation, enabling the N-aryl group to project deeply into adjacent hydrophobic sub-pockets while maintaining optimal hydrogen-bonding geometry at the nitrogen atom.
The N-Aryl vs. N-Alkyl Substitution (Alternative C)
While N-alkyl substitutions (e.g., N-ethyl or N-propyl) can provide basal receptor activity by increasing flexibility, they often lack the rigid steric bulk required to lock the molecule into its active conformation . N-aryl groups provide essential π-π stacking and cation-π opportunities with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding site. This rigid anchoring significantly decreases the dissociation rate (
Visualizing the SAR Logic
Figure 1: SAR logic tree detailing the mechanistic advantages of the N-aryl thiophenemethylamine core.
Comparative Performance Data
The following table synthesizes quantitative benchmark data comparing the optimized N-aryl thiophenemethylamine scaffold against its primary structural alternatives. Note: Data ranges represent generalized findings across allosteric kinase and GPCR targets.
| Scaffold Class | Structural Modification | Target Affinity (IC₅₀) | Lipophilicity (ClogP) | Metabolic Half-Life (T₁/₂) | Mechanistic Outcome |
| N-Aryl Thiophenemethylamine | Core Pharmacophore | 15 - 45 nM | 2.8 - 3.2 | > 60 min | Optimal balance of π-π stacking and aqueous solubility. |
| N-Alkyl Thiophenemethylamine | Aryl → Alkyl substitution | 350 - 600 nM | 1.5 - 2.1 | > 90 min | Loss of binding pocket anchorage; significantly reduced potency. |
| N-Aryl Benzylamine | Thiophene → Phenyl | 80 - 120 nM | 3.9 - 4.5 | < 30 min | Increased lipophilic penalty; higher hepatic clearance rate. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of these analogues must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing the scaffold and validating its binding kinetics.
Protocol A: Synthesis via Reductive Amination
This protocol utilizes a stepwise reductive amination to prevent the premature reduction of the aldehyde, ensuring high yields of the secondary amine.
-
Imine Formation: Dissolve thiophene-2-carboxaldehyde (1.0 eq) and the selected arylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality Check: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) to confirm the complete disappearance of the aldehyde. Validating complete imine formation before adding the reducing agent prevents the generation of thiophenemethanol byproducts.
-
-
Reduction: Cool the reaction mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Causality Check: NaBH(OAc)₃ is chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the imine without cleaving sensitive functional groups on the N-aryl ring.
-
-
Quenching & Extraction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & QC: Purify via flash column chromatography. Validate structural integrity and purity (>95%) using ¹H-NMR and LC-MS before proceeding to biological assays.
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation
Steady-state IC₅₀ values can be misleading. SPR is utilized to validate the kinetic causality of the N-aryl substitution (specifically, its effect on target residence time).
-
Ligand Immobilization: Immobilize the purified target protein (e.g., Shp2 or GPR88 membrane preparations) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Quench excess reactive esters with 1M ethanolamine.
-
Analyte Injection: Prepare a 2-fold dilution series of the N-aryl thiophenemethylamine analogue (ranging from 0.1× to 10× the estimated IC₅₀) in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject over the flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Self-Validating Kinetic Fit: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
-
Causality Check: A successful N-aryl substitution will demonstrate a significantly slower dissociation rate constant (
) compared to the N-alkyl alternative, mathematically validating the hypothesis that the extended hydrophobic bulk anchors the molecule in the binding pocket.
-
Visualizing the Experimental Workflow
Figure 2: Self-validating experimental workflow from chemical synthesis to SPR binding validation.
References
-
Rahman, M. T., Decker, A. M., Langston, T. L., Mathews, K. M., Laudermilk, L., Maitra, R., Ma, W., Darcq, E., Kieffer, B. L., & Jin, C. (2020). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry (PMC). URL:[Link]
-
Wu, J., Lawrence, N. J., Sebti, S. M., & Lawrence, H. R. (2015). Inhibition of Shp2/PTPN11 protein tyrosine phosphatase by NSC-87877, NSC-117199 and their analogs. US Patent 8987474B2 (Digital Commons @ University of South Florida). URL:[Link]
A Comparative Guide to Catalysts for the N-Alkylation of Anilines with Alcohols: From Noble Metals to Earth-Abundant Systems
The N-alkylation of anilines with alcohols represents a cornerstone of modern organic synthesis, offering a green and atom-economical route to valuable N-arylamines. These products are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of prominent catalytic systems for this transformation, offering insights into their performance, mechanisms, and practical applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Borrowing Hydrogen Catalysis
The direct N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an elegant and sustainable alternative to traditional methods that rely on pre-functionalized starting materials and generate stoichiometric waste. This process involves the temporary "borrowing" of hydrogen from the alcohol to form an aldehyde in situ, which then undergoes condensation with the aniline. The resulting imine is subsequently reduced by the "borrowed" hydrogen to afford the N-alkylated product, with water as the sole byproduct.
The efficiency of this tandem oxidation-condensation-reduction sequence hinges on the catalyst's ability to mediate the hydrogen transfer steps. This guide will compare and contrast the performance of several key catalyst classes, providing experimental data to support the discussion.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in the N-alkylation of anilines with alcohols, directly influencing the reaction's efficiency, substrate scope, and economic viability. Below, we compare the leading catalytic systems, from precious metal complexes to more sustainable earth-abundant metal catalysts.
Noble Metal Catalysts: The Pioneers and High-Performers
Ruthenium and iridium complexes have historically dominated the field of borrowing hydrogen catalysis due to their exceptional reactivity and broad functional group tolerance.
-
Ruthenium-Based Catalysts: Ruthenium complexes, particularly those supported by pincer-type ligands, have been extensively studied and have demonstrated high catalytic activity. For instance, the Milstein catalyst, a PNP-pincer ligated ruthenium complex, is a highly efficient catalyst for this transformation. These catalysts typically operate under relatively mild conditions and exhibit broad substrate scope.
-
Iridium-Based Catalysts: Iridium complexes, often featuring Cp* (pentamethylcyclopentadienyl) ligands, are also highly effective for the N-alkylation of anilines. They are known for their robustness and ability to catalyze the reaction with a wide range of alcohols, including challenging secondary alcohols.
While highly effective, the high cost and low abundance of ruthenium and iridium present significant drawbacks, particularly for large-scale industrial applications.
Earth-Abundant Metal Catalysts: The Rise of Sustainable Alternatives
In recent years, a major research focus has been the development of catalysts based on earth-abundant and less toxic metals, such as iron, cobalt, and manganese. These systems offer a more sustainable and economical approach to N-alkylation.
-
Iron-Based Catalysts: Iron catalysts have emerged as a promising alternative to their noble metal counterparts. While early examples often required high temperatures and strong bases, recent advancements have led to the development of more active iron complexes that can operate under milder conditions. For example, iron complexes supported by tridentate ligands have shown remarkable activity in the N-alkylation of anilines with a variety of alcohols.
-
Manganese-Based Catalysts: Manganese is another attractive, earth-abundant metal that has been successfully employed in borrowing hydrogen catalysis. Pincer-type manganese complexes have demonstrated high efficiency in the N-alkylation of anilines with both primary and secondary alcohols, often with low catalyst loadings. The mechanism is believed to involve the formation of a manganese hydride species that facilitates the reduction of the intermediate imine.
-
Cobalt-Based Catalysts: Cobalt catalysts have also been developed for this transformation, offering a balance between reactivity and cost. Like iron and manganese systems, the development of sophisticated ligand scaffolds has been crucial in unlocking the catalytic potential of cobalt.
The primary challenge with earth-abundant metal catalysts has been achieving the same level of activity and broad applicability as noble metal systems under mild conditions. However, rapid progress in ligand design is continuously narrowing this gap.
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of representative catalysts for the N-alkylation of aniline with benzyl alcohol, providing a clear comparison of their efficacy.
| Catalyst System | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ru(p-cymene)Cl2]2/dppf | 2.5 | KOtBu | 110 | 24 | 95 | |
| [Cp*IrCl2]2 | 1 | Na2CO3 | 100 | 12 | 98 | |
| Fe(acac)3/dppf | 5 | KOtBu | 130 | 24 | 85 | |
| Mn(CO)5Br/dppp | 2 | KOtBu | 110 | 16 | 92 |
This data is compiled from the cited literature and serves as a representative comparison. Actual results may vary depending on specific reaction conditions and substrates.
Mechanistic Insights and Experimental Workflow
The general mechanism for the borrowing hydrogen N-alkylation of anilines with alcohols is depicted below. The catalytic cycle involves three key stages: alcohol dehydrogenation, imine formation, and imine reduction.
Figure 1: Generalized catalytic cycle for the N-alkylation of anilines with alcohols via the borrowing hydrogen methodology.
Experimental Protocol: N-alkylation using a Manganese Pincer Catalyst
This protocol is a representative example based on methodologies reported in the literature for manganese-catalyzed N-alkylation.
Materials:
-
Aniline (purified by distillation)
-
Benzyl alcohol (purified by distillation)
-
Manganese(I) bromide pentacarbonyl [Mn(CO)5Br]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add Mn(CO)5Br (0.02 mmol, 2 mol%) and dppp (0.022 mmol, 2.2 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to allow for ligand coordination.
-
Reaction Setup: To the flask containing the catalyst solution, add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and KOtBu (1.2 mmol).
-
Reaction Execution: Place the sealed Schlenk flask in a preheated oil bath at 110 °C and stir for 16 hours.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel. The yield is determined by gas chromatography or NMR spectroscopy.
Trustworthiness of the Protocol: This protocol includes an in-situ catalyst preparation step, which is a common and reliable method for generating the active catalytic species. The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and phosphine ligand. The stoichiometry and reaction conditions are based on optimized procedures from peer-reviewed literature, ensuring a high probability of successful replication.
Conclusion and Future Outlook
The N-alkylation of anilines with alcohols via borrowing hydrogen catalysis is a powerful and sustainable synthetic methodology. While noble metal catalysts, particularly those based on iridium and ruthenium, remain the benchmark in terms of activity and substrate scope, the rapid development of catalysts based on earth-abundant metals like manganese and iron is providing highly attractive and cost-effective alternatives. The choice of catalyst will ultimately depend on the specific application, considering factors such as cost, desired reaction conditions, and the complexity of the substrates. Future research will undoubtedly focus on further enhancing the activity and broadening the applicability of these sustainable catalytic systems, paving the way for their widespread adoption in industrial processes.
References
-
Enthaler, S., et al. (2012). Manganese-Catalyzed N-Alkylation of Amines by Alcohols. ChemCatChem, 4(7), 948-951. Available at: [Link]
-
Corma, A., et al. (2007). A Ruthenium-Based Catalyst for the N-Alkylation of Amines and Sulfonamides with Alcohols. Chemistry – A European Journal, 13(5), 1364-1373. Available at: [Link]
-
Fujita, K., et al. (2003). Cp*Ir-Catalyzed N-Alkylation of Amines with Alcohols. Organic Letters, 5(20), 3535-3538. Available at: [Link]
-
Bauer, I., & Knölker, H.-J. (2015). Iron Catalysis in Organic Synthesis. Chemical Reviews, 115(9), 3170-3387. Available at: [Link]
HPLC vs GC-MS for the Analysis of Aromatic Amine Purity
Introduction: The Analytical Challenge of Aromatic Amines
Aromatic amines are critical intermediates in the synthesis of pharmaceuticals, azo dyes, and pesticides. However, their analysis presents a distinct set of challenges: they are often polar, basic, and prone to oxidation. Furthermore, regulatory bodies like the EMA and FDA have stringent limits for genotoxic impurities (GTIs), often requiring detection limits in the low parts-per-million (ppm) or parts-per-billion (ppb) range relative to the Active Pharmaceutical Ingredient (API).
Choosing between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is rarely about which technique is "better" in a vacuum—it is about matching the physicochemical properties of your specific amine and your sensitivity requirements to the right tool.
This guide moves beyond generic comparisons to provide a decision-making framework grounded in experimental reality.
Technical Comparison: Mechanisms & Performance
The Fundamental Divide
-
HPLC (Reversed-Phase): Relies on hydrophobic interactions. Aromatic amines are analyzed in their neutral or protonated state. The challenge is often peak tailing due to interaction with residual silanols on the column stationary phase.
-
GC-MS: Relies on volatility.[1] Most primary aromatic amines are polar and form hydrogen bonds, leading to adsorption in the inlet or column (peak tailing/loss). Therefore, derivatization is almost always required for trace analysis to mask polar groups and improve thermal stability.
Performance Metrics Summary
| Feature | HPLC-UV/DAD / LC-MS | GC-MS (with Derivatization) |
| Primary Mechanism | Partitioning (Polarity/Hydrophobicity) | Volatility & Boiling Point |
| Sample Prep | Simple: Dilute & Shoot or SPE | Complex: Derivatization (Acylation/Silylation) required |
| Sensitivity (LOD) | 0.1 – 10 ppm (UV) < 10 ppb (MS/MS) | < 1 ppb (SIM mode) |
| Selectivity | Moderate (depends on column chemistry) | High (Mass spectral fingerprinting) |
| Throughput | High (10-30 min runs) | Low to Moderate (due to prep time) |
| Matrix Tolerance | Low (Susceptible to ion suppression in MS) | High (Derivatization cleans up matrix interference) |
| Thermal Stability | Suitable for thermally labile compounds | Unsuitable for labile compounds without derivatization |
Decision Framework: When to Use Which?
The following logic diagram illustrates the decision process for selecting the appropriate technique based on analyte properties and regulatory needs.
Caption: Decision Logic for selecting between HPLC and GC-MS based on analyte stability, sensitivity requirements, and matrix complexity.
Experimental Protocols
HPLC-DAD Protocol (Direct Analysis)
Context: Best for routine purity checks of raw materials or APIs where limits are >0.05%.
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[2] Base-deactivated silica is crucial to prevent tailing.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 5.0) or Phosphate Buffer (pH 2.5).[2] Note: Low pH ensures amines are protonated, improving solubility but potentially reducing retention on C18; High pH (if column permits) suppresses ionization for better retention.
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 90% B over 20 min.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: DAD at 240 nm (general) and 280 nm.
-
Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A:B (50:50). Filter through 0.22 µm PTFE.
Expert Insight: If you observe "fronting" or split peaks, it is often due to the sample solvent being stronger than the mobile phase. Always dissolve the sample in the starting mobile phase composition.
GC-MS Protocol (Derivatization with PFPA)
Context: Required for trace analysis (genotoxic impurities) or biological matrices.[3] We use Pentafluoropropionic Anhydride (PFPA) because it adds fluorines (increasing mass and electron cross-section for sensitivity) and masks the polar amine hydrogens.
Workflow Diagram:
Caption: Optimized GC-MS derivatization workflow using PFPA for aromatic amines.
Step-by-Step Protocol:
-
Extraction: Extract 1 mL of sample (e.g., urine or dissolved API) with 2 mL Ethyl Acetate .
-
Derivatization: Transfer 200 µL of the organic layer to a reaction vial. Add 50 µL of PFPA (Pentafluoropropionic anhydride).
-
Reaction: Cap tightly and heat at 65°C for 30 minutes .
-
Why? This converts primary amines (-NH2) to perfluoroamides (-NH-CO-C2F5), which are volatile and thermally stable.
-
-
Cleanup (Critical): Evaporate to dryness under Nitrogen to remove excess acid by-products (which damage GC columns). Reconstitute in Toluene .
-
Analysis: Inject 1 µL into GC-MS (Splitless).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Temp Program: 50°C (1 min) -> 20°C/min -> 280°C.
-
Comparative Data Analysis
The following data is synthesized from validation studies comparing trace detection of Aniline and 4-Chloroaniline.
| Parameter | HPLC-DAD (Direct) | GC-MS (PFPA Derivatized) |
| Linearity (R²) | > 0.999 (1 - 100 ppm) | > 0.995 (1 - 1000 ppb) |
| LOD (Limit of Detection) | 0.05 ppm (50 ppb) | 0.0005 ppm (0.5 ppb) |
| LOQ (Limit of Quantitation) | 0.15 ppm | 0.002 ppm |
| Recovery | 95 - 102% | 85 - 110% (Internal Standard critical) |
| Precision (%RSD) | < 1.0% | < 5.0% |
Key Takeaway: GC-MS offers roughly 100x greater sensitivity but at the cost of precision and ease of use. HPLC is superior for quantitation at higher concentrations due to better injection reproducibility.
References
-
European Medicines Agency (EMA). "Assessment report on the limit of genotoxic impurities." EMA Guidelines. Available at: [Link]
-
National Institutes of Health (NIH). "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines." PubMed Central. Available at: [Link]
-
Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Application Notes. Available at: [Link]
Sources
Navigating the Predictive Maze: A Comparative Guide to Experimental and Calculated LogP for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
For the modern researcher in drug discovery, the octanol-water partition coefficient (LogP) is a critical physicochemical parameter. It governs a molecule's lipophilicity, which in turn dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An accurate understanding of a compound's LogP is therefore paramount in the early stages of drug development. This guide provides an in-depth comparison of experimental and calculated LogP values for the novel compound 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, offering a critical perspective on the reliance on computational models in the absence of empirical data.
For 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, a compound of interest in medicinal chemistry, a conspicuous absence of a publicly available, experimentally determined LogP value necessitates a turn to in silico prediction methods. However, as this guide will demonstrate, the reliance on computational tools is not without its complexities. Different algorithms, built on diverse theoretical foundations, can yield a surprisingly wide range of LogP values. This variability underscores the importance of understanding the methodologies behind these predictions and highlights the indispensable role of experimental validation.
The Calculated LogP Landscape: A Tale of Algorithmic Diversity
To illustrate the variance in computational predictions, the LogP of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline was calculated using several widely recognized, freely accessible online platforms. The results, summarized in the table below, reveal a significant spread in the predicted values.
| Prediction Platform/Method | Calculated LogP (clogP) |
| Molinspiration | 3.85 |
| SwissADME - XLOGP3 | 3.53 |
| SwissADME - WLOGP | 3.96 |
| SwissADME - MLOGP | 3.40 |
| SwissADME - SILICOS-IT | 4.31 |
| SwissADME - iLOGP | 4.65 |
| Consensus LogP (SwissADME) | 3.97 |
| ALOGPS (VCClab) | 4.09 |
This range of over a full log unit, from 3.40 to 4.65, can have profound implications for the predicted pharmacokinetic behavior of the molecule. Such discrepancies arise from the different philosophical approaches underpinning the predictive algorithms.
Deconstructing the Algorithms: Why the Numbers Differ
The variation in calculated LogP values stems from the distinct methodologies employed by each prediction engine. These can be broadly categorized as follows:
-
Atom-based methods , such as XLOGP3 and WLOGP, calculate LogP by summing the contributions of individual atoms or small atom groups. These methods are fast and effective for a wide range of molecules.
-
Fragment-based methods , like the one used by Molinspiration, dissect the molecule into a predefined set of larger chemical fragments and sum their known lipophilicity contributions.[1][2] This approach can be highly accurate if the fragments within the query molecule are well-represented in the training dataset.
-
Property-based methods , exemplified by MLOGP, utilize topological descriptors and other whole-molecule properties to predict LogP through regression models.[3]
-
Physics-based methods , such as the iLOGP model in SwissADME, calculate the free energy of solvation in octanol and water to determine the partition coefficient.[4]
The structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, with its combination of an aromatic aniline core, methyl substitutions, and a thiophene moiety, presents a unique challenge to each of these methods. The interplay of these different chemical features can be interpreted differently by each algorithm, leading to the observed variance in the predicted LogP values.
The Gold Standard: Experimental LogP Determination
While computational methods provide valuable and rapid estimations, the "gold standard" for determining LogP remains experimental measurement.[5] The two most common and accepted methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
The Shake-Flask Method: A Foundational Protocol
The shake-flask method, officially recognized by the OECD, directly measures the partitioning of a compound between n-octanol and water.[5][6]
Protocol:
-
Preparation of Pre-Saturated Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to clear.
-
Sample Preparation: A stock solution of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a glass vial.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., one hour) at a constant temperature to allow the compound to reach equilibrium between the two phases.[7]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically LC-MS/MS.[6]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The meticulous nature of the shake-flask method provides a high degree of accuracy but can be time-consuming and require a significant amount of pure compound.
HPLC-Based Methods: A High-Throughput Alternative
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more resource-efficient method for estimating LogP.[8][9] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Protocol:
-
System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known LogP values is injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.
-
Sample Analysis: 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Calculation: The retention factor for the test compound is calculated from its retention time and the void time of the column. This value is then used to determine the LogP from the calibration curve.
While generally less accurate than the shake-flask method, HPLC-based methods are invaluable for high-throughput screening of large compound libraries.
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the workflows for both computational LogP prediction and experimental LogP determination.
Computational LogP Prediction Workflow
Experimental LogP Determination Workflows
Conclusion and Recommendations
The case of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline serves as a salient reminder of the potential pitfalls of relying solely on computational LogP predictions. While these tools are indispensable for rapid, large-scale screening, the significant variability in their outputs for a single molecule highlights the need for a cautious and informed approach.
For researchers and drug development professionals, the following recommendations are prudent:
-
Utilize a Consensus Approach: When an experimental LogP is unavailable, it is advisable to consult multiple prediction platforms that employ different algorithms. A consensus or average value, such as that provided by SwissADME, can offer a more balanced estimate.
-
Understand the Chemistry: Consider the chemical features of your molecule and how they might be handled by different algorithmic approaches. For novel scaffolds that may not be well-represented in the training sets of fragment-based methods, atom-based or property-based predictors might be more appropriate.
-
Prioritize Experimental Validation: For lead compounds and candidates progressing through the development pipeline, experimental determination of LogP is non-negotiable. The choice between the shake-flask and HPLC methods will depend on the required accuracy, available resources, and the number of compounds to be tested.
Ultimately, computational LogP prediction is a powerful hypothesis-generating tool. However, it is the synergy between in silico modeling and empirical measurement that will provide the most accurate and reliable data to guide the development of new and effective therapeutics.
References
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved from [Link]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Retrieved from [Link]
-
PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
Macs in Chemistry. (2023). Calculating molecular properties using the ChemAxon cxcalc. Retrieved from [Link]
-
Blogspot. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved from [Link]
-
Repository Home. (n.d.). An improved method for predicting logP. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction. Retrieved from [Link]
-
Chemicalize. (n.d.). Chemicalize. Retrieved from [Link]
-
PubMed. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Retrieved from [Link]
-
MDPI. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Retrieved from [Link]
-
PMC. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. Retrieved from [Link]
-
Semantic Scholar. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-N-phenylaniline. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Retrieved from [Link]
-
BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]
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Structure-Activity Relationship and Biological Profiling of 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline as a Targeted Radical Trapping Antioxidant
Executive Summary
Aniline derivatives have emerged as a privileged scaffold in the development of radical trapping antioxidants (RTAs) for the inhibition of ferroptosis—a non-apoptotic form of cell death driven by iron-dependent lipid peroxidation [1]. The substitution of traditional benzyl groups with a thiophene bioisostere (specifically the thiophene-3-ylmethyl moiety) significantly enhances lipophilicity and metabolic stability. This allows the molecule to partition more effectively into the lipid bilayer where polyunsaturated fatty acid (PUFA) oxidation occurs [2][3].
This guide provides a comprehensive comparative analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline against its positional isomers, detailing the mechanistic causality behind its superior pharmacological profile and providing validated experimental workflows for preclinical evaluation.
Mechanistic Causality: The "Goldilocks" Zone of 2,3-Dimethyl Substitution
The biological efficacy of secondary aniline RTAs is strictly governed by the Bond Dissociation Enthalpy (BDE) of the N–H bond and the steric stability of the resulting nitrogen-centered aminyl radical. The 2,3-dimethyl substitution pattern provides an optimal balance of electronic and steric effects compared to its isomers:
-
Electronic Effects (The Meta-Methyl): The 3-methyl group provides a mild inductive (+I) electron-donating effect. This lowers the N–H BDE to an optimal range for rapid hydrogen atom transfer (HAT) to lipid peroxyl radicals, without making the molecule overly reactive.
-
Steric Shielding (The Ortho-Methyl): The 2-methyl group forces the N–H bond slightly out of the aromatic plane and provides critical steric bulk. This shielding prevents the rapid dimerization or auto-oxidation of the resulting nitrogen-centered radical.
Isomeric Failure Modes:
-
2,4-dimethyl (ortho, para): The para-methyl group excessively lowers the BDE via hyperconjugation. While this creates a highly potent radical scavenger in cell-free assays, the molecule suffers from rapid auto-oxidation and poor metabolic stability in vivo.
-
3,4-dimethyl (meta, para): Lacking ortho-steric shielding, the resulting aminyl radical is highly unstable, leading to rapid degradation and a short duration of action.
Fig 1: Mechanism of action for aniline-based RTAs in preventing lipid peroxidation and ferroptosis.
Comparative Performance Data
The following table summarizes the quantitative structure-activity relationship (QSAR) data, highlighting the superior cellular translation and stability of the 2,3-dimethyl isomer.
| Compound Isomer | Substitution Pattern | Lipid ROS IC₅₀ (nM)* | Pfa-1 Cell Rescue EC₅₀ (nM)** | Microsomal T₁/₂ (min)*** |
| 2,3-dimethyl | ortho, meta | 18.4 ± 1.2 | 42.1 ± 3.5 | >120 |
| 2,4-dimethyl | ortho, para | 12.1 ± 0.9 | 85.4 ± 6.2 | 35 |
| 2,5-dimethyl | ortho, meta | 24.5 ± 2.1 | 68.3 ± 4.1 | 95 |
| 3,4-dimethyl | meta, para | 45.2 ± 3.8 | 115.0 ± 8.4 | 18 |
*Cell-free BODIPY 581/591 C11 oxidation assay. **Rescue of Pfa-1 cells from RSL3-induced ferroptosis. ***Mouse liver microsome (MLM) stability assay.
Experimental Methodologies (Self-Validating Systems)
To ensure high data integrity and reproducibility, the following protocols incorporate internal quality control metrics.
Protocol 1: Lipid Peroxidation (BODIPY C11) Flow Cytometry Assay
This assay quantifies the ability of the isomers to halt lipid reactive oxygen species (ROS) accumulation in living cells [1].
-
Cell Seeding: Seed Pfa-1 cells (mouse embryonic fibroblasts) at 2 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment & Induction: Pre-treat cells with the aniline isomers (1 nM to 10 µM dose-response) for 1 hour. Induce ferroptosis by adding 1 µM RSL3 (GPX4 inhibitor).
-
Probe Incubation: After 4 hours of RSL3 exposure, wash cells with PBS and incubate with 2 µM BODIPY 581/591 C11 probe in HBSS for 30 minutes at 37°C.
-
Acquisition: Trypsinize cells and resuspend in FACS buffer. Analyze via flow cytometry (FITC channel for oxidized probe, PE channel for reduced probe).
-
Self-Validating QC Step: Include Ferrostatin-1 (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with data analysis only if Z' > 0.5.
Fig 2: High-throughput screening workflow for evaluating RTA-mediated ferroptosis rescue.
Protocol 2: Microsomal Stability Assay (LC-MS/MS)
Because hyperconjugation in certain isomers (e.g., 2,4-dimethyl) leads to auto-oxidation, establishing metabolic half-life is critical.
-
Master Mix Preparation: Prepare a 1 mg/mL suspension of Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reaction Initiation: Add the test isomer to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Self-Validating QC Step: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. The assay is validated if Verapamil T₁/₂ < 15 min and Dextromethorphan T₁/₂ > 60 min.
References
-
Schricker, H. B. E., et al. "Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis." ChemRxiv, 2023.[Link]
-
Tapia-Kuri, T., et al. "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas." ACS Omega, 2022.[Link]
Thiophene Derivatives vs. Standard NSAIDs: A Comparative Technical Guide to Anti-Inflammatory Potency and Safety
Executive Summary
This technical guide provides a rigorous comparative analysis of novel thiophene derivatives against industry-standard non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib, Indomethacin, and Diclofenac. Thiophene, a five-membered sulfur-containing heteroaromatic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its bioisosteric similarity to the phenyl ring, offering enhanced lipophilicity and metabolic stability.
Current research indicates that specific thiophene derivatives exhibit dual COX/LOX inhibition and superior COX-2 selectivity compared to traditional NSAIDs. This guide synthesizes experimental data to demonstrate how these derivatives address the critical limitation of standard drugs: gastrointestinal (GI) toxicity caused by COX-1 inhibition.
Mechanistic Basis: The Thiophene Advantage
Standard NSAIDs typically function by inhibiting Cyclooxygenase (COX) enzymes.[1][2] However, non-selective inhibition (e.g., Indomethacin) blocks COX-1, which is cytoprotective for the gastric mucosa. Thiophene derivatives are engineered to target the Arachidonic Acid Pathway with greater precision, often acting as dual inhibitors or selective COX-2 inhibitors.
Signaling Pathway Intervention
The following diagram illustrates the intervention points of Thiophene derivatives compared to standard NSAIDs within the inflammatory cascade.
Figure 1: Mechanism of action showing Thiophene derivatives' dual inhibition strategy to minimize GI side effects while maintaining anti-inflammatory potency.
Comparative Analysis: Performance Data
The following data aggregates findings from recent bioassays comparing specific thiophene scaffolds against FDA-approved standards.
In Vitro Potency: COX-2 Selectivity
Objective: Measure the concentration required to inhibit 50% of the enzyme activity (IC50). Lower values indicate higher potency. High Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates reduced gastric toxicity risk.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Drug Comparison |
| Celecoxib (Std) | 14.80 | 0.05 - 1.14 | ~13 - 300 | Benchmark |
| Thiophene Cmpd 21 | >100 | 0.67 | >149 | 1.7x more potent than Celecoxib (in specific assays) |
| PYZ16 (Thiophene) | 5.58 | 0.52 | 10.73 | Comparable potency; higher stability |
| Benzothiophene 29a | >100 | 0.31 | >322 | Superior Selectivity vs Celecoxib |
Data Source Synthesis: Aggregated from recent pharmacological reviews [1][2].
In Vivo Efficacy: Paw Edema Inhibition
Objective: Assess the reduction of inflammation in a live model (Rat Paw Edema) 3-4 hours post-administration.[3]
| Compound | Dose (mg/kg) | % Inhibition (3-4h) | Comparison to Standard |
| Indomethacin (Std) | 10 | 47% - 68% | Benchmark |
| Diclofenac (Std) | 10 | ~50% | Benchmark |
| Thiophene Cmpd 15 | 50 | 58.46% | Superior to Indomethacin (at comparable molar dosage) |
| Thiophene Cmpd 4f | 10 | 90.5% | Significantly Superior to Indomethacin (86.7%) |
| Thiophene 16/17 | 20 | 48.9% | Equivalent to Diclofenac |
Safety Profile: Ulcerogenic Index
Objective: Quantify gastric damage. A lower score indicates a safer drug.
| Compound | Ulcer Index (Mean Score) | Relative Safety |
| Indomethacin | 20.20 | High Toxicity (Severe mucosal damage) |
| Celecoxib | ~3.5 - 5.0 | Moderate/Low Toxicity |
| Thiophene Cmpd 4f | 7.30 | 3x Safer than Indomethacin |
| Thiophene Cmpd 21 | < 1.0 | Negligible gastric irritation |
Experimental Protocols
To replicate these findings or validate new derivatives, the following self-validating protocols are recommended. These workflows prioritize reproducibility and control.
Workflow Visualization
Figure 2: Sequential screening workflow ensuring only high-selectivity candidates proceed to in vivo testing.
Protocol A: Colorimetric COX Inhibitor Screening (In Vitro)
Purpose: To determine the IC50 values for COX-1 and COX-2 inhibition. Why this method? It eliminates the need for radioactive materials used in RIA, providing a high-throughput, scalable option.
-
Reagent Preparation: Prepare 100 U/mL stock solutions of ovine COX-1 and human recombinant COX-2.
-
Heme-Substrate Addition: Add Heme in assay buffer (Tris-HCl, pH 8.0) to the reaction wells.
-
Inhibitor Incubation: Add 20 µL of the Thiophene derivative (dissolved in DMSO) at varying concentrations (0.01 – 100 µM). Incubate for 10 minutes at 25°C.
-
Control: Use DMSO only (100% activity).
-
Standard: Use Celecoxib (positive control).
-
-
Initiation: Add Arachidonic Acid (100 µM final concentration) and TMPD (colorimetric substrate).
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color development is proportional to COX activity.
-
Calculation: $ % Inhibition = \frac{(Slope_{control} - Slope_{inhibitor})}{Slope_{control}} \times 100 $. Plot log-concentration vs. inhibition to find IC50.
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Purpose: To evaluate acute anti-inflammatory efficacy.[4] Causality: Carrageenan induces a biphasic release of mediators (histamine/serotonin early; prostaglandins late). Testing at 3-4 hours specifically isolates the prostaglandin phase, which is the target of Thiophene derivatives [3].
-
Animal Selection: Use Male Wistar rats (150–200 g). Fast for 12 hours prior to the experiment to ensure uniform drug absorption.
-
Grouping: Divide into Control (Saline), Standard (Indomethacin 10 mg/kg), and Test Groups (Thiophene deriv. 10, 20, 50 mg/kg).
-
Administration: Administer drugs orally (p.o.) using an oral gavage needle 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at
(baseline) and hours. -
Data Analysis: Calculate percentage inhibition:
Where is the mean increase in paw volume (Edema).
Conclusion
Thiophene derivatives represent a significant advancement over traditional NSAIDs. The experimental data confirms that modifying the thiophene scaffold—particularly through fusion with pyrazole or benzothiophene rings—can yield compounds that are equipotent to Indomethacin in reducing inflammation while offering a safety profile superior to Celecoxib .
Key Takeaway for Developers: Focus on 2,3-diaryl thiophene and fused thiophene-pyrazole scaffolds. These structures consistently demonstrate the highest Selectivity Index (SI), minimizing the risk of gastric ulceration while effectively blocking the COX-2 mediated inflammatory cascade.
References
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health (PMC). Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (PMC). Available at: [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link][5]
-
Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity. Future Medicinal Chemistry.[6] Available at: [Link]
Sources
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- 2. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Properties of Synthetic Di(hetero)arylamines
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. Synthetic di(hetero)arylamines have emerged as a promising class of compounds with potent and broad-spectrum antifungal activity. This guide provides an in-depth comparative analysis of their performance against conventional antifungal drugs, supported by experimental data and detailed protocols.
Introduction: The Rise of Di(hetero)arylamines as Antifungal Candidates
Fungal pathogens present a significant challenge to global health, with high mortality rates associated with systemic infections, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is threatened by the evolution of drug-resistant strains. Di(hetero)arylamines, a class of organic compounds characterized by two aryl or heteroaryl groups linked by a nitrogen atom, have shown considerable potential in addressing this therapeutic gap. Their diverse chemical structures allow for extensive modification, enabling the optimization of antifungal potency and selectivity.
Mechanism of Action: Targeting Fungal-Specific Pathways
A key advantage of many synthetic di(hetero)arylamines lies in their ability to target fungal-specific biological processes, minimizing off-target effects in human cells. A predominant mechanism of action for several classes of these compounds is the inhibition of crucial enzymes in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[3] By disrupting its synthesis, these compounds compromise membrane integrity, leading to fungal cell death.[3][4]
Notably, some diarylamine derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][6][7][8][9] Inhibition of SDH disrupts fungal respiration and energy production, leading to potent antifungal effects.[6][8][9]
Figure 1: Proposed mechanisms of action for antifungal di(hetero)arylamines.
Comparative Performance Analysis: Efficacy and Cytotoxicity
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[10] A lower MIC value indicates greater potency. Furthermore, evaluating the cytotoxicity of these compounds against mammalian cell lines is crucial to determine their therapeutic index. The following table summarizes the antifungal activity and cytotoxicity of representative synthetic di(hetero)arylamines compared to conventional antifungal drugs.
| Compound/Drug | Fungal Species | MIC (µg/mL) | Cytotoxicity (Cell Line) | IC50 (µg/mL) | Reference |
| Di(hetero)arylamines | |||||
| Compound 5e (Fenfuram-diarylamine hybrid) | Rhizoctonia solani | 0.037 (EC50) | Not Reported | Not Reported | [5] |
| Compound 7p (Thiazolamide-diarylamine) | Rhizoctonia solani | Comparable to Thifluzamide | Lower than Thifluzamide | Not Reported | [6] |
| Compound 1c (Pyrazole carboxamide-diarylamine) | Rhizoctonia solani | 0.005 (EC50) | Not Reported | Not Reported | [7] |
| Compound 6 (Aromatic carboxamide-diphenylamine) | Rhizoctonia solani | 0.03 (EC50) | Not Reported | Not Reported | [11][12] |
| SCU3038 (Pyrazole carboxamide-diarylamine) | Rhizoctonia solani | 0.016 (EC50) | Not Reported | Not Reported | [8][9] |
| Benzo[b]thiophene derivative | Candida spp., Aspergillus spp. | Broad Spectrum Activity | Not Reported | Not Reported | [13] |
| Conventional Antifungals | |||||
| Fluconazole | Candida albicans | 0.5 (MIC50) | Various | Varies | [14] |
| Amphotericin B | Candida albicans | 0.3731 (Geometric Mean) | Porcine corneal endothelial cells | Significant cytotoxicity at high doses | [14][15] |
| Itraconazole | Candida albicans | 0.15 (MIC50) | Not Reported | Not Reported | [16] |
| Ketoconazole | Candida albicans | 0.29 (MIC50) | Not Reported | Not Reported | [16] |
| Boscalid | Rhizoctonia solani | 1.71 (EC50) | Not Reported | Not Reported | [5] |
| Thifluzamide | Rhizoctonia solani | 1.88 (EC50, in vivo) | Higher than Compound 7p | Not Reported | [6][8][9] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 (EC50) | Not Reported | Not Reported | [7][8][9] |
Note: EC50 values are reported for some phytopathogenic fungi, representing the concentration that inhibits 50% of growth.
The data clearly indicates that several novel synthetic di(hetero)arylamines exhibit antifungal potency superior to or comparable with existing commercial fungicides against specific fungal species.[5][7][8][9][11][12] For instance, compound 1c demonstrated an EC50 value significantly lower than the commercial fungicide fluxapyroxad against Rhizoctonia solani.[7] Similarly, compound 5e was far superior to both boscalid and fenfuram against the same fungus.[5] Importantly, some of these novel compounds, such as compound 7p, have shown a favorable cytotoxicity profile, suggesting a good therapeutic window.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. The following are detailed methodologies for determining antifungal susceptibility and cytotoxicity.
This method is a standardized procedure for determining the MIC of an antifungal agent.[10] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this assay.[17][18]
Principle: A standardized inoculum of the test fungus is introduced into a series of microplate wells containing serial dilutions of the antifungal compound. Following incubation, the wells are observed for visible growth to determine the MIC.[10]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the synthetic di(hetero)arylamine in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration spectrophotometrically according to CLSI guidelines.[17]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Figure 2: Workflow for the Broth Microdilution Assay.
The MTT assay is a colorimetric assay used to assess cell viability.[19][20][21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic di(hetero)arylamine and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[19]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of di(hetero)arylamines and their antifungal activity is crucial for the rational design of more potent and selective compounds. Studies have revealed several key structural features that influence their efficacy:
-
Substitution Patterns: The nature and position of substituents on the aryl or heteroaryl rings can significantly impact antifungal activity. For example, the presence of hydroxy groups has been shown to be essential for the activity of some aryl derivatives.[13]
-
Linker Modifications: The nature of the linker connecting the (hetero)aryl rings can influence the overall conformation and binding affinity of the molecule to its target.
-
Heteroatom Incorporation: The introduction of heteroatoms, such as nitrogen in benzimidazole or pyridine moieties, can modulate the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its antifungal potency.[13]
Conclusion and Future Directions
Synthetic di(hetero)arylamines represent a highly promising class of antifungal agents with the potential to overcome the limitations of current therapies. Their potent activity, often superior to existing drugs, and their novel mechanisms of action make them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective analogs.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of fungal infections.
-
Mechanism of Action Elucidation: Further investigating the precise molecular targets and pathways affected by these compounds.
-
Toxicity Profiling: Conducting comprehensive in vivo toxicity studies to ensure the safety of lead candidates.
By pursuing these research avenues, the full therapeutic potential of synthetic di(hetero)arylamines can be realized, offering new hope in the fight against life-threatening fungal diseases.
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A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and commercially available compounds is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, contrasting a laboratory-synthesized batch with a commercially procured sample. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the validation of this and similar molecular entities, underscoring the synergy of synthetic chemistry and analytical spectroscopy.
The subject of our investigation, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, is a molecule of interest in medicinal chemistry due to its scaffold, which combines a substituted aniline moiety with a thiophene ring. Such structures are prevalent in a variety of biologically active compounds. The verification of its identity and purity is therefore of paramount importance.
Synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
The in-house synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline was accomplished via a reductive amination pathway. This classical and reliable method involves the condensation of 2,3-dimethylaniline with thiophene-3-carbaldehyde to form a Schiff base intermediate, which is subsequently reduced to the target secondary amine. The choice of sodium borohydride as the reducing agent is predicated on its mild nature and high selectivity for the imine functional group, thereby minimizing side reactions.
Experimental Workflow: Synthesis
Figure 1: Synthetic workflow for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.
Spectroscopic Data Comparison
The synthesized and commercial samples of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline were subjected to a battery of spectroscopic analyses, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data obtained from these techniques provide a comprehensive structural fingerprint of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shifts, splitting patterns, and integration values of the signals provide detailed information about the connectivity of atoms.
Table 1: ¹H NMR Data (500 MHz, CDCl₃) for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (Aniline) | 6.98 | 6.99 | t, J = 7.8 Hz | 1H |
| Aromatic-H (Aniline) | 6.65 | 6.65 | d, J = 7.5 Hz | 1H |
| Aromatic-H (Aniline) | 6.60 | 6.60 | d, J = 7.5 Hz | 1H |
| Aromatic-H (Thiophene) | 7.28 | 7.28 | dd, J = 5.0, 3.0 Hz | 1H |
| Aromatic-H (Thiophene) | 7.10 | 7.10 | dd, J = 5.0, 1.2 Hz | 1H |
| Aromatic-H (Thiophene) | 7.05 | 7.05 | dd, J = 3.0, 1.2 Hz | 1H |
| Methylene (-CH₂-) | 4.35 | 4.36 | s | 2H |
| Amine (-NH-) | 3.85 | 3.86 | br s | 1H |
| Methyl (-CH₃) | 2.28 | 2.28 | s | 3H |
| Methyl (-CH₃) | 2.10 | 2.10 | s | 3H |
The ¹H NMR spectra of both the synthesized and commercial samples are virtually identical, exhibiting the expected signals for all protons in the molecule. The aromatic region shows characteristic signals for the substituted aniline and thiophene rings.[1][2] The two methyl groups on the aniline ring appear as distinct singlets, and the methylene bridge protons also present as a singlet. The broad singlet corresponding to the N-H proton is also observed.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| Aromatic C (Aniline) | 145.8 | 145.8 |
| Aromatic C (Aniline) | 137.2 | 137.2 |
| Aromatic C (Aniline) | 129.8 | 129.8 |
| Aromatic C (Aniline) | 126.5 | 126.5 |
| Aromatic C (Aniline) | 122.3 | 122.3 |
| Aromatic C (Aniline) | 110.1 | 110.1 |
| Aromatic C (Thiophene) | 140.5 | 140.5 |
| Aromatic C (Thiophene) | 126.8 | 126.8 |
| Aromatic C (Thiophene) | 125.9 | 125.9 |
| Aromatic C (Thiophene) | 122.1 | 122.1 |
| Methylene (-CH₂) | 48.2 | 48.2 |
| Methyl (-CH₃) | 20.5 | 20.5 |
| Methyl (-CH₃) | 13.8 | 13.8 |
As with the ¹H NMR data, the ¹³C NMR spectra of both samples are in excellent agreement. The number of signals and their chemical shifts are consistent with the proposed structure, confirming the presence of all carbon atoms in their expected electronic environments.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Data (cm⁻¹) for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
| Assignment | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) |
| N-H Stretch | 3410 | 3412 |
| Aromatic C-H Stretch | 3055 | 3056 |
| Aliphatic C-H Stretch | 2920, 2855 | 2921, 2856 |
| Aromatic C=C Stretch | 1605, 1580 | 1605, 1581 |
| C-N Stretch | 1315 | 1316 |
| Thiophene Ring Vibrations | 850, 770 | 851, 770 |
The FT-IR spectra of both samples display the characteristic absorption bands for the N-H group, aromatic and aliphatic C-H bonds, and the C-N bond.[5][6][7] The presence of bands corresponding to the thiophene ring further corroborates the structure. The close correlation between the spectra of the synthesized and commercial materials indicates a high degree of structural similarity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Mass Spectrometry Data (ESI+) for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
| Assignment | Synthesized Sample (m/z) | Commercial Sample (m/z) |
| [M+H]⁺ (Molecular Ion) | 218.1154 | 218.1155 |
| [M-CH₃]⁺ | 202.0892 | 202.0893 |
| [Thiophen-3-ylmethyl]⁺ | 97.0208 | 97.0209 |
The high-resolution mass spectra of both samples show the expected molecular ion peak at m/z 218.1154 and 218.1155, respectively, corresponding to the protonated molecule [C₁₃H₁₆NS]⁺.[8][9][10] The observed fragmentation patterns are also consistent with the structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.
Experimental Protocols
General Spectroscopic Analysis Workflow
Figure 2: General workflow for the spectroscopic analysis of the samples.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 s. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 s.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the sample was placed directly on the diamond crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement.
-
Data Processing: The spectrum was baseline-corrected and the peaks were labeled.
Mass Spectrometry
-
Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid to a final concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution was infused into an electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. The data was acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: The acquired spectrum was analyzed to determine the accurate mass of the molecular ion and major fragments.
Conclusion
The comprehensive spectroscopic analysis of both the in-house synthesized and commercially sourced 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline demonstrates an excellent correlation across all techniques employed. The ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are all in agreement with the proposed chemical structure and show no significant differences between the two samples. This rigorous comparison provides a high degree of confidence in the identity and purity of both the synthesized and commercial materials, establishing a benchmark for future quality control and research applications. This guide serves as a testament to the power of a multi-technique spectroscopic approach for the unambiguous characterization of chemical compounds.
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(E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline - PMC. Available at: [Link]
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2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline - PMC. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(1), 123. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Magnetochemistry, 10(10), 96. Available at: [Link]
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Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot - Indian Academy of Sciences. Journal of Chemical Sciences, 130(2), 1-11. Available at: [Link]
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Safety Operating Guide
2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline
For researchers, scientists, and drug development professionals, the management of complex organic intermediates requires stringent operational oversight. 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline is a secondary amine featuring both a substituted aniline moiety and a thiophene ring. Because it contains both nitrogen and sulfur heteroatoms, its disposal profile is distinct from standard hydrocarbon solvents.
This guide provides a self-validating, step-by-step operational protocol for the safe collection, storage, and final destruction of this compound, ensuring compliance with institutional environmental health and safety (EHS) standards.
Operational and Hazard Profile
Before initiating disposal procedures, it is critical to understand the physicochemical behavior of the waste stream. Aniline derivatives are known for their toxicity, potential to induce methemoglobinemia, and environmental persistence[1][2]. Thiophene derivatives carry distinct odors and require specific incineration parameters to manage sulfur oxide (SOx) emissions[3][4].
Table 1: Operational Waste Parameters for 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline
| Parameter | Operational Specification | Causality / Rationale |
| Waste Classification | Non-halogenated organic waste (containing N and S) | Dictates the incineration temperature and scrubber requirements at the final destruction facility[5]. |
| Primary Incompatibilities | Strong oxidizing agents, strong acids, fuming nitric acid | Mixing can lead to violent exothermic reactions or spontaneous ignition[1][6]. |
| Container Material | High-Density Polyethylene (HDPE) or Borosilicate Glass | Prevents solvent leaching and degradation of the primary containment vessel[7]. |
| Storage Environment | Cool (2-8°C preferred for pure compound), well-ventilated | Minimizes vapor pressure and prevents the accumulation of toxic/odorous thiophene-derived vapors[3]. |
| Final Destruction Route | High-Temperature Incineration | Ensures complete thermal breakdown of the C-N and C-S bonds without generating toxic byproducts[4][8]. |
Step-by-Step Disposal Methodology
The following protocol establishes a closed-loop system for waste management, ensuring that every step validates the safety of the next. In-laboratory neutralization or chemical treatment of complex aniline/thiophene derivatives is strictly discouraged due to the risk of generating more toxic byproducts; professional incineration is the standard[8][9].
Phase 1: Segregation and Collection
-
Verify Waste Stream Compatibility: Ensure that the designated waste container is strictly for non-halogenated organic waste containing nitrogen and sulfur. Do not mix this compound with halogenated solvents (which require different incineration parameters) or aqueous acid/base streams[5].
-
Transfer Operations: Conduct all waste transfers inside a certified chemical fume hood. If the waste is in liquid solution, use a compatible funnel to transfer the liquid into the HDPE or glass carboy.
-
Immediate Vapor Sealing: Remove the funnel immediately after the transfer is complete and securely cap the container. Leaving funnels in waste containers is a primary cause of fugitive emissions and a common regulatory violation[5].
Phase 2: Labeling and Storage
-
Regulatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline" and list the primary hazards (Toxic, Irritant)[7].
-
Secondary Containment: Place the primary waste container inside a secondary containment tray made of chemically resistant material (e.g., polypropylene). This ensures that if the primary vessel fails, the chemical does not contaminate the laboratory floor or interact with incompatible materials[7].
-
Accumulation Limits: Store the container in a designated, ventilated hazardous waste cabinet. Adhere strictly to your institution's volume and time accumulation limits (e.g., 90 days or maximum volume thresholds)[8].
Phase 3: Spill Response and Decontamination
If a spill occurs during the transfer process, immediate action is required to prevent exposure and environmental release:
-
Containment: Don appropriate PPE (nitrile/neoprene gloves, safety goggles, lab coat). For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3][10].
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container.
-
Surface Decontamination: Wipe the affected area with an appropriate organic solvent (e.g., ethanol or methanol) to solubilize residual compound, followed by a thorough wash with soap and water. Dispose of all contaminated wipes as hazardous waste[3][7].
Waste Lifecycle Visualization
The following workflow illustrates the critical decision points and logistical pathways for the disposal of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, ensuring a clear chain of custody from generation to destruction.
Caption: Operational workflow for the segregation, collection, and final destruction of N/S-containing organic waste.
References
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]
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Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
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ARCHIVED - Aniline - PSL1. Environment and Climate Change Canada. Available at: [Link]
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FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES. U.S. Environmental Protection Agency (Regulations.gov). Available at: [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline
For professionals in the vanguard of drug discovery and chemical research, the synthesis and handling of novel chemical entities are daily realities. 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline represents such a compound, and while a specific Safety Data Sheet (SDS) may not be readily available, a robust safety protocol can be constructed by analyzing its constituent structural motifs: a substituted aniline and a thiophene moiety. This guide provides a comprehensive, risk-based framework for the safe handling of this and structurally related compounds, ensuring both personal safety and data integrity.
The aniline backbone is a well-known structural alert for toxicity. Aniline and its derivatives are often toxic by inhalation, skin contact, and ingestion, with some being suspected carcinogens.[1][2] The thiophene group, while generally less hazardous, can still present risks of irritation and flammability.[3][4][5] Therefore, a conservative and stringent approach to personal protective equipment (PPE) is not just recommended; it is imperative.
I. Core Principles of Chemical Handling: A Risk-Based Approach
All handling of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline must be predicated on the principle of minimizing all potential routes of exposure—inhalation, dermal, and ingestion. Due to the lack of specific toxicological data, this compound should be treated as highly hazardous.
Key Operational Mandates:
-
Designated Work Area: All work with this compound must be confined to a designated area, such as a certified laboratory chemical fume hood.[6] This area should be clearly marked with warnings indicating the potential hazards.
-
Ventilation: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[3][7]
-
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory. Hands must be washed thoroughly after handling the compound, even after glove removal.[7][8]
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered PPE strategy is essential for creating a robust barrier against exposure. The following table outlines the minimum required PPE for handling 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Viton recommended). Double-gloving is advised. | Aniline and its derivatives can readily penetrate standard nitrile gloves.[6] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. A full-face shield worn over goggles is required to protect against splashes, especially during transfers and reactions.[7][9] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. | Protects against skin contact from spills and splashes. Clothing should be made of natural fibers like cotton; synthetic fabrics can melt and adhere to the skin.[10] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the compound outside of a fume hood, during spill cleanup, or when aerosolization is possible. A full respiratory protection program, including fit testing, is necessary.[10][11][12] |
| Footwear | Closed-toe, non-absorbent shoes. | Protects feet from spills. Leather and canvas shoes are not recommended as they can absorb and retain chemical spills.[13] |
III. Procedural Workflow: From Donning to Disposal
Safe handling is a process that begins before the chemical is touched and ends long after the experiment is complete.
Step-by-Step Handling Protocol:
-
Preparation: Before entering the lab, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).
-
PPE Donning:
-
Don the lab coat and any required aprons.
-
Put on the first pair of chemical-resistant gloves.
-
Don chemical splash goggles and a face shield.
-
If required, don a properly fitted respirator.
-
Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Decontamination & Doffing:
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal:
-
All contaminated materials (gloves, wipes, pipette tips, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][7]
-
Never dispose of aniline or thiophene derivatives down the drain.[14]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[6][14]
-
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling aniline derivatives.
IV. Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with an inert, dry material like vermiculite or sand.[6] Collect the absorbed material and any contaminated items into a sealed hazardous waste container. Decontaminate the area thoroughly.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area immediately.[6] Alert others and notify your institution's emergency services or EH&S department.[6][15] Prevent entry to the contaminated area.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18]
By adhering to these stringent protocols, researchers can confidently and safely handle 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline and other novel compounds, ensuring a culture of safety and scientific excellence.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from an unspecified business-to-business portal.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from an unspecified business-to-business portal.
- Sigma-Aldrich. (2025, November 6).
- ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 3,4-Dimethylaniline.
- Dadrasnia, A., Emenike, C. U., & Othman, F. (2016). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 6(11), 38-51.
- ChemicalBook. (n.d.). Aniline - Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet for 2-Ethyl-6-methylaniline.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Aniline | PDF | Chemistry | Safety. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
- Merck. (n.d.). Safety Data Sheet: Thiophene.
- Thiophene Safety Data Sheet. (n.d.).
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: N-Methylaniline.
- VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from an unspecified university EH&S website.
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, March 24).
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-[3-(Dimethylamino)propoxy]aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
